Adelmidrol
Description
Properties
IUPAC Name |
N,N'-bis(2-hydroxyethyl)nonanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c16-10-8-14-12(18)6-4-2-1-3-5-7-13(19)15-9-11-17/h16-17H,1-11H2,(H,14,18)(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHZPHDAJQIETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NCCO)CCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168302 | |
| Record name | Adelmidrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1675-66-7 | |
| Record name | Adelmidrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adelmidrol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adelmidrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1675-66-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adelmidrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADELMIDROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BUC3685QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Adelmidrol: A Technical Guide to its Role in Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adelmidrol, a synthetic analogue of the endogenous fatty acid amide palmitoylethanolamide (PEA), has emerged as a significant modulator of mast cell activity. As a member of the ALIAmides (Autacoid Local Injury Antagonist amides) family, its primary mechanism of action revolves around the down-modulation of mast cell degranulation, a critical event in the initiation and propagation of inflammatory responses. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and quantitative data supporting the role of this compound in stabilizing mast cells. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate further research and drug development in therapeutic areas where mast cell hyperactivity is a key pathological feature.
Introduction
Mast cells are pivotal players in inflammatory and allergic reactions, releasing a plethora of pre-formed and newly synthesized mediators upon activation.[1] The degranulation of mast cells, releasing substances such as histamine, proteases (e.g., chymase), and cytokines (e.g., TNF-α), is a hallmark of type I hypersensitivity reactions and contributes significantly to the pathophysiology of various inflammatory conditions, including atopic dermatitis, pulmonary fibrosis, and chronic inflammation.[1][2]
This compound (N,N'-bis(2-hydroxyethyl)nonanediamide) is a synthetic derivative of azelaic acid and an analogue of PEA.[3] Its amphiphilic nature makes it suitable for topical applications.[4] The therapeutic potential of this compound lies in its ability to control mast cell hyper-reactivity, thereby mitigating the downstream inflammatory cascade.[3][4] This document serves as a comprehensive resource on the core mechanisms of this compound's action on mast cell degranulation.
Mechanism of Action: The ALIAmide Concept
This compound belongs to the family of ALIAmides, which are endogenous fatty acid amides that act as local antagonists to injury and inflammation.[4] The proposed mechanism is the "Autacoid Local Injury Antagonism" (ALIA), where these molecules are produced on demand to restore cellular homeostasis. This compound is thought to exert its effects, at least in part, by enhancing the levels of endogenous PEA.[2]
The primary mode of action of this compound in mast cells involves the stabilization of the cell membrane, preventing or reducing the release of granular contents upon stimulation.[4][5] This down-modulation of mast cell degranulation is central to its anti-inflammatory and analgesic properties.[3]
Signaling Pathways Modulated by this compound
This compound's influence on mast cell degranulation is mediated through the modulation of several key intracellular signaling pathways. The current understanding points to the involvement of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), Nuclear Factor-kappa B (NF-κB), and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
PPAR-γ Activation
This compound is reported to directly or indirectly activate PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation.[6] Activation of PPAR-γ in mast cells has been shown to inhibit their maturation, degranulation, and the production of pro-inflammatory cytokines.[7][8]
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammatory gene expression.[9] this compound has been shown to inhibit the activation of NF-κB in inflammatory models.[10] This inhibition prevents the transcription of genes encoding pro-inflammatory cytokines, such as TNF-α and IL-6, which are potent mast cell activators and mediators of inflammation.
Modulation of the JAK/STAT Pathway
The JAK/STAT pathway is crucial for mast cell homeostasis, proliferation, and mediator release, particularly in response to cytokines and IgE-mediated activation.[11] this compound has been observed to modulate the JAK2/STAT3 pathway in a model of pulmonary fibrosis, suggesting a role in controlling cytokine-driven mast cell activation.[2]
Quantitative Data on this compound's Effects
The efficacy of this compound in modulating mast cell function and related inflammatory markers has been quantified in several preclinical studies. The following tables summarize the key findings.
Table 1: Effect of this compound on Mast Cell Number and Degranulation
| Experimental Model | This compound Concentration/Dose | Effect on Mast Cells | Percentage Change | Reference |
| Carrageenan-induced Granuloma (Rat) | 70 mg/ml (local) | Reduced number of mast cells | ↓ 52% | [4] |
| Experimental Skin Wounds (Dog) | 2% gel (topical) | Increased granular density (reduced degranulation) | Not specified | [4] |
| Allergic Dermatitis (Dog) | 2% emulsion (topical) | Decreased cutaneous mast cell numbers | Not specified | [12] |
| Pulmonary Fibrosis (Mouse) | 10 mg/kg | Reduced mast cell recruitment in lungs | Not specified | [2] |
Table 2: Inhibition of Mast Cell-derived Inflammatory Mediators by this compound
| Mediator | Experimental Model | This compound Concentration | Percentage Inhibition | Reference |
| Chymase | Carrageenan-induced Granuloma (Rat) | 15 mg/ml | ↓ 24% | [5] |
| 30 mg/ml | ↓ 39% | [5] | ||
| 70 mg/ml | ↓ 57% | [5] | ||
| MMP-9 | Carrageenan-induced Granuloma (Rat) | 15 mg/ml | ↓ 21% | [5] |
| 30 mg/ml | ↓ 39% | [5] | ||
| 70 mg/ml | ↓ 60% | [5] | ||
| TNF-α | Carrageenan-induced Granuloma (Rat) | 15 mg/ml | ↓ 29% | [4] |
| 30 mg/ml | ↓ 61% | [4] | ||
| 70 mg/ml | ↓ 76% | [4] | ||
| Nitric Oxide (Nitrite/Nitrate) | Carrageenan-induced Granuloma (Rat) | Not specified | ↓ 23-73% (concentration-dependent) | [4] |
Detailed Experimental Protocols
To facilitate reproducibility and further investigation, detailed methodologies for key experiments are provided below.
Carrageenan-induced Granuloma in Rats
This model is used to assess the effect of this compound on chronic inflammation and mast cell infiltration.[4]
Protocol Steps:
-
Animals: Male Wistar rats (200-220 g) are acclimatized for 3-4 days.[4]
-
Sponge Preparation: Polyether sponges (0.5 x 1.5 x 2.0 cm) are sterilized by autoclaving.[4]
-
Implantation: Under general anesthesia (pentobarbital, 60 mg/kg), two sponges are implanted subcutaneously on the back of each rat.[4]
-
Treatment: Each sponge is injected with 0.5 ml of a 1% λ-carrageenan solution containing either saline (control) or this compound at concentrations of 15, 30, or 70 mg/ml.[4]
-
Evaluation: After 96 hours, the rats are euthanized, and the granulomatous tissue surrounding the sponges is explanted.[4]
-
Analysis: The wet weight of the granuloma is measured. Tissue samples are processed for histological analysis (e.g., toluidine blue staining for mast cells) and biochemical assays (e.g., Western blot for inflammatory markers).[4]
Toluidine Blue Staining for Mast Cell Identification
This staining method is used to identify mast cells in tissue sections and assess their degranulation state. Mast cell granules stain metachromatically (purple-red), while the background stains orthochromatically (blue).
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 μm)
-
Toluidine Blue solution (0.1% w/v in distilled water, pH adjusted to 2.0-2.5 with acetic acid or HCl)
-
Xylene
-
Ethanol (100% and 95%)
-
Distilled water
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 3 minutes each.
-
Hydrate through two changes each of 100% and 95% ethanol (10 dips each).
-
Wash well with distilled water.
-
-
Staining:
-
Stain sections in Toluidine Blue solution for 10 minutes.
-
-
Rinsing and Dehydration:
-
Rinse well in distilled water.
-
Quickly dehydrate through 95% and absolute alcohols.
-
-
Clearing and Mounting:
-
Clear in three changes of xylene (10 dips each).
-
Mount with a synthetic resin-based mounting medium.
-
Interpretation:
-
Intact Mast Cells: Deep violet/purple-red granular staining.
-
Degranulated Mast Cells: Lighter staining with extracellular metachromatic granules.
Western Blotting for Chymase and MMP-9
This technique is used to quantify the protein expression of chymase and MMP-9 in tissue homogenates.
Protocol Outline:
-
Protein Extraction: Homogenize granulomatous tissue in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on a 10-12% polyacrylamide gel.
-
Electrotransfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against chymase or MMP-9, diluted according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Clinical Relevance and Future Directions
The ability of this compound to stabilize mast cells has significant clinical implications. A pilot study in pediatric subjects with mild atopic dermatitis showed that a 2% this compound emulsion led to complete resolution in 80% of patients after 4 weeks of treatment, with no reported side effects.[1] This suggests that topical application of this compound could be a valuable therapeutic strategy for inflammatory skin conditions where mast cell activation is a key driver.
Future research should focus on elucidating the precise molecular targets of this compound within the mast cell signaling network. Further clinical trials are warranted to establish the efficacy and safety of this compound in a broader range of inflammatory and allergic diseases. The development of more potent and selective ALIAmide-based therapies holds promise for the targeted modulation of mast cell-driven pathologies.
References
- 1. Topical this compound 2% emulsion, a novel aliamide, in the treatment of mild atopic dermatitis in pediatric subjects: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats | springermedizin.de [springermedizin.de]
- 4. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition effect of PPAR-γ signaling on mast cell-mediated allergic inflammation through down-regulation of PAK1/ NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor γ agonist suppresses mast cell maturation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of peroxisome proliferator-activated receptor gamma suppresses mast cell maturation involved in allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caffeic acid methyl ester inhibits mast cell activation through the suppresion of MAPKs and NF-κB signaling in RBL-2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mast cell homeostasis and the JAK–STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of topical this compound on antigen-induced skin wheal and mast cell behavior in a canine model of allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis of Adelmidrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Adelmidrol, chemically known as N,N'-Bis(2-hydroxyethyl)nonanediamide, is a synthetic fatty acid amide derivative belonging to the family of ALIAmides (Autacoid Local Injury Antagonist amides). It is an analogue of the endogenous compound Palmitoylethanolamide (PEA) and has garnered significant interest for its anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the chemical synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and pathway visualizations to support researchers and professionals in the field of drug development.
Core Synthesis Pathway: Amidation of Azelaic Acid
The primary and most direct synthetic route to this compound involves the condensation reaction between one mole of azelaic acid and two moles of diethanolamine.[1] This reaction falls under the general class of amidation reactions, forming two amide bonds.
The overall chemical equation for the synthesis of this compound is as follows:
This process is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the formation of the amide product.
Experimental Protocol
While specific patented methodologies may vary in their fine details, a general and reproducible laboratory-scale synthesis protocol can be outlined as follows. This protocol is based on established principles of amidation chemistry.
Materials and Equipment:
-
Azelaic acid (Nonanedioic acid, ≥98% purity)
-
Diethanolamine (≥99% purity)
-
Toluene (or other suitable azeotropic solvent like xylene)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, acetone, or a mixture)
-
Standard laboratory glassware and filtration equipment
Procedure:
-
Reaction Setup: A round-bottom flask is charged with azelaic acid (1.0 equivalent) and a suitable solvent such as toluene to facilitate azeotropic removal of water. The flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Addition of Reactant: Diethanolamine (2.2 equivalents) is added to the flask. A slight excess of diethanolamine is used to ensure the complete conversion of the dicarboxylic acid.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 110-120°C for toluene) with vigorous stirring. The water formed during the reaction is collected in the Dean-Stark trap.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (2 equivalents) has been collected, which typically takes several hours.
-
Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature. The solvent (toluene) is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound, which may be a viscous oil or a semi-solid at this stage, is then purified. Recrystallization is a common method. The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol or acetone) and allowed to cool slowly. The purified this compound will crystallize out of the solution.
-
Isolation and Drying: The crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound based on the described protocol. Please note that actual yields and reaction times may vary depending on the specific scale and equipment used.
| Parameter | Value | Notes |
| Reactant Molar Ratio | Azelaic Acid : Diethanolamine (1 : 2.2) | A slight excess of diethanolamine drives the reaction to completion. |
| Reaction Temperature | 110 - 120 °C | Reflux temperature of toluene. |
| Reaction Time | 4 - 8 hours | Monitored by the collection of water in the Dean-Stark trap. |
| Typical Yield | 80 - 95% | Based on the limiting reactant (azelaic acid). |
| Melting Point | 98 - 102 °C | For purified this compound. |
Visualizing the Synthesis Pathway
The following diagrams illustrate the chemical structures of the reactants and the product, as well as the logical workflow of the synthesis process.
References
Adelmidrol: A Technical Guide to the Palmitoylethanolamide Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adelmidrol is a semi-synthetic analogue of Palmitoylethanolamide (PEA), belonging to the ALIAmides (Autacoid Local Injury Antagonist Amides) family of bioactive lipid mediators.[1][2] Structurally, it is the di-amide derivative of azelaic acid.[3][4] While PEA is a well-documented endogenous compound with anti-inflammatory and analgesic properties, this compound has been developed as a promising therapeutic agent with distinct physicochemical properties and pharmacological effects.[3][5] Its amphipathic nature, possessing both hydrophilic and lipophilic characteristics, makes it particularly suitable for topical applications where it can effectively penetrate the layered structure of the skin.[1][4] The primary mechanism of this compound involves the down-modulation of mast cell activation, a critical component in many inflammatory and allergic conditions.[3][6] Furthermore, its actions are mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and an "entourage effect," whereby it enhances the endogenous production of PEA.[5][7][8] This technical guide provides an in-depth review of this compound, focusing on its mechanism of action, quantitative efficacy from key preclinical studies, and detailed experimental protocols.
Chemical Structure and Physicochemical Properties
This compound (N,N'-bis(2-hydroxyethyl)nonanediamide) is a symmetrical diethanolamide derivative of azelaic acid.[4][9] Unlike the single fatty acid chain of PEA, this compound's structure provides it with unique solubility properties.[3] Its good solubility in both aqueous and organic media facilitates its formulation for various delivery routes, especially topical and intra-articular administration.[1][10] This amphipathic feature is a key differentiator from PEA, which is markedly lipophilic, and underpins this compound's development for dermatological and localized inflammatory disorders.[4][8]
Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects through a multi-faceted mechanism of action that involves direct receptor modulation, control of key inflammatory cells, and indirect enhancement of other endogenous mediators.
Down-Modulation of Mast Cell Degranulation
A primary and well-established mechanism of this compound is the stabilization of mast cells.[1][3] In response to inflammatory or allergic stimuli, mast cells degranulate, releasing a host of pro-inflammatory and pro-angiogenic mediators such as histamine, TNF-α, chymase, tryptase, and matrix metalloproteinases (MMPs).[1][2] this compound has been shown to control mast cell activation and reduce their degranulation.[1][11] This leads to a significant decrease in the release of these mediators, thereby dampening the inflammatory cascade and reducing associated symptoms like edema, hyperalgesia, and tissue damage.[1][5][10]
PPAR-γ Agonism and NF-κB Pathway Inhibition
This compound's anti-inflammatory effects are significantly linked to its activity as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[5][12] Activation of PPAR-γ initiates a signaling cascade that ultimately inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[5][13] By preventing the degradation of IκB-α and the subsequent nuclear translocation of p65 NF-κB, this compound down-regulates the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][13] The dependence on PPAR-γ has been confirmed in studies where the effects of this compound were abolished by the administration of a PPAR-γ antagonist, GW9662.[5][12]
The "Entourage Effect": Upregulation of Endogenous PEA
This compound functions as an enhancer of endogenous PEA levels, a mechanism often referred to as an "entourage effect".[7][8][14] Studies have shown that oral administration of this compound leads to a significant, dose-dependent increase in PEA concentrations in tissues like the duodenum and colon.[8] This is achieved by up-regulating the expression of the primary PEA-synthesizing enzyme, N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[7][8] The elevated levels of endogenous PEA can then act on its own targets, such as PPAR-α, to contribute to the overall anti-inflammatory and analgesic outcome.[7][14] This action is independent of PPAR-γ, as co-administration with a PPAR-γ antagonist did not prevent the this compound-induced increase in PEA levels.[8]
Quantitative Data from Preclinical Studies
The efficacy of this compound has been quantified in various animal models of acute and chronic inflammation. The following tables summarize key findings.
Table 1: Effects of this compound on Inflammatory Markers and Cellular Infiltration
| Model | Treatment & Dose | Outcome Measure | Result | Reference |
| Carrageenan-Granuloma | This compound (70 mg/ml), local | Mast Cell Number | ↓ 52% (p < 0.001) vs. Carrageenan alone | [1] |
| Carrageenan-Granuloma | This compound (15, 30, 70 mg/ml), local | Hemoglobin Content (Angiogenesis) | ↓ 23%, 42%, 60% respectively (p < 0.001) | [1] |
| MIA-Induced Osteoarthritis | This compound (0.6% & 2%) + HA (1%), intra-articular | Mast Cell Infiltration | Dose-dependent reduction | [11] |
| Pulmonary Fibrosis | This compound (10 mg/kg), i.p. | Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) | Significant inhibition vs. vehicle | [15] |
| DNBS-Induced Colitis | This compound + HA Gel, intrarectal | Histological Damage Score | ↓ 75% (Day 3), ↓ 55% (Day 7) vs. DNBS (p < 0.001) | [16] |
Table 2: this compound "Entourage" Effect on Endogenous PEA Levels
| Model | Treatment & Dose | Time Point | Tissue | Result (% Increase vs. Vehicle) | Reference |
| Healthy Mice | This compound (10 mg/kg), oral | Day 7 | Duodenum | ↑ 151% (p < 0.05) | [8] |
| Healthy Mice | This compound (10 mg/kg), oral | Day 14 | Duodenum | ↑ 246% (p < 0.05) | [8] |
| Healthy Mice | This compound (1 mg/kg), oral | Day 21 | Duodenum | ↑ 208% (p < 0.01) | [8] |
| Healthy Mice | This compound (10 mg/kg), oral | Day 21 | Duodenum | ↑ 383% (p < 0.001) | [8] |
| Healthy Mice | This compound (10 mg/kg), oral | Day 7 | Colon | ↑ 139% (p < 0.05) | [8] |
| Healthy Mice | This compound (10 mg/kg), oral | Day 21 | Colon | ↑ 245% (p < 0.001) | [8] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature.
Carrageenan-Induced Chronic Granuloma[1][3]
-
Animal Model: Male Wistar rats.
-
Induction of Granuloma: A sterile sponge soaked in a 1% solution of λ-carrageenin is surgically implanted subcutaneously in the dorsal region of the rat.
-
Treatment Protocol: this compound (e.g., 15, 30, 70 mg/ml) or vehicle is administered locally into the sponge at the time of implantation. The experiment typically runs for 7-10 days.
-
Outcome Measures:
-
Granuloma Weight: At the end of the experiment, the sponge with the surrounding granulomatous tissue is excised and weighed.
-
Histology: Tissue sections are stained (e.g., with Toluidine Blue) to quantify mast cell number and degranulation.
-
Biochemical Analysis: Tissue homogenates are analyzed for levels of myeloperoxidase (MPO) for neutrophil infiltration, hemoglobin content for angiogenesis, and levels of inflammatory mediators like TNF-α, iNOS, MMP-9, and nitric oxide.
-
Bleomycin-Induced Pulmonary Fibrosis[15][17]
-
Animal Model: Male CD1 mice (25-30 g).
-
Induction of Fibrosis: A single intratracheal administration of bleomycin sulphate (e.g., 1 mg/kg body weight) is delivered to the distal airways.
-
Treatment Protocol: this compound (e.g., 10 mg/kg) or vehicle is administered daily (e.g., via intraperitoneal injection) for a period of 21 days, starting one hour after bleomycin instillation.
-
Outcome Measures:
-
Survival and Body Weight: Monitored daily.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Cell counts (inflammatory cell infiltration) and cytokine levels (IL-6, IL-1β, TNF-α, TGF-1β) are measured.
-
Lung Tissue Analysis: Histological examination for lung injury, MPO activity for neutrophil infiltration, and ELISA for cytokine levels.
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) levels in lung tissue.
-
Western Blot: Analysis of signaling pathways such as JAK2/STAT3 and IκBα/NF-κB.
-
Oral Administration for "Entourage" Effect[8][18]
-
Animal Model: Healthy mice.
-
Treatment Protocol: Animals are divided into groups and treated with daily oral gavage of this compound (e.g., 1 mg/kg and 10 mg/kg in PBS) or vehicle. A separate group may receive a PPAR-γ antagonist (e.g., GW9662, 1 mg/kg, i.p.) prior to this compound to test for pathway dependence. The protocol runs for 7, 14, and 21 days.
-
Outcome Measures:
-
Tissue Collection: At each time point, samples of the duodenum and colon are collected and flash-frozen.
-
Quantification of PEA: Tissue levels of PEA are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Enzyme Expression Analysis: Western blot and RT-PCR are used to evaluate the protein expression and mRNA levels of PEA-related enzymes (NAPE-PLD, FAAH, NAAA).
-
Conclusion
This compound represents a significant evolution from its parent molecule, PEA. Its unique amphipathic structure enhances its suitability for topical and localized delivery, addressing a key limitation of PEA. The pharmacological profile of this compound is robust, characterized by a potent mast cell-stabilizing effect and a PPAR-γ-dependent anti-inflammatory action that inhibits the NF-κB pathway.[1][5] Critically, its ability to increase endogenous PEA levels via an "entourage" effect provides a secondary, synergistic mechanism to combat inflammation and pain.[7][8] The quantitative data from diverse and relevant preclinical models consistently demonstrate its efficacy in reducing inflammatory cell infiltration, angiogenesis, and the production of pro-inflammatory mediators. For drug development professionals and researchers, this compound offers a compelling, multi-modal therapeutic candidate for a range of inflammatory conditions, particularly those involving mast cell hyper-reactivity at cutaneous or mucosal surfaces. Further controlled clinical studies are warranted to fully translate these promising preclinical findings into therapeutic applications.[17]
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boa.unimib.it [boa.unimib.it]
- 3. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, a palmitoylethanolamide analogue, as a new pharmacological treatment for the management of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound [myskinrecipes.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-fibrotic efficacy of this compound depends on hepatic PPARγ levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 14. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis [mdpi.com]
- 16. Intrarectal Administration of this compound plus Hyaluronic Acid Gel Ameliorates Experimental Colitis in Mice and Inhibits Pro-Inflammatory Response in Ex Vivo Cultured Biopsies Derived from Ulcerative Colitis-Affected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topical this compound 2% emulsion, a novel aliamide, in the treatment of mild atopic dermatitis in pediatric subjects: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Adelmidrol and the Endocannabinoid System: A Technical Guide to the Entourage Effect
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adelmidrol, a semi-synthetic analogue of the N-acylethanolamine palmitoylethanolamide (PEA), is emerging as a significant modulator of the endocannabinoid system (ECS). Its primary mechanism of action is centered on an "entourage effect," whereby it indirectly potentiates the effects of endogenous cannabinoids by increasing their local concentrations. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to this compound's action on the ECS, with a particular focus on its anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes, including inflammation, pain, and immune responses. Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that, while not a classical endocannabinoid, exerts significant cannabimimetic effects, primarily through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and by modulating the activity of other ECS components. This compound, as a PEA analogue, leverages and enhances these endogenous pathways. This document will explore the molecular underpinnings of this compound's "entourage effect" and its therapeutic potential.
The "Entourage Effect" of this compound
The "entourage effect" of this compound is primarily characterized by its ability to increase the endogenous levels of PEA. This is achieved not by direct inhibition of the primary catabolic enzyme for PEA, Fatty Acid Amide Hydrolase (FAAH), but through the modulation of PEA's biosynthetic pathway. This compound has been shown to upregulate the expression of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), the key enzyme responsible for PEA synthesis. By increasing the localized concentration of PEA, this compound indirectly enhances the activation of PEA-responsive signaling pathways, leading to a downstream cascade of anti-inflammatory and analgesic effects.
Quantitative Effects of this compound
The administration of this compound has been demonstrated to produce quantifiable changes in both endocannabinoid levels and markers of inflammation. The following tables summarize key quantitative data from preclinical studies.
Table 1: Effect of this compound on Endogenous Palmitoylethanolamide (PEA) Levels
| Experimental Model | Tissue/Cell Type | This compound Concentration/Dose | Duration of Treatment | Fold Increase in PEA Levels (vs. Control) | Reference |
| In vitro | Canine Keratinocytes | 10 µM | 24 hours | Statistically significant increase | |
| In vitro | Human Keratinocytes (HaCaT) | 10 µM | 24 hours | Statistically significant increase | |
| In vivo (Mice) | Duodenum | 10 mg/kg (oral) | 21 days | ~3.3-fold | |
| In vivo (Mice) | Colon | 10 mg/kg (oral) | 21 days | ~3.5-fold |
Table 2: Anti-inflammatory Effects of this compound in a Carrageenan-Induced Granuloma Model in Rats
| Parameter | This compound Concentration (in sponge) | % Inhibition (vs. Carrageenan alone) | p-value | Reference |
| Granuloma Weight | 15 mg/ml | 15% | < 0.001 | |
| 30 mg/ml | 28% | < 0.001 | ||
| 70 mg/ml | 44% | < 0.001 | ||
| Myeloperoxidase (MPO) Activity | 15 mg/ml | 21% | < 0.001 | |
| 30 mg/ml | 44% | < 0.001 | ||
| 70 mg/ml | 72% | < 0.001 | ||
| TNF-α Protein Levels | 15 mg/ml | 29% | < 0.001 | |
| 30 mg/ml | 61% | < 0.001 | ||
| 70 mg/ml | 76% | < 0.001 | ||
| iNOS Protein Levels | 15 mg/ml | 21% | < 0.001 | |
| 30 mg/ml | 43% | < 0.001 | ||
| 70 mg/ml | 63% | < 0.001 | ||
| Mast Cell Number | 70 mg/ml | 52% | < 0.001 |
Signaling Pathways
This compound exerts its anti-inflammatory effects through a multi-faceted signaling cascade that is initiated by the "entourage effect" on PEA. The increased levels of PEA lead to the activation of PPAR-α, which in turn inhibits the pro-inflammatory transcription factor NF-κB. Furthermore, this compound has been shown to directly activate PPAR-gamma (PPAR-γ), which also contributes to the suppression of NF-κB signaling. This dual mechanism of action results in the downregulation of pro-inflammatory cytokines and enzymes, such as TNF-α and iNOS.
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for studying acute inflammation.
Methodology:
-
Animals: Male Wistar rats (200-250 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
-
Treatment: this compound is administered, typically intraperitoneally or orally, at a predetermined time before the induction of inflammation.
-
Induction of Edema: A 1% solution of λ-carrageenan in saline is injected into the sub-plantar region of the right hind paw. The contralateral paw is injected with saline as a control.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for the this compound-treated groups compared to the carrageenan-only control group.
Quantification of Endocannabinoids by HPLC-MS
High-performance liquid chromatography coupled with mass spectrometry is the gold standard for the accurate quantification of endocannabinoids in biological matrices.
Methodology:
-
Tissue Homogenization: Tissue samples (e.g., brain, skin, intestine) are homogenized in a suitable solvent, typically acetonitrile, containing internal standards (e.g., deuterated PEA).
-
Lipid Extraction: The homogenate is centrifuged, and the supernatant containing the lipid fraction is collected.
-
Chromatographic Separation: The lipid extract is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile with a modifier (e.g., formic acid) is used to separate the endocannabinoids.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer operating in positive ion mode. The endocannabinoids are detected and quantified using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Data Analysis: The concentration of each endocannabinoid is determined by comparing its peak area to that of the corresponding internal standard.
Conclusion
This compound represents a novel therapeutic strategy that leverages the body's own endocannabinoid system to combat inflammation. Its "entourage effect," mediated by the upregulation of PEA synthesis, provides a multi-targeted approach to downregulating pro-inflammatory cascades. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound and other ALIAmides. For professionals in drug development, this compound serves as a compelling example of a rationally designed molecule that enhances endogenous homeostatic mechanisms.
Adelmidrol: A Deep Dive into its Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adelmidrol, a semi-synthetic derivative of azelaic acid and an analogue of the endogenous fatty acid amide Palmitoylethanolamide (PEA), is emerging as a potent modulator of inflammatory pathways.[1][2] As a member of the ALIAmides (Autacoid Local Injury Antagonist Amides) family, its therapeutic potential in a range of inflammatory conditions is under active investigation.[1] This technical guide provides a comprehensive overview of this compound's core mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by enhancing the local concentration of PEA, modulating mast cell activity, and interacting with the peroxisome proliferator-activated receptor-gamma (PPAR-γ).
The "Entourage Effect": Enhancement of Endogenous Palmitoylethanolamide (PEA)
A key aspect of this compound's mechanism is its ability to increase the endogenous levels of PEA, a well-documented anti-inflammatory and analgesic compound.[3][4] This is often referred to as an "entourage effect."[5][6] this compound has been shown to up-regulate the enzymatic machinery responsible for PEA synthesis.[6] This elevation of local PEA concentrations is believed to contribute significantly to this compound's overall therapeutic effects. Studies in mice have demonstrated that oral administration of this compound significantly increases PEA levels in the duodenum and colon in a dose- and time-dependent manner.[3][5]
Mast Cell Modulation
Mast cells are key players in initiating and perpetuating inflammatory responses.[3][7] this compound has been shown to down-modulate mast cell degranulation, thereby reducing the release of pro-inflammatory mediators such as histamine, tryptase, and various cytokines.[1][2][8] This stabilization of mast cells is a crucial component of its anti-inflammatory action.[1] In experimental models, treatment with this compound led to an increase in the granular density of mast cells, indicating a decrease in their degranulation.[1]
PPAR-γ Activation
This compound's anti-inflammatory properties are also mediated, in part, through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation and lipid metabolism.[9][10] Activation of PPAR-γ can inhibit the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB.[9][11] The anti-inflammatory effects of this compound in certain models have been shown to be dependent on PPAR-γ activation, as the use of a PPAR-γ antagonist can reverse its beneficial effects.[9][10] However, its ability to increase PEA levels appears to be independent of PPAR-γ.[5]
Key Signaling Pathways Modulated by this compound
This compound's influence on inflammatory processes is evident through its modulation of several key intracellular signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[10][12] this compound has been demonstrated to inhibit the activation of the NF-κB pathway.[10][13] This inhibition is thought to occur downstream of PPAR-γ activation, leading to a reduction in the transcription of NF-κB target genes.[9][10]
Caption: this compound's inhibition of the NF-κB signaling pathway.
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is another critical signaling cascade involved in cytokine-mediated inflammation.[14] In a model of pulmonary fibrosis, this compound was shown to reduce the phosphorylation of JAK2 and STAT3, indicating an inhibitory effect on this pathway.[14]
Caption: this compound's modulation of the JAK/STAT signaling pathway.
Quantitative Effects of this compound on Inflammatory Markers
The anti-inflammatory efficacy of this compound has been quantified in various preclinical models. The following tables summarize key findings.
| Inflammatory Marker | Model System | This compound Concentration/Dose | % Inhibition / Reduction | Reference |
| TNF-α | Carrageenan-granuloma (rats) | 15 mg/ml | 29% | [1] |
| Carrageenan-granuloma (rats) | 30 mg/ml | 61% | [1] | |
| Carrageenan-granuloma (rats) | 70 mg/ml | 76% | [1] | |
| iNOS | Carrageenan-granuloma (rats) | 15 mg/ml | 21% | [1] |
| Carrageenan-granuloma (rats) | 30 mg/ml | 43% | [1] | |
| Carrageenan-granuloma (rats) | 70 mg/ml | 63% | [1] | |
| Mast Cell Number | Carrageenan-granuloma (rats) | 70 mg/ml | 52% | [1] |
| Cytokine | Model System | This compound Treatment | Outcome | Reference |
| IL-6, TNF-α, IL-1β | Bleomycin-induced pulmonary fibrosis (mice) | 10 mg/kg | Significant reduction in lung tissue and BALF | [14][15] |
| TNF-α, IL-1β, NGF | MIA-induced osteoarthritis (rats) | 0.6% and 2% this compound + 1.0% Hyaluronic Acid | Dose-dependent reduction in plasma levels | [16] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the literature.
Carrageenan-Granuloma Model in Rats
-
Objective: To evaluate the effect of this compound on chronic inflammation.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
A sterile sponge soaked in a solution of λ-carrageenan is subcutaneously implanted into the dorsal region of the rats.
-
This compound, at concentrations of 15, 30, and 70 mg/ml, is locally administered into the sponge at the time of implantation.
-
After 96 hours, the granulomatous tissue formed around the sponge is excised and weighed.
-
The tissue is then processed for histological analysis (mast cell degranulation) and biochemical assays (Western blot for TNF-α and iNOS).
-
-
Analysis:
-
Mast Cell Degranulation: Tissue sections are stained with toluidine blue, and the number of degranulated mast cells is quantified.[7]
-
Western Blot: Protein extracts from the granuloma are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against TNF-α and iNOS.[1]
-
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Objective: To assess the anti-inflammatory and anti-fibrotic effects of this compound in a model of lung injury.
-
Animal Model: Male CD1 mice.[15]
-
Procedure:
-
On day 1, mice receive a single intratracheal instillation of bleomycin (1 mg/kg) to induce lung injury.[15][17]
-
Mice are then treated daily with this compound (10 mg/kg) for the following 21 days.[14][17]
-
On day 21, animals are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
-
Analysis:
-
Inflammatory Cell Infiltration: Total and differential cell counts in BALF are performed.[15]
-
Cytokine Levels: Concentrations of IL-6, IL-1β, and TNF-α in lung tissue homogenates and BALF are measured by ELISA.[14][15]
-
Western Blot: Lung tissue lysates are analyzed for the expression and phosphorylation of proteins in the JAK/STAT and NF-κB pathways.[14][17]
-
Histology: Lung tissue sections are stained with Masson's trichrome to assess collagen deposition and with toluidine blue for mast cell infiltration.[15]
-
Experimental Workflow: this compound in Bleomycin-Induced Pulmonary Fibrosis
Caption: Workflow for evaluating this compound in a murine model of pulmonary fibrosis.
Conclusion
This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to enhance endogenous PEA levels, stabilize mast cells, and activate PPAR-γ provides a synergistic approach to dampening inflammatory responses. The quantitative data and mechanistic insights from preclinical studies underscore its potential for further development in the management of a variety of inflammatory disorders. This guide serves as a foundational resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oral this compound Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. The anti-fibrotic efficacy of this compound depends on hepatic PPARγ levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a palmitoylethanolamide analogue, as a new pharmacological treatment for the management of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research and Discovery of Adelmidrol: A Technical Guide
Introduction
Adelmidrol, known chemically as N,N'-bis(2-hydroxyethyl)nonanediamide, is a synthetic analogue of the endogenous fatty acid amide Palmitoylethanolamide (PEA).[1] It belongs to a class of compounds known as Autacoid Local Injury Antagonist Amides (ALIAmides), which are recognized for their roles in modulating inflammation and pain.[2][3] Early research into this compound was largely driven by the therapeutic potential of PEA and the desire for analogues with improved physicochemical properties, such as better solubility.[1][2] this compound's amphipathic nature, possessing both hydrophilic and hydrophobic properties, makes it more soluble than PEA and suitable for various formulations.[1][3] This guide provides an in-depth look at the foundational research and discovery of this compound, focusing on its synthesis, mechanism of action, and the initial experimental findings that established its pharmacological profile.
Synthesis of this compound
A general procedure for the synthesis of a related compound, N,N'-bis(2-hydroxyethyl)ethylenediamine, involves the reaction of 2-(2-aminoethylamino)ethanol with 2-chloroethanol in the presence of sodium carbonate at elevated temperatures.[4] The crude product is then purified by recrystallization.[4] A similar principle would apply to the synthesis of this compound, substituting the appropriate starting materials.
Early Research on the Mechanism of Action
The primary mechanism of action attributed to this compound in early studies is the down-modulation of mast cell degranulation.[1][2] Mast cells are key players in the inflammatory response, releasing a variety of pro-inflammatory and pro-angiogenic mediators upon activation.[1][2] this compound's ability to stabilize these cells was a central focus of initial investigations.
Early in vivo studies demonstrated this compound's capacity to reduce mast cell degranulation and the subsequent release of inflammatory mediators.[1][2] This effect was hypothesized to be a key contributor to its anti-inflammatory and analgesic properties.[1][2]
Later, the mechanism was further elucidated to involve an "entourage" effect, where this compound enhances the levels and/or activity of endogenous PEA.[5][6] This is thought to occur through the modulation of enzymes involved in PEA's biosynthesis and catabolism.[5][6] Furthermore, the anti-inflammatory effects of this compound have been linked to the activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor involved in regulating inflammation.[7] There is also evidence suggesting an adjuvant mechanism through PPAR-α agonism due to increased PEA production.
Key Early Experiments and Findings
The initial pharmacological characterization of this compound involved a series of in vivo and in vitro experiments designed to assess its anti-inflammatory and analgesic potential.
A pivotal early study investigated the effect of this compound in a carrageenan-induced granuloma model in rats, a well-established model of chronic inflammation.[1][2]
Experimental Protocol:
-
Model Induction: A sterile sponge soaked in a λ-carrageenin solution was implanted subcutaneously in rats to induce granuloma formation.[1]
-
Treatment: this compound was administered locally into the sponge at the time of implantation.[2][3]
-
Assessment: After a set period (e.g., 96 hours), the granulomatous tissue was excised and evaluated for wet weight, a measure of inflammation and tissue proliferation.[3] Histological analysis was performed to assess mast cell numbers and degranulation.[1][2] The levels of various pro-inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of leukocyte infiltration), inducible nitric oxide synthase (iNOS), chymase, metalloproteinase MMP-9, nitric oxide, and TNF-α were also measured.[1][2][3]
Quantitative Data:
| Parameter | Control (Carrageenan alone) | This compound (70 mg/ml) | Statistical Significance |
| Mast Cell Number | 104.66 ± 1.67 | Reduced by 52% | P < 0.001 |
| Granuloma Wet Weight | Significantly increased vs. saline | Significantly decreased | P < 0.01 to P < 0.001 |
| MPO Activity | Significantly increased vs. saline | Significantly decreased | P < 0.01 to P < 0.001 |
Data is a summary of findings reported in the cited literature.[2]
Further research explored the therapeutic potential of this compound in a model of pulmonary fibrosis, highlighting its anti-inflammatory and anti-fibrotic effects.[8]
Experimental Protocol:
-
Model Induction: Mice received an intratracheal instillation of bleomycin to induce lung injury and fibrosis.[8]
-
Treatment: this compound was administered to the mice.[8]
-
Assessment: The researchers evaluated survival rates, body weight, lung histology for injury and collagen deposition, and the number and degranulation of mast cells using toluidine blue staining.[8] They also measured the activity of chymase and the levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and markers of oxidative stress.[8]
Key Findings:
-
This compound treatment reduced the number of infiltrating mast cells in the lungs.[8]
-
It also decreased chymase activity, a key enzyme released by mast cells.[8]
-
The expression of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β was significantly inhibited in the lung tissue of this compound-treated mice.[8]
-
This compound treatment also led to a reduction in histological lung injury and collagen deposition.[8]
Signaling Pathways and Experimental Workflows
The early research on this compound elucidated key biological pathways and experimental procedures.
Proposed Mechanism of Action of this compound
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N,N'-BIS(2-HYDROXYETHYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. Oral this compound Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral this compound Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
Adelmidrol: A Comprehensive Technical Guide on its Modulation of Cytokine and Chemokine Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adelmidrol, a synthetic analogue of the N-acylethanolamine palmitoylethanolamide (PEA), is emerging as a significant modulator of inflammatory responses. As a member of the ALIAmides (Autacoid Local Injury Antagonist Amides), its mechanism of action is primarily centered on the down-regulation of mast cell activation, a critical player in the inflammatory cascade. This technical guide provides an in-depth analysis of this compound's effects on the production of key inflammatory mediators, specifically cytokines and chemokines. It consolidates findings from various preclinical in vivo and in vitro studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document serves as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development investigating novel anti-inflammatory therapeutics.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by controlling mast cell degranulation and interacting with nuclear receptors. Its actions are thought to be mediated, at least in part, by the down-modulation of mast cells[1][2]. Furthermore, evidence suggests its involvement with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and its ability to enhance the levels of endogenous anti-inflammatory compounds like PEA.
Mast Cell Down-Modulation
Mast cells are pivotal in initiating and perpetuating inflammatory responses through the release of a wide array of pre-stored and newly synthesized mediators, including pro-inflammatory cytokines like TNF-α, IL-1, and IL-6[1]. This compound has been shown to reduce mast cell degranulation and infiltration in inflamed tissues[1][3]. By stabilizing mast cells, this compound effectively curbs the release of these potent inflammatory signals at an early stage, thereby preventing the amplification of the inflammatory cascade. In a rat model of carrageenin-induced granuloma, local administration of this compound significantly reduced the number of mast cells by 52% compared to the control group[1].
PPAR-γ Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in regulating inflammation. This compound's anti-inflammatory effects appear to be partially dependent on its agonistic activity at PPAR-γ[4][5]. Activation of PPAR-γ can suppress the expression of pro-inflammatory genes by interfering with the signaling pathways of transcription factors like NF-κB[6][7]. Studies have shown that the beneficial effects of this compound can be antagonized by GW9662, a PPAR-γ antagonist, confirming the involvement of this pathway[6].
Entourage Effect
This compound has been shown to increase the endogenous concentrations of PEA in various cell types, including keratinocytes[8][9]. This is referred to as an "entourage effect," where this compound enhances the biological activity of PEA[4][10]. PEA itself is a well-documented anti-inflammatory mediator that acts through various targets, including PPAR-α. By boosting local PEA levels, this compound indirectly contributes to the overall anti-inflammatory environment[10][11]. This effect is believed to be independent of PPAR-γ[4].
Quantitative Effect on Cytokine and Chemokine Production
This compound consistently demonstrates a significant capacity to reduce the production of key pro-inflammatory cytokines and chemokines across various experimental models.
Cytokine Modulation
The compound effectively suppresses the overexpression of several pivotal cytokines involved in acute and chronic inflammation.
| Cytokine | Experimental Model | Tissue/Cell Type | Treatment Details | Observed Effect | Reference |
| TNF-α | Carrageenan-Granuloma (Rat) | Granulomatous Tissue | 15, 30, 70 mg/ml this compound | 29%, 61%, 76% inhibition (concentration-dependent) | [1] |
| TNF-α | Bleomycin-induced Pulmonary Fibrosis (Mouse) | Lung Tissue & BALF | 10 mg/Kg this compound | Significant inhibition | [12][13][14] |
| TNF-α | LPS-induced Acute Lung Injury (Mouse) | Lung Tissue | 2% Aerosolized this compound | Significant decrease | [15] |
| TNF-α | DNBS-induced Colitis (Mouse) | Plasma | This compound + Hyaluronic Acid Gel | -74% (acute), -86% (resolution) vs. DNBS group | [16] |
| IL-1β | Bleomycin-induced Pulmonary Fibrosis (Mouse) | Lung Tissue & BALF | 10 mg/Kg this compound | Significant inhibition | [12][13][14] |
| IL-1β | LPS-induced Acute Lung Injury (Mouse) | Lung Tissue | 2% Aerosolized this compound | Significant decrease | [15] |
| IL-1β | DNBS-induced Colitis (Mouse) | Plasma | This compound + Hyaluronic Acid Gel | -58% (acute), -51% (resolution) vs. DNBS group | [16] |
| IL-6 | Bleomycin-induced Pulmonary Fibrosis (Mouse) | Lung Tissue & BALF | 10 mg/Kg this compound | Significant inhibition | [12][13][14] |
| IL-6 | LPS-induced Acute Lung Injury (Mouse) | Lung Tissue | 2% Aerosolized this compound | Significant decrease | [15] |
| IL-6 | Cytomix-stimulated Caco-2 Cells | Cell Supernatant | This compound Incubation | -65% vs. Cytomix group | [4][17] |
| IL-6 | DNBS-induced Colitis (Mouse) | Plasma | This compound + Hyaluronic Acid Gel | -87% (acute), -80% (resolution) vs. DNBS group | [16] |
| IL-8 | Cytomix-stimulated Caco-2 Cells | Cell Supernatant | This compound Incubation | -70% vs. Cytomix group | [4][17] |
| TGF-1β | Bleomycin-induced Pulmonary Fibrosis (Mouse) | BALF | 10 mg/Kg this compound | Reduced expression | [12][13] |
BALF: Bronchoalveolar Lavage Fluid; DNBS: Dinitrobenzene Sulfonic Acid; LPS: Lipopolysaccharide.
Chemokine Modulation
This compound also demonstrates inhibitory effects on chemokines, which are crucial for recruiting inflammatory cells to the site of injury.
| Chemokine | Experimental Model | Cell Type | Treatment Details | Observed Effect | Reference |
| MCP-2 | Poly(I:C)-stimulated HaCaT Cells | Human Keratinocytes | This compound Incubation | Inhibition of release | [8][9] |
MCP-2: Monocyte Chemoattractant Protein-2; Poly(I:C): Polyinosinic-polycytidylic acid.
Experimental Protocols & Methodologies
The evaluation of this compound's effect on cytokine and chemokine production has been conducted using a range of standardized and validated experimental models and analytical techniques.
In Vivo Animal Models
-
Bleomycin-Induced Pulmonary Fibrosis: Mice receive a single intratracheal administration of bleomycin (e.g., 1 mg/kg). This compound (e.g., 10 mg/kg) is then administered daily for a period of 21 days. At the end of the study, bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.[13][14]
-
Carrageenan-Granuloma Model: A sterile sponge soaked in λ-carrageenin is implanted subcutaneously in rats. This compound is administered locally into the sponge at the time of implantation. After a set period (e.g., 96 hours), the granulomatous tissue surrounding the sponge is excised for analysis.[1]
-
LPS-Induced Acute Lung Injury (ALI): Mice are subjected to intratracheal administration of lipopolysaccharide (LPS) (e.g., 5 mg/kg). This compound (e.g., 2% solution) is administered via aerosol at specific time points post-LPS instillation (e.g., 1 and 6 hours). Lung tissues are then harvested for evaluation.[15]
-
DNBS-Induced Colitis: Colitis is induced in mice via intracolonic administration of dinitrobenzene sulfonic acid. This compound, often in combination with hyaluronic acid gel, is administered intrarectally. Colon tissues and blood plasma are collected at acute (e.g., day 3) and resolution (e.g., day 7) phases for analysis.[16]
In Vitro Cell Models
-
Human Keratinocyte (HaCaT) Cells: Cells are stimulated with polyinosinic-polycytidylic acid (Poly(I:C)) to induce an inflammatory response. This compound is added to the cell culture, and the supernatant is collected to measure the release of chemokines like MCP-2.[8]
-
Human Colon Adenocarcinoma (Caco-2) Cells: To mimic inflammatory conditions, Caco-2 cells are incubated with a "Cytomix" containing pro-inflammatory agents (e.g., LPS, IFN-γ, TNF-α). The effect of this compound on cytokine release (e.g., IL-6, IL-8) into the cell supernatant is then quantified.[4][17]
Quantification Techniques
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method cited for quantifying cytokine and chemokine levels. Tissue homogenates, cell culture supernatants, or plasma samples are analyzed using commercially available ELISA kits specific for the target molecule (e.g., TNF-α, IL-1β, IL-6).[12][16][17] The assay involves capturing the target protein with a specific antibody, followed by detection with a secondary enzyme-linked antibody that generates a measurable colorimetric signal.
-
Western Blot Analysis: This technique is used to evaluate the expression of proteins involved in inflammatory signaling pathways (e.g., NF-κB, iNOS). Proteins from tissue or cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies. Densitometric analysis of the resulting bands allows for semi-quantitative comparison of protein levels.[1][15]
-
Immunohistochemistry: Used to visualize and localize inflammatory markers and cell types (e.g., mast cells) within tissue sections. Sliced tissue samples are stained with specific antibodies (e.g., anti-chymase, anti-tryptase for mast cells) and visualized under a microscope to assess infiltration and activation.[2]
Conclusion
The body of evidence strongly supports the role of this compound as a potent anti-inflammatory agent that effectively modulates the production of pro-inflammatory cytokines and chemokines. Its unique, multi-target mechanism of action—encompassing mast cell stabilization, PPAR-γ agonism, and the enhancement of endogenous PEA levels—positions it as a compelling candidate for the management of a wide range of acute and chronic inflammatory conditions. The quantitative data consistently demonstrate a significant reduction in key mediators such as TNF-α, IL-1β, and IL-6. For drug development professionals and researchers, this compound represents a promising molecule warranting further investigation for its therapeutic potential in inflammatory diseases.
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats | springermedizin.de [springermedizin.de]
- 3. mdpi.com [mdpi.com]
- 4. Oral this compound Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Palmitoylethanolamide Analogue, as a New Pharmacological Treatment for the Management of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a palmitoylethanolamide analogue, as a new pharmacological treatment for the management of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPAR-gamma agonists inhibit production of monocyte inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases the endogenous concentrations of palmitoylethanolamide in canine keratinocytes and down-regulates an inflammatory reaction in an in vitro model of contact allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound increases the endogenous concentrations of palmitoylethanolamide in canine keratinocytes and down-regulates an inflammatory reaction in an in vitro model of contact allergic dermatitis [iris.cnr.it]
- 10. Intrarectal Administration of this compound plus Hyaluronic Acid Gel Ameliorates Experimental Colitis in Mice and Inhibits Pro-Inflammatory Response in Ex Vivo Cultured Biopsies Derived from Ulcerative Colitis-Affected Patients [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis [mdpi.com]
- 13. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Intrarectal Administration of this compound plus Hyaluronic Acid Gel Ameliorates Experimental Colitis in Mice and Inhibits Pro-Inflammatory Response in Ex Vivo Cultured Biopsies Derived from Ulcerative Colitis-Affected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oral this compound Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action [mdpi.com]
The Influence of Adelmidrol on Gene Expression in Inflammatory Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adelmidrol, a synthetic analogue of the endogenous fatty acid amide palmitoylethanolamide (PEA), has emerged as a significant modulator of inflammatory processes. Its mechanism of action, centered on the downregulation of pro-inflammatory gene expression, presents a compelling avenue for therapeutic intervention in a range of inflammatory conditions. This technical guide provides an in-depth analysis of the molecular effects of this compound on inflammatory cells, with a focus on its impact on gene expression. We will explore the key signaling pathways influenced by this compound, present available quantitative data on gene expression changes, and outline the experimental methodologies used to elucidate these effects.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by activating the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and by indirectly modulating cellular processes through an "entourage effect" that increases the levels of endogenous PEA.[1] These primary actions trigger a cascade of downstream events that ultimately suppress the expression of genes responsible for driving inflammation.
PPAR-γ Agonism
This compound acts as a direct agonist of PPAR-γ, a nuclear receptor that plays a critical role in the regulation of inflammation and metabolism.[1][2] Upon activation by this compound, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding activity can either activate or repress gene transcription. A key anti-inflammatory mechanism of PPAR-γ activation is the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4][5]
Entourage Effect and PEA Enhancement
This compound has been shown to increase the endogenous levels of PEA, a key anti-inflammatory and analgesic lipid mediator.[1] This "entourage effect" is thought to occur through the inhibition of enzymes that degrade PEA, such as fatty acid amide hydrolase (FAAH). Elevated PEA levels, in turn, can activate PPAR-α, further contributing to the overall anti-inflammatory effect.
Impact on Key Inflammatory Signaling Pathways
The anti-inflammatory properties of this compound are largely mediated by its influence on two central signaling pathways: the NF-κB pathway and the PPAR-γ pathway.
Downregulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound, through its activation of PPAR-γ, interferes with this process. Activated PPAR-γ can physically interact with components of the NF-κB complex, preventing its binding to DNA and subsequent gene activation. This leads to a significant reduction in the expression of NF-κB target genes.[2]
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Activation of the PPAR-γ Signaling Pathway
As a PPAR-γ agonist, this compound directly initiates the PPAR-γ signaling cascade. The activation of PPAR-γ not only leads to the transrepression of NF-κB but also to the direct transcriptional activation of genes with anti-inflammatory properties. These include genes involved in lipid metabolism and the resolution of inflammation.
Signaling Pathway: this compound's Activation of the PPAR-γ Pathway
Caption: this compound activates the PPAR-γ signaling pathway.
Quantitative Effects on Gene Expression
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Gene Expression
| Gene | Cell/Tissue Type | Experimental Model | Observed Effect | Reference(s) |
| TNF-α | Mast Cells, Macrophages | Carrageenan-induced granuloma | Significant reduction | [6] |
| IL-1β | Inflammatory Infiltrates | Bleomycin-induced pulmonary fibrosis | Significant reduction | [7] |
| IL-6 | Inflammatory Infiltrates | Bleomycin-induced pulmonary fibrosis | Significant reduction | [7] |
Table 2: Effect of this compound on Other Inflammatory Mediator Gene Expression
| Gene | Cell/Tissue Type | Experimental Model | Observed Effect | Reference(s) |
| iNOS | Granuloma Tissue | Carrageenan-induced granuloma | Significant reduction | [6] |
| COX-2 | Colon Tissue | DNBS-induced colitis | Significant reduction | |
| Chymase | Mast Cells | Carrageenan-induced granuloma | 24-57% reduction (protein level) | [8] |
| MMP-9 | Mast Cells | Carrageenan-induced granuloma | 21-60% reduction (protein level) | [8] |
Note: The percentage reductions for Chymase and MMP-9 are based on protein expression analysis, which generally correlates with gene expression levels.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effect of this compound on gene expression in inflammatory cells. Specific details may vary between studies.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or primary inflammatory cells (e.g., bone marrow-derived macrophages, peritoneal mast cells).
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for macrophages, RPMI-1640 for mast cells) supplemented with fetal bovine serum (FBS), antibiotics, and relevant growth factors.
-
Inflammatory Stimulation: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) for macrophages or with an allergen (e.g., IgE and antigen) for mast cells.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, typically before or concurrently with the inflammatory stimulus.
Experimental Workflow: In Vitro Gene Expression Analysis
Caption: Workflow for in vitro gene expression analysis.
RNA Isolation and Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from cultured cells or homogenized tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR: The relative expression of target genes (e.g., Tnf, Il1b, Il6, Nos2) is quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). A housekeeping gene (e.g., Gapdh, Actb) is used for normalization.
-
Data Analysis: The relative fold change in gene expression is calculated using the delta-delta Ct method.
Western Blotting
-
Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein. Protein concentration is determined using a colorimetric assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., phospho-NF-κB p65, IκBα, COX-2, iNOS).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).
Conclusion
This compound demonstrates a potent anti-inflammatory profile by targeting the genetic machinery of inflammatory cells. Its ability to activate PPAR-γ and subsequently suppress the NF-κB signaling pathway leads to a significant reduction in the expression of key pro-inflammatory genes. This dual mechanism of action, coupled with its ability to enhance the endogenous anti-inflammatory mediator PEA, positions this compound as a promising therapeutic agent for a variety of inflammatory disorders. Further research, particularly high-throughput gene expression profiling, will provide a more comprehensive understanding of its molecular effects and facilitate the development of targeted clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a palmitoylethanolamide analogue, as a new pharmacological treatment for the management of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory actions of PPAR ligands: new insights on cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coordination of inflammation and metabolism by PPAR and LXR nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Mast Cell Stabilization Assay with Adelmidrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in the inflammatory response, playing a pivotal role in allergic reactions and various inflammatory diseases. Upon activation, mast cells undergo degranulation, releasing a host of pro-inflammatory mediators, including histamine, proteases (such as tryptase and chymase), cytokines (e.g., TNF-α), and lipid mediators (e.g., prostaglandins). The stabilization of mast cells to prevent or reduce the release of these mediators is a key therapeutic strategy for managing inflammatory and allergic conditions.
Adelmidrol, a semi-synthetic derivative of azelaic acid and an analogue of the endogenous fatty acid amide palmitoylethanolamide (PEA), has demonstrated significant anti-inflammatory and mast cell-stabilizing properties.[1][2][3] As a member of the ALIAmides (Autacoid Local Injury Antagonist amides) family, this compound's primary mechanism of action is the down-modulation of mast cell degranulation.[1][4][5] This document provides a detailed protocol for an in vitro mast cell stabilization assay to evaluate the efficacy of this compound.
Mechanism of Action of this compound
This compound exerts its mast cell-stabilizing effects through a multi-faceted mechanism. It is known to down-modulate the release of both pre-formed and newly synthesized mediators from mast cells.[6] Its anti-inflammatory actions are, at least in part, mediated by its ability to control mast cell activation.[1][4] Additionally, this compound has been shown to reduce the expression of pro-inflammatory enzymes such as iNOS and MMP-9, and cytokines like TNF-α.[2][4] Some evidence suggests that this compound's effects are partially dependent on the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the subsequent reduction of NF-κB translocation and COX-2 expression.[7]
Data on this compound's Efficacy
The following tables summarize the available quantitative data on the effects of this compound on mast cell number and the release of inflammatory mediators from an in vivo rat granuloma model. It is important to note that while this data demonstrates a dose-dependent effect, further in vitro studies are required to determine specific IC50 values for the inhibition of mast cell degranulation and mediator release.
Table 1: Effect of this compound on Mast Cell Number and Pro-Inflammatory Enzyme Expression (In Vivo) [4]
| Parameter | Treatment Group | Concentration (mg/ml) | Outcome | % Inhibition/Reduction |
| Mast Cell Number | Carrageenan Alone | - | 104.66 ± 1.67 | - |
| This compound | 70 | Reduced by 52% (P < 0.001) | 52% | |
| iNOS Expression | Carrageenan Alone | - | 12.45 ± 1.41 OD = mm² | - |
| This compound | 15 | - | 21% | |
| This compound | 30 | - | 43% | |
| This compound | 70 | - | 63% | |
| MMP-9 Expression | Carrageenan Alone | - | 5.33 ± 0.19 OD = mm² | - |
| This compound | 15 | - | 21% | |
| This compound | 30 | - | 39% | |
| This compound | 70 | - | 60% | |
| Chymase Expression | Carrageenan Alone | - | 9.6 ± 0.85 OD = mm² | - |
| This compound | 15 | - | 24% | |
| This compound | 30 | - | 39% | |
| This compound | 70 | - | 57% |
Table 2: Effect of this compound on Pro-Inflammatory Mediator Release (In Vivo) [4]
| Mediator | Treatment Group | Concentration (mg/ml) | Outcome | % Inhibition |
| TNF-α Protein Levels | Carrageenan Alone | - | 1.8 ± 0.30 OD = mm² | - |
| This compound | 15 | - | 29% | |
| This compound | 30 | - | 61% | |
| This compound | 70 | - | 76% | |
| Nitrite/Nitrate (in tissue) | Carrageenan Alone | - | 37 ± 0.600 µmol/tissue | - |
| This compound | 15 | - | 26% | |
| This compound | 30 | - | 40% | |
| This compound | 70 | - | 73% | |
| Nitrite/Nitrate (released) | Carrageenan Alone | - | 33 ± 0.4 µmol/tissue | - |
| This compound | 15 | - | 23% | |
| This compound | 30 | - | 46% | |
| This compound | 70 | - | 69% |
Experimental Protocol: In Vitro Mast Cell Stabilization Assay
This protocol is adapted from established methods for measuring mast cell degranulation using the rat basophilic leukemia cell line RBL-2H3, a widely accepted model for studying mast cell function.[5][8][9] The primary endpoint of this assay is the measurement of β-hexosaminidase release, a marker for mast cell degranulation.[10]
Materials and Reagents
-
Cell Line: RBL-2H3 cells
-
This compound: Prepare stock solutions in DMSO, sterile water, or ethanol.[11][12]
-
Cell Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 4 mM L-glutamine.
-
Sensitizing Antibody: Anti-dinitrophenyl (DNP) IgE
-
Antigen: Dinitrophenyl-human serum albumin (DNP-HSA)
-
Assay Buffer: Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, pH 7.4, with 0.1% Bovine Serum Albumin - BSA)
-
Lysis Buffer: 0.1% Triton X-100 in Tyrode's buffer
-
Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer (pH 4.5)
-
Stop Solution: 0.1 M carbonate/bicarbonate buffer (pH 10.0)
-
Positive Control: Compound 48/80 or a calcium ionophore (e.g., A23187)
-
Negative Control: Vehicle (e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for the in vitro mast cell stabilization assay with this compound.
Step-by-Step Procedure
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete culture medium.[13]
-
Incubate for 2 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Add 50 ng/well of anti-DNP IgE to each well for sensitization.
-
Incubate overnight (16-24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Washing and Treatment:
-
The following day, gently wash the cells twice with 100 µL of warm Tyrode's buffer to remove unbound IgE.
-
Add 50 µL of Tyrode's buffer containing various concentrations of this compound to the appropriate wells. Include vehicle controls (e.g., DMSO at the same final concentration as in the this compound-treated wells) and a positive control for inhibition (e.g., quercetin).
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Stimulation and Degranulation:
-
To induce degranulation, add 50 µL of DNP-HSA (final concentration of 10-100 ng/mL) to all wells except for the negative control (unstimulated) and total release wells.
-
To the negative control wells, add 50 µL of Tyrode's buffer.
-
To the total release wells, add 50 µL of lysis buffer (0.1% Triton X-100).
-
Incubate the plate for 1 hour at 37°C.
-
-
β-Hexosaminidase Assay:
-
After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
To the remaining cells in the original plate, add 50 µL of lysis buffer to determine the total β-hexosaminidase release.
-
Add 50 µL of the pNAG substrate solution to each well of the new plate containing the supernatants and to the wells of the original plate with the lysed cells.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding 150 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release (degranulation) for each condition using the following formula: % Degranulation = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Total Release - Absorbance of Blank)] x 100
-
Calculate the percentage inhibition of degranulation by this compound: % Inhibition = [1 - (% Degranulation in this compound-treated cells / % Degranulation in Vehicle-treated stimulated cells)] x 100
-
Signaling Pathways in Mast Cell Degranulation and Inhibition by this compound
The following diagram illustrates the key signaling pathways involved in IgE-mediated mast cell degranulation and the putative points of intervention by this compound.
Caption: Signaling pathways in mast cell degranulation and inhibition by this compound.
Conclusion
This document provides a comprehensive protocol for evaluating the mast cell stabilizing properties of this compound in an in vitro setting. By utilizing the RBL-2H3 cell line and measuring β-hexosaminidase release, researchers can obtain reliable and reproducible data on the efficacy of this compound in inhibiting mast cell degranulation. The provided data and pathway diagrams offer a solid foundation for understanding the mechanism of action of this compound and for designing further studies to explore its therapeutic potential in inflammatory and allergic diseases.
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats | springermedizin.de [springermedizin.de]
- 3. Inhibitory effect of topical this compound on antigen-induced skin wheal and mast cell behavior in a canine model of allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RBL assay - Good Biomarker Sciences [gbsleiden.com]
- 9. Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. This compound | NF-κB | PPAR | COX | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Adelmidrol Dosage in Murine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Adelmidrol, a synthetic analogue of palmitoylethanolamide (PEA), is a promising anti-inflammatory and antioxidant compound.[1][2][3][4] As a member of the ALIAmides (Autacoid Local Injury Antagonist Amides) family, its mechanism of action is primarily attributed to the down-modulation of mast cell degranulation and an "entourage effect" that increases endogenous PEA levels.[5][6][7] This document provides a comprehensive overview of this compound dosage and administration protocols derived from various in vivo studies in murine models, intended to guide researchers in designing their experimental protocols.
Data Presentation: this compound Dosage and Administration in Murine Models
The following tables summarize the quantitative data from various studies on the use of this compound in mice, detailing the model, administration route, dosage, and observed effects.
Table 1: Oral Administration of this compound
| Murine Model | Dosage | Duration | Key Findings | Reference |
| Healthy Mice | 1 mg/kg and 10 mg/kg (per os) | 21 days | Dose- and time-dependent increase in endogenous PEA levels in the duodenum and colon. Upregulation of enzymatic machinery for PEA metabolism. | [7][8][9][10][11] |
| Experimental Colitis | Not specified, but cited as having powerful anti-inflammatory effects | Not specified | Reduced oxidative stress and increased integrity of the intestinal mucosal barrier. | [1] |
Table 2: Topical and Local Administration of this compound
| Murine Model | Administration Route | Formulation | Dosage/Concentration | Treatment Schedule | Key Findings | Reference | | --- | --- | --- | --- | --- | --- | | DNBS-Induced Colitis | Intrarectal | 2% this compound + 0.1% hyaluronic acid gel | Not specified | Every 72 hours | Significant reduction in histological damage score, reduced pro-inflammatory cytokines (IL-1β, TNF-α, IL-6), MPO, and MDA. Increased expression of tight junction proteins (ZO-1, occludin). |[1][2][3][4] | | Acute Lung Injury (LPS-induced) | Aerosol | 2% this compound | Not specified | 1 and 6 hours after LPS instillation | Reduced lung damage, airway infiltration of inflammatory cells, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). Decreased oxidative stress and upregulation of the Nrf2 pathway. |[12] | | Carrageenan-Granuloma (Rat model) | Local injection | 15, 30, 70 mg/ml | Not specified | Not specified | Concentration-dependent decrease in leukocyte infiltration and levels of pro-inflammatory markers (iNOS, TNF-α, nitric oxide). |[5] |
Table 3: Systemic Administration of this compound
| Murine Model | Administration Route | Dosage | Duration | Key Findings | Reference | | --- | --- | --- | --- | --- | | Bleomycin-Induced Pulmonary Fibrosis | Not specified (likely systemic) | 10 mg/kg | 21 days | Reduced airway infiltration by inflammatory cells, MPO activity, and pro-inflammatory cytokine overexpression (IL-6, IL-1β, TNF-α, TGF-1β). Increased survival rate and body weight. |[13][14] | | Carrageenan-Induced Paw Edema and Collagen-Induced Arthritis | Systemic injection | Not specified | Not specified | Reduced paw edema, hyperalgesia, and activation of the NF-κB pathway. Ameliorated clinical signs and histopathology of joints in chronic inflammation. |[15][16] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
DNBS-Induced Colitis Model
-
Animal Model: Male CD-1 mice (20-25 g).
-
Induction of Colitis:
-
Mice are lightly anesthetized.
-
A catheter is inserted intrarectally, 3.5 cm from the anus.
-
Dinitrobenzene sulfonic acid (DNBS) in 50% ethanol is administered.
-
-
This compound Administration (Intrarectal):
-
A formulation of 2% this compound and 0.1% hyaluronic acid gel is prepared.
-
The gel is administered intrarectally every 72 hours.
-
-
Assessment:
-
Histological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with H&E) to assess mucosal damage.
-
Biochemical Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), myeloperoxidase (MPO), and malondialdehyde (MDA) in colon tissue are measured by ELISA or other appropriate assays.
-
Immunofluorescence: Expression of tight junction proteins like ZO-1 and occludin is visualized.
-
LPS-Induced Acute Lung Injury Model
-
Animal Model: Male CD1 mice (25-30 g).
-
Induction of Lung Injury:
-
Mice are anesthetized.
-
Lipopolysaccharide (LPS) at a dose of 5 mg/kg is administered via intratracheal instillation.
-
-
This compound Administration (Aerosol):
-
A 2% this compound solution is administered by aerosol 1 and 6 hours after LPS instillation.
-
-
Assessment:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts (macrophages, neutrophils) are performed. Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured.
-
Histological Analysis: Lung tissues are processed for histological examination to assess lung damage and inflammatory infiltration.
-
Oxidative Stress Markers: Levels of MDA, catalase (CAT), and glutathione (GSH) in lung tissue are measured.
-
Western Blot Analysis: Expression of proteins in the Nrf2 pathway (Nrf2, HO-1, MnSOD) is evaluated.[12]
-
Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: Mice.
-
Induction of Pulmonary Fibrosis:
-
Bleomycin is administered via intratracheal instillation on the first day.
-
-
This compound Administration:
-
This compound (10 mg/kg) is administered daily for 21 days. The exact route of administration should be based on previous experiments as cited.[14]
-
-
Assessment:
-
Survival and Body Weight: Monitored daily.
-
BALF Analysis: Inflammatory cell counts are performed.
-
Histological Analysis: Lung tissues are examined for tissue damage and extracellular matrix deposition.
-
Biochemical Analysis: MPO activity and levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α, TGF-1β) in lung tissue are measured.
-
Mast Cell Degranulation: Toluidine blue staining is used to evaluate mast cell infiltration and activation.
-
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects through multiple pathways. A key mechanism is the down-modulation of mast cell degranulation, which reduces the release of inflammatory mediators. It also acts as a PPAR-γ agonist and upregulates the NAPE-PLD enzyme, leading to increased production of the anti-inflammatory lipid PEA.[6]
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Workflow for In Vivo Murine Studies
A typical workflow for evaluating the efficacy of this compound in a murine model of inflammation involves several key steps, from disease induction to data analysis.
Caption: General experimental workflow for this compound studies.
Logical Relationship: this compound Dosage and Therapeutic Effect
The available data suggests a dose-dependent relationship between this compound administration and its therapeutic effects. Higher concentrations or doses generally lead to a more pronounced reduction in inflammatory markers and tissue damage.
References
- 1. mdpi.com [mdpi.com]
- 2. Intrarectal Administration of this compound plus Hyaluronic Acid Gel Ameliorates Experimental Colitis in Mice and Inhibits Pro-Inflammatory Response in Ex Vivo Cultured Biopsies Derived from Ulcerative Colitis-Affected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrarectal Administration of this compound plus Hyaluronic Acid Gel Ameliorates Experimental Colitis in Mice and Inhibits Pro-Inflammatory Response in Ex Vivo Cultured Biopsies Derived from Ulcerative Colitis-Affected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Oral this compound Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral this compound Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aerosol-Administered this compound Attenuates Lung Inflammation in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis [mdpi.com]
- 14. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Preparation of Adelmidrol for Topical Application in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adelmidrol, a synthetic analogue of the endogenous fatty acid amide palmitoylethanolamide (PEA), has garnered significant interest for its potent anti-inflammatory and analgesic properties.[1] Its unique amphiphilic nature, possessing both hydrophilic and lipophilic characteristics, makes it particularly well-suited for topical delivery, allowing for effective penetration through the skin's layered structure.[1][2] This document provides detailed application notes and protocols for the preparation and evaluation of this compound for topical application in a research setting. The primary mechanism of action of this compound involves the down-modulation of mast cell degranulation, a key event in the inflammatory cascade.[2][3]
Physicochemical Properties and Solubility
This compound is the N,N'-bis(2-hydroxyethyl)nonanediamide. Its dual solubility allows for formulation in both aqueous and organic media, a desirable characteristic for creating stable and effective topical preparations.[3]
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| DMSO | Soluble |
Formulation Protocol: 2% this compound Oil-in-Water (O/W) Emulsion
This protocol is based on a formulation disclosed in a patent for a 2% this compound cream.[4] This type of emulsion is commonly used for topical drug delivery, offering a non-greasy feel and good patient acceptance.
Table 2: Formulation Components for 100g of 2% this compound Emulsion
| Component | Concentration (w/w) | Function |
| This compound | 2.0% | Active Pharmaceutical Ingredient |
| PEG5 Plant Sterols | 4.5% | Emulsifier, Stabilizer |
| Stearic Acid | 3.0% | Emulsifier, Thickener |
| Cetostearyl Alcohol | 3.0% | Emulsifier, Thickener |
| Glyceryl Monostearate | 1.5% | Emulsifier |
| Carbopol 940 | 0.4% | Gelling Agent, Thickener |
| 2,4-Dichlorobenzyl alcohol | 0.15% | Preservative |
| Bronopol | 0.05% | Preservative |
| Purified Water | q.s. to 100g | Vehicle |
Experimental Protocol for Emulsion Preparation
-
Oil Phase Preparation: In a suitable vessel, combine the PEG5 plant sterols, stearic acid, cetostearyl alcohol, and glyceryl monostearate. Heat the mixture to 70-75°C with continuous stirring until all components are melted and homogenous.
-
Active Ingredient Dispersion: Disperse the this compound powder in the heated oil phase and stir until a uniform dispersion is achieved.
-
Aqueous Phase Preparation: In a separate vessel, disperse the Carbopol 940 in purified water and heat to 70-75°C while stirring to form a homogenous gel. Add the preservatives (2,4-dichlorobenzyl alcohol and Bronopol) to the heated aqueous phase and stir until dissolved.
-
Emulsification: Slowly add the heated oil phase to the heated aqueous phase with continuous high-shear mixing to form a homogenous oil-in-water emulsion.
-
Cooling and Finalization: Continue stirring the emulsion at a lower speed and allow it to cool to room temperature.
In Vitro Efficacy Evaluation Protocols
Mast Cell Degranulation Assay
This assay evaluates the ability of this compound to inhibit the release of inflammatory mediators from mast cells.
Materials:
-
Mast cell line (e.g., MC/9)
-
Tyrode's buffer
-
Compound 48/80 (degranulating agent)
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well plates
-
Microplate reader
Protocol:
-
Culture MC/9 cells to the desired density.
-
Wash the cells with Tyrode's buffer and resuspend at a concentration of 5 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound (dissolved in a suitable vehicle) for 30 minutes at 37°C.
-
Induce degranulation by adding Compound 48/80 to the wells (except for the negative control).
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the β-hexosaminidase substrate to each well and incubate for 1 hour at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage inhibition of degranulation compared to the positive control (Compound 48/80 alone).
Table 3: Quantitative Data on this compound's Effect on Mast Cells
| Parameter | Effect of this compound | Concentration/Dose | Reference |
| Mast Cell Number | 52% reduction | 70 mg/ml (local admin.) | [3] |
| Mast Cell Degranulation | Inhibition | Not specified | [3] |
| Chymase Expression | 24-57% reduction | 15-70 mg/ml | [3] |
TNF-α Inhibition Assay in Keratinocytes
This assay determines the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in skin cells.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
TNF-α ELISA kit
Protocol:
-
Seed HaCaT cells in 24-well plates and grow to confluence.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS for 24 hours to induce TNF-α production.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α production by this compound compared to the LPS-stimulated control.
In Vitro Skin Permeation Study
This study assesses the ability of this compound from a topical formulation to penetrate the skin.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin
-
Phosphate-buffered saline (PBS) as receptor fluid
-
2% this compound emulsion
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with PBS and maintain the temperature at 32°C.
-
Apply a finite dose of the 2% this compound emulsion to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh PBS.
-
At the end of the experiment, wash the skin surface to remove any unabsorbed formulation.
-
Separate the stratum corneum from the epidermis and dermis using tape stripping.
-
Extract this compound from the receptor fluid samples, the skin layers, and the surface wash.
-
Quantify the amount of this compound in each compartment using a validated HPLC method.
-
Calculate the permeation parameters, such as flux and permeability coefficient.
Signaling Pathways
This compound exerts its anti-inflammatory effects through multiple signaling pathways. A key mechanism is the down-modulation of mast cell activation, which in turn reduces the release of pro-inflammatory mediators. Additionally, this compound has been shown to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, and to inhibit the NF-κB signaling pathway.
Conclusion
These application notes and protocols provide a comprehensive guide for the preparation and evaluation of this compound for topical application in a research context. The provided formulation and experimental methodologies can serve as a foundation for further investigation into the therapeutic potential of this promising anti-inflammatory agent. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and objectives.
References
Application Note: Quantification of Adelmidrol in Tissue Samples by HPLC-MS/MS
Abstract
This application note presents a detailed and robust HPLC-MS/MS method for the quantification of Adelmidrol in various tissue samples. This compound, an analogue of the endogenous fatty acid amide Palmitoylethanolamide (PEA), is of significant interest for its anti-inflammatory and analgesic properties. The described method is tailored for researchers, scientists, and professionals in drug development requiring accurate and precise measurement of this compound concentrations in preclinical studies. The protocol covers tissue homogenization, lipid extraction, chromatographic separation, and mass spectrometric detection, along with method validation parameters presented in a clear, tabular format.
Introduction
This compound is a promising therapeutic agent that modulates inflammatory responses, primarily through the downregulation of mast cell degranulation and interaction with peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] Its mechanism of action also involves the reduction of pro-inflammatory mediators such as TNF-α and the inhibition of the NF-κB signaling pathway.[2][3][4] Accurate quantification of this compound in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies to understand its distribution and efficacy. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers the high sensitivity and selectivity required for analyzing complex biological matrices.[3][5] This document provides a comprehensive protocol for this purpose.
Experimental Protocols
Sample Preparation: Tissue Homogenization and Lipid Extraction
This protocol is adapted from established methods for the extraction of N-acylethanolamines from biological tissues.
Materials:
-
Tissue samples (frozen at -80°C)
-
Internal Standard (IS): this compound-d4 (or a suitable analogue like PEA-d4)
-
Homogenizer (e.g., bead beater or ultrasonic probe)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Ultrapure water
-
Centrifuge capable of 4°C and >1500 x g
-
Nitrogen evaporator
Procedure:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Add the tissue to a homogenization tube containing ceramic beads.
-
Add 1 mL of cold methanol containing the internal standard (concentration to be optimized, e.g., 50 ng/mL).
-
Homogenize the tissue until a uniform suspension is achieved.
-
Add 2 mL of chloroform to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Add 1 mL of ultrapure water and vortex again for 30 seconds.
-
Centrifuge at 1500 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 50% B, 1-8 min: linear to 95% B, 8-10 min: hold at 95% B, 10.1-12 min: return to 50% B |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
Based on the molecular weight of this compound (274.36 g/mol ) and fragmentation patterns of similar molecules, the following transitions are proposed.[6][7][8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 275.4 [M+H]⁺ | To be determined empirically (e.g., fragments from loss of water or cleavage of amide bonds) | To be optimized |
| This compound-d4 (IS) | 279.4 [M+H]⁺ | To be determined empirically | To be optimized |
Note: The exact product ions and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation
Method Validation Summary
The following table summarizes the acceptance criteria for the validation of this bioanalytical method, based on regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable accuracy and precision |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed and minimized |
| Stability | Analyte stable under storage and processing conditions |
Sample Quantitative Data (Hypothetical)
The following table is an example of how to present quantitative data for this compound in different tissue samples.
| Sample ID | Tissue Type | This compound Concentration (ng/g tissue) |
| T01 | Brain | 15.2 |
| T02 | Liver | 45.8 |
| T03 | Skin | 120.5 |
| T04 | Lung | 25.1 |
Visualization of Pathways and Workflows
Signaling Pathways of this compound
This compound exerts its anti-inflammatory effects through multiple signaling pathways. One of the primary mechanisms is the activation of PPAR-γ, which in turn can inhibit the pro-inflammatory NF-κB pathway.
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in tissue samples is summarized in the following diagram.
Caption: Workflow for this compound quantification in tissue.
Conclusion
The HPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in tissue samples. This application note serves as a comprehensive guide for researchers, offering detailed protocols and expected performance characteristics. The provided visualizations of the signaling pathway and experimental workflow further aid in the understanding and implementation of this method. Proper validation of this method in the user's laboratory is essential to ensure accurate and reproducible results for preclinical drug development and research.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oral this compound Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unime.it [iris.unime.it]
- 5. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | NF-κB | PPAR | COX | TargetMol [targetmol.com]
- 8. This compound | C13H26N2O4 | CID 176874 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Adelmidrol in a Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adelmidrol, a synthetic analogue of palmitoylethanolamide (PEA), has demonstrated significant anti-inflammatory properties in various preclinical models. As a member of the ALIAmide (Autacoid Local Injury Antagonist amide) family, its mechanism of action is primarily associated with the down-modulation of mast cell degranulation and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in the widely used carrageenan-induced paw edema model of acute inflammation.
Data Presentation
The following tables summarize the quantitative effects of this compound on inflammatory markers. Note: The data presented below is from a carrageenan-induced granuloma model, a model of chronic inflammation, but is illustrative of the dose-dependent anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Granuloma Formation and Leucocyte Infiltration
| Treatment Group | Dose (mg/mL) | Granuloma Weight Reduction (%) | Leucocyte Infiltration Inhibition (%) |
| This compound | 15 | 15% | 21% |
| This compound | 30 | 28% | 44% |
| This compound | 70 | 44% | 72% |
Table 2: Effect of this compound on Pro-Inflammatory Marker Expression
| Treatment Group | Dose (mg/mL) | TNF-α Inhibition (%) | iNOS Inhibition (%) |
| This compound | 15 | 29% | 21% |
| This compound | 30 | 61% | 43% |
| This compound | 70 | 76% | 63% |
Experimental Protocols
Carrageenan-Induced Paw Edema Protocol
This protocol outlines the induction of acute inflammation in the rodent paw and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., saline, 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles (27-30 gauge)
-
Experimental animals (rats or mice)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into experimental groups (e.g., Vehicle control, Carrageenan control, this compound treatment groups at various doses).
-
Baseline Measurement: Measure the initial volume or thickness of the hind paw of each animal using a plethysmometer or calipers.
-
This compound Administration: Administer this compound or its vehicle to the respective groups via the desired route (e.g., intraperitoneal, oral) at a predetermined time before carrageenan injection (e.g., 30-60 minutes).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: Calculate the percentage increase in paw volume/thickness for each animal at each time point compared to its baseline measurement. Compare the treated groups to the carrageenan control group using appropriate statistical analysis.
Western Blot for NF-κB Activation
This protocol describes the assessment of NF-κB activation in paw tissue by measuring the levels of the p65 subunit.
Materials:
-
Paw tissue homogenates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NF-κB p65, anti-phospho-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize paw tissue samples in lysis buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NF-κB p65, phospho-NF-κB p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of NF-κB p65 and phospho-NF-κB p65 to the loading control.
PPAR-γ Activity Assessment using a Selective Antagonist
This protocol evaluates the involvement of PPAR-γ in the anti-inflammatory effects of this compound using the selective antagonist GW9662.[1]
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
GW9662 (PPAR-γ antagonist)
-
Vehicle for this compound and GW9662
-
Plethysmometer or digital calipers
-
Syringes and needles
-
Experimental animals
Procedure:
-
Animal and Grouping: Follow steps 1 and 2 of the Carrageenan-Induced Paw Edema Protocol, including a group that will receive both GW9662 and this compound.
-
GW9662 Administration: Administer GW9662 to the designated group at a predetermined time before this compound administration.[1]
-
This compound Administration: Administer this compound or its vehicle to the respective groups.
-
Induction and Measurement of Edema: Follow steps 5-7 of the Carrageenan-Induced Paw Edema Protocol.
-
Data Analysis: Compare the paw edema in the group receiving both GW9662 and this compound to the group receiving this compound alone to determine if the anti-inflammatory effect is antagonized.
Visualizations
Caption: Workflow for evaluating this compound's anti-inflammatory effects.
Caption: this compound's proposed anti-inflammatory signaling pathway.
Caption: Key mechanisms of this compound's anti-inflammatory action.
References
Application Notes and Protocols: Adelmidrol in Collagen-Induced Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adelmidrol is a synthetic derivative of azelaic acid and a member of the ALIAmides (Autacoid Local Injury Antagonist Amides) family.[1] It functions as an enhancer of Palmitoylethanolamide (PEA), an endogenous fatty acid amide known for its anti-inflammatory and analgesic properties.[2][3] The primary mechanism of these molecules involves the down-modulation of mast cell (MC) activation, a key player in the inflammatory cascade of chronic diseases like rheumatoid arthritis.[1][4] In animal models of arthritis, this compound has been shown to reduce clinical signs of inflammation, including paw edema and periarticular erythema, as well as inhibit bone erosion and the production of pro-inflammatory cytokines.[3][5] Its physicochemical properties, particularly its amphipathic nature, make it more soluble than PEA and suitable for various administration routes.[6] These characteristics position this compound as a promising therapeutic candidate for managing chronic inflammatory conditions.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by modulating mast cell activity and interfering with key inflammatory signaling pathways. It is understood to enhance the levels of endogenous PEA, which in turn regulates mast cell degranulation.[2][5] This action reduces the release of a host of pro-inflammatory mediators, including histamine, tryptase, chymase, TNF-α, and interleukins.[1][3][5] Furthermore, this compound's effects are linked to the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a crucial role in regulating inflammatory responses.[7] Activation of PPAR-γ can inhibit the pro-inflammatory NF-κB pathway, leading to a downstream reduction in the expression of inflammatory cytokines, chemokines, and enzymes like iNOS and MMPs.[1][7]
Experimental Protocols
The following protocols provide a framework for inducing collagen-induced arthritis (CIA) and evaluating the efficacy of this compound.
Protocol for Induction of Collagen-Induced Arthritis (CIA)
This protocol is adapted from standard methodologies for inducing CIA in susceptible mouse strains, such as DBA/1.[8][9]
-
Animal Selection: Use male DBA/1 mice, 7-8 weeks of age, with a mature immune system.[8] House animals in specific pathogen-free (SPF) conditions.[9]
-
Reagent Preparation:
-
Prepare an emulsion of 2 mg/mL bovine or chicken type II collagen in 0.05M acetic acid.[8]
-
Create a 1:1 emulsion of the type II collagen solution with Complete Freund's Adjuvant (CFA) containing 2 mg/mL of Mycobacterium tuberculosis.[8] The quality of the emulsion is critical for successful arthritis induction.[9]
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Administer an intradermal injection of 50-100 µL of the collagen/CFA emulsion at the base of the tail.[10]
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the type II collagen solution with Incomplete Freund's Adjuvant (IFA).
-
Administer an intradermal injection of 50-100 µL of the collagen/IFA emulsion at a different site from the primary injection.[9]
-
-
Monitoring: Begin monitoring for signs of arthritis (e.g., paw swelling, erythema) around day 25-28. Arthritis incidence typically reaches 80-100% by days 42-56.[8][9]
Protocol for this compound Administration
Treatment can begin upon the first appearance of clinical signs of arthritis or prophylactically.
-
Formulation: Prepare this compound for the desired administration route (e.g., systemic injection).
-
Dosage and Administration:
Protocol for Assessment of Arthritis
-
Clinical Assessment:
-
Score arthritis severity daily or every other day using a standardized scale (e.g., 0-4 per paw), where 0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of the entire paw, and 4=ankylosis. The maximum score per mouse is 16.[8]
-
Measure paw volume using a plethysmometer.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize animals and collect hind paws.
-
Fix, decalcify, and embed tissues in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Use Toluidine Blue staining to specifically identify and quantify mast cells in the synovial tissue.[1]
-
-
Biomarker Analysis:
-
Collect joint tissue or serum for analysis.
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines using ELISA or multiplex assays.[5][7]
-
Perform immunohistochemistry or Western blot to assess the expression of inflammatory markers like iNOS, MMP-9, chymase, and tryptase in joint tissues.[1][3]
-
Summary of Quantitative Data
The following tables summarize the reported effects of this compound in pre-clinical models of arthritis.
Table 1: Effect of this compound on Clinical and Histological Parameters in Arthritis Models
| Parameter | Model | Treatment | Result | Reference |
| Clinical Signs | CIA | This compound | Significant amelioration of clinical signs | [7] |
| Paw Edema | CIA | This compound | Significant reduction in paw edema | [3][5] |
| Bone Erosion | CIA | This compound | Reduced bone erosions in femoral and tibiotarsal joints | [3][5] |
| Histopathology | CIA | This compound | Amelioration of joint and hind paw histopathology | [7] |
| Cartilage Degeneration | MIA Osteoarthritis | This compound (0.6-2%) + HA (1%) | Dose-dependent reduction in cartilage degeneration | [11][12] |
| Subchondral Bone Volume | MIA Osteoarthritis | This compound (0.6-2%) + HA (1%) | Marked, dose-dependent increase in bone volume | [12] |
CIA: Collagen-Induced Arthritis; MIA: Monosodium Iodoacetate; HA: Hyaluronic Acid.
Table 2: Effect of this compound on Inflammatory Biomarkers
| Biomarker | Model | Treatment | Result | Reference |
| TNF-α | CIA | This compound | Significant reduction | [3][5] |
| Carrageenan Granuloma | This compound | Significant reduction | [1] | |
| IL-6 | CIA | This compound | Significant reduction | [3][5] |
| IL-1β | CIA | This compound | Significant reduction | [3][5] |
| Mast Cell Number | CIA | This compound | Significant reduction in joint tissues | [3] |
| MIA Osteoarthritis | This compound (0.6-2%) + HA (1%) | Significant downregulation of mast cell infiltration | [11] | |
| Chymase / Tryptase | CIA | This compound | Reduced expression in joint tissues | [3] |
| MMP-9 | Carrageenan Granuloma | This compound | Significant reduction | [1] |
| iNOS | Carrageenan Granuloma | This compound | Significant reduction | [1] |
| Oxidative Damage | CIA | This compound | Significant reduction | [7] |
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jotsrr.org [jotsrr.org]
- 5. Targeting Neuroinflammation in Osteoarthritis with Intra-Articular this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chondrex.com [chondrex.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Adelmidrol's Effects on Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adelmidrol, a synthetic analogue of palmitoylethanolamide (PEA), has demonstrated anti-inflammatory properties and is of significant interest in dermatological research. It is known to modulate mast cell degranulation and exhibits an 'entourage effect' by increasing the endogenous levels of PEA.[1][2][3] This document provides detailed cell culture protocols to investigate the effects of this compound on keratinocytes, a key cell type in the epidermis involved in skin inflammation. The protocols are based on established methodologies for studying inflammatory responses in human keratinocyte cell lines, such as HaCaT cells.
Key Experimental Targets
The following protocols are designed to assess the impact of this compound on:
-
Pro-inflammatory Chemokine Release: Measuring the secretion of Monocyte Chemoattractant Protein-2 (MCP-2/CCL8), a key chemokine involved in inflammatory cell recruitment.[1][2]
-
Gene Expression of PEA-Metabolizing Enzymes: Quantifying the mRNA levels of enzymes involved in the synthesis (N-acyl phosphatidylethanolamine-specific phospholipase D - NAPE-PLD) and degradation (Fatty Acid Amide Hydrolase - FAAH, and N-acylethanolamine-hydrolyzing acid amidase - NAAA) of PEA.[1][2]
Data Presentation
The following tables provide a summary of suggested starting concentrations and incubation times for the described experiments. These values are derived from existing literature and should be optimized for specific experimental conditions.
Table 1: Reagent Concentrations for Keratinocyte Experiments
| Reagent | Cell Line | Recommended Starting Concentration | Purpose |
| This compound | HaCaT | 1 - 50 µM | Test Compound |
| Polyinosinic-polycytidylic acid (Poly(I:C)) | HaCaT | 1 - 10 µg/mL | Inflammatory Stimulus |
Table 2: Experimental Incubation Times
| Experimental Step | Duration | Purpose |
| This compound Pre-incubation | 24 hours | To allow for cellular uptake and potential modulation of gene expression. |
| Poly(I:C) Stimulation | 24 hours | To induce a measurable inflammatory response. |
| Cell Lysis for RNA Extraction | Post-incubation | To preserve RNA integrity for gene expression analysis. |
| Supernatant Collection | Post-incubation | For measurement of secreted proteins (e.g., MCP-2). |
Experimental Protocols
Protocol 1: General Culture of HaCaT Keratinocytes
-
Cell Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Seed HaCaT cells in T-75 flasks at a density of 2 x 10^6 cells per flask.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a 1:5 to 1:10 split ratio.
Protocol 2: this compound Treatment and Inflammatory Stimulation
-
Cell Seeding for Experiments: Seed HaCaT cells into 24-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (e.g., DMSO). Incubate for 24 hours.
-
Inflammatory Stimulation: After the pre-treatment period, add Poly(I:C) to the wells at a final concentration of 1-10 µg/mL to induce an inflammatory response. Include control wells with vehicle and Poly(I:C) alone.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well for MCP-2 analysis. Centrifuge to remove any cellular debris and store at -80°C.
-
Cell Lysate for RNA: Wash the cells with PBS, then add a suitable lysis buffer (e.g., TRIzol) to each well to lyse the cells for RNA extraction.
-
Protocol 3: Quantification of MCP-2 by ELISA
-
ELISA Kit: Use a commercially available Human MCP-2/CCL8 ELISA kit.
-
Procedure: Follow the manufacturer's instructions for the ELISA assay. Briefly, this involves adding the collected cell culture supernatants and standards to the antibody-coated microplate, followed by incubation with a detection antibody and substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of MCP-2 in the samples by comparing their absorbance to the standard curve.
Protocol 4: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Extract total RNA from the cell lysates using a standard RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
RT-qPCR: Perform RT-qPCR using a suitable qPCR instrument and SYBR Green or TaqMan-based assays with primers specific for human NAPE-PLD, FAAH, NAAA, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound's effects on keratinocytes.
Proposed Signaling Pathway of this compound in Keratinocytes
Caption: this compound's proposed mechanism of action in keratinocytes.
References
Application Notes and Protocols: Adelmidrol in a Bleomycin-Induced Pulmonary Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of Adelmidrol in a preclinical mouse model of bleomycin-induced pulmonary fibrosis. This compound, an analogue of the anti-inflammatory compound palmitoylethanolamide (PEA), has demonstrated significant therapeutic potential by mitigating inflammation, oxidative stress, and fibrotic processes in the lungs.[1][2][3] The data presented herein, derived from studies using this model, showcases this compound's ability to reduce the infiltration of inflammatory cells, downregulate pro-inflammatory and pro-fibrotic cytokines, normalize oxidative stress markers, and decrease collagen deposition in lung tissue.[1][4] Detailed protocols for the induction of fibrosis, administration of this compound, and subsequent analytical procedures are provided to facilitate the replication and further investigation of this compound as a potential therapeutic agent for pulmonary fibrosis.
Proposed Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted approach targeting key pathological drivers of pulmonary fibrosis.[4] The compound has been shown to reduce the influx of inflammatory cells into the airways and downregulate the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Transforming Growth Factor-beta (TGF-β).[1][2] A crucial part of its action involves the stabilization of mast cells, thereby reducing their degranulation and the release of fibrotic mediators.[4] Furthermore, this compound modulates critical intracellular signaling pathways, including the JAK2/STAT3 and IκBα/NF-κB pathways, which are pivotal in the inflammatory and fibrotic cascade.[2][3] It also exhibits potent antioxidant properties, helping to restore the balance of oxidative stress markers in the lung tissue.[1][3]
Caption: Proposed mechanism of this compound in bleomycin-induced pulmonary fibrosis.
Experimental Protocols
Animal Model and Induction of Pulmonary Fibrosis
The bleomycin-induced pulmonary fibrosis model is the most widely utilized model for preclinical evaluation of potential therapies.[5]
-
Animals: Male CD1 mice (25-30g) are typically used.[2] Animals should be housed in a controlled environment and allowed to acclimatize before the experiment.
-
Anesthesia: Mice are anesthetized prior to the procedure using an appropriate anesthetic agent to ensure immobility and minimize distress.
-
Bleomycin Administration:
-
Prepare a sterile solution of bleomycin sulfate in 0.9% saline. The dose can range, but effective fibrosis is induced with a single intratracheal instillation.[6][7]
-
Expose the trachea through a small incision.
-
Using a microsprayer or a fine-gauge needle, administer a single dose of bleomycin directly into the trachea.[6] This method ensures localized and consistent delivery to the lungs.
-
Suture the incision and allow the animal to recover. The control (sham) group receives an equal volume of sterile saline.
-
This compound Treatment Protocol
-
Treatment Group: Mice in the treatment group receive this compound.
-
Vehicle Group: Mice in the bleomycin-only group receive the vehicle (e.g., saline).
-
Drug Preparation: Prepare a suspension of this compound for oral administration.
-
Administration:
Caption: Experimental workflow for the this compound study in the bleomycin model.
Outcome Measures and Assays
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: At day 21, collect BALF by rinsing the lungs with saline.[1] Use the fluid to determine total and differential inflammatory cell counts (macrophages, neutrophils, lymphocytes).[2] The supernatant can be used for cytokine analysis (IL-6, IL-1β, TNF-α, TGF-β) via ELISA.[1]
-
Histological Analysis: Harvest lung tissues and fix them in formalin. Embed in paraffin and section for staining.
-
Oxidative Stress Analysis: Homogenize lung tissue to measure levels of:
-
Immunohistochemistry / Western Blot: Analyze lung tissue homogenates to determine the expression and activation of key signaling proteins, such as phosphorylated JAK2 and STAT3, and IκBα and NF-κB, to confirm the mechanism of action.[2]
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in lung tissue as a quantitative marker of neutrophil infiltration.[2]
Summary of Quantitative Data
The following tables summarize the reported effects of this compound (10 mg/kg) in the bleomycin-induced pulmonary fibrosis model compared to the vehicle-treated group.
| Table 1: Effects on Inflammatory Markers | |
| Marker | Effect of this compound Treatment |
| Inflammatory Cell Infiltration (BALF & Tissue) | Reduced [1][2] |
| Myeloperoxidase (MPO) Activity | Reduced [2] |
| Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) | Reduced [1][2] |
| Pro-fibrotic Cytokine (TGF-β) | Reduced [1][2] |
| Mast Cell Recruitment & Degranulation | Reduced / Blocked [1][2] |
| NF-κB and JAK2/STAT3 Pathway Activation | Modulated / Reduced [2][3] |
| Table 2: Effects on Oxidative Stress Markers | |
| Marker | Effect of this compound Treatment |
| Malondialdehyde (MDA) | Normalized / Reduced [2] |
| Superoxide Dismutase (SOD) | Normalized / Restored [2] |
| Glutathione (GSH) | Normalized / Restored [2] |
| Nitric Oxide (NO) Production | Decreased [1] |
| Table 3: Effects on Fibrosis and Histological Changes | |
| Parameter | Effect of this compound Treatment |
| Collagen Deposition | Reduced [1] |
| Lung Tissue Damage & Swelling | Reduced [1] |
| Chymase Activity | Reduced [2] |
| Table 4: Effects on Physiological Outcomes | |
| Parameter | Effect of this compound Treatment |
| Survival Rate | Improved [1] |
| Body Weight | Improved / Maintained [1] |
Conclusion
The data strongly support the investigation of this compound as a therapeutic tool for pulmonary fibrosis.[1] In the bleomycin-induced mouse model, this compound demonstrates significant anti-inflammatory, antioxidant, and anti-fibrotic properties.[3][4] It effectively reduces lung injury, collagen deposition, and the expression of key pro-inflammatory and pro-fibrotic mediators.[1][2] The detailed protocols and summarized data provided here offer a solid foundation for researchers aiming to explore the therapeutic efficacy and mechanisms of this compound and related compounds in the context of fibrotic lung diseases.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 7. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Assessing Adelmidrol in Osteoarthritis Models
Introduction
Osteoarthritis (OA) is a prevalent degenerative joint disease characterized by progressive cartilage degradation, synovial inflammation, and chronic pain.[1][2] The pathophysiology of OA involves a complex interplay of inflammatory and catabolic processes.[1] A key element in this process is neuroinflammation, where immune cells like mast cells (MCs) become activated in the synovial tissue.[3][4] Activated mast cells release a host of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β), chemokines, and matrix-degrading enzymes like matrix metalloproteinases (MMPs), which contribute to cartilage breakdown, angiogenesis, and pain sensitization.[3][5][6]
This compound is a semi-synthetic analogue of Palmitoylethanolamide (PEA), an endogenous fatty acid amide known to modulate mast cell activation.[7][8] In osteoarthritic joints, endogenous levels of PEA are significantly reduced.[3][4] this compound acts as a PEA enhancer, increasing its local concentrations and thereby down-regulating mast cell degranulation.[8][9] This mechanism reduces the release of inflammatory and catabolic factors, offering a targeted approach to manage both the inflammatory and degenerative aspects of OA.[4][6] Furthermore, this compound provides a "visco-induction" effect by inhibiting the degradation of hyaluronic acid (HA) and restoring the physiological production of its precursor, heparin, by normalized mast cells.[4][10]
These application notes provide a detailed experimental framework for assessing the efficacy of this compound in preclinical osteoarthritis models, with a focus on the widely used monosodium iodoacetate (MIA)-induced OA model in rats.
Mechanism of Action: this compound in Osteoarthritis
This compound's primary mechanism involves the modulation of mast cells to control joint neuroinflammation. By increasing the endogenous levels of PEA, this compound shifts hyperactivated mast cells back to a physiological state.[4] This has two major downstream effects:
-
Anti-inflammatory and Chondroprotective Effect : The down-regulation of mast cell degranulation reduces the secretion of pro-inflammatory cytokines (TNF-α, IL-1β), nerve growth factor (NGF), and MMPs.[3][7] This alleviates the inflammatory cascade that drives cartilage degradation and pain.[1][4]
-
Visco-induction Effect : Stabilized mast cells reduce their release of enzymes like tryptases and hyaluronidases that degrade endogenous hyaluronic acid.[4][5] By normalizing mast cell function, this compound also restores the physiological release of heparin, a precursor for HA synthesis, thereby enhancing joint lubrication and function.[4]
Experimental Protocol: Assessing this compound in a Rat MIA-Induced OA Model
This protocol details an in vivo experiment to evaluate the efficacy of intra-articularly administered this compound, often in combination with hyaluronic acid (HA), in a chemically-induced rat model of osteoarthritis.[7][8] The monosodium iodoacetate (MIA) model is widely used because it induces cartilage degradation and pain pathways relevant to human OA.[8][11]
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Anesthetic: Isoflurane or equivalent.
-
Reagents: Monosodium iodoacetate (MIA), this compound (e.g., 0.6% and 2% solutions), Sodium Hyaluronate (HA, e.g., 1%), Sterile Saline (0.9%).
-
Equipment: Insulin syringes with 30G needles, calipers, behavioral testing apparatus (e.g., von Frey filaments, plantar test), microtome, microscope, ELISA kits (for TNF-α, IL-1β, NGF, MMPs).
-
Histology: Formalin, decalcifying solution (e.g., EDTA), paraffin, hematoxylin and eosin (H&E) stains, Safranin O-Fast Green stain.
Detailed Methodology
2.1. Animal Model and OA Induction
-
Acclimatize animals to housing conditions for at least one week before the experiment.
-
Anesthetize the rats using isoflurane.
-
Induce OA via a single intra-articular injection of MIA (e.g., 50 μl of 60 mg/ml MIA in sterile saline) into the right knee joint cavity.[7] The contralateral (left) knee can serve as a non-injected control.
-
Sham animals receive an intra-articular injection of an equivalent volume of sterile saline.[2]
2.2. Study Groups and Treatment Divide animals into experimental groups (n=10 per group) such as:
-
Group 1 (Sham): Saline injection into the knee, treated with vehicle.
-
Group 2 (MIA Control): MIA injection, treated with vehicle (e.g., saline).
-
Group 3 (MIA + HA): MIA injection, treated with 1.0% Sodium Hyaluronate.[7]
-
Group 4 (MIA + Low Dose): MIA injection, treated with 0.6% this compound + 1.0% HA.[7][8]
-
Group 5 (MIA + High Dose): MIA injection, treated with 2% this compound + 1.0% HA.[7][8]
Administer treatments (e.g., 25-50 μl) via intra-articular injection at specified time points post-MIA induction, for example, on days 3, 7, 14, and 21.[2]
2.3. Outcome Measures
2.3.1. Pain and Nociception Assessment
-
Mechanical Allodynia: Measure paw withdrawal threshold using von Frey filaments. Assess at baseline and at regular intervals post-MIA injection.
-
Thermal Hyperalgesia: Measure paw withdrawal latency using a plantar test apparatus.[7]
2.3.2. Macroscopic and Histopathological Analysis
-
At the end of the experiment (e.g., Day 21), euthanize the animals and dissect the knee joints.
-
Macroscopic Scoring: Visually inspect and score the femoral and tibial cartilage surfaces for signs of degeneration.
-
Histology:
-
Fix joints in 10% buffered formalin for 24-48 hours.
-
Decalcify the samples in a suitable solution for several weeks.[12]
-
Dehydrate, clear, and embed the tissue in paraffin.[12]
-
Cut 5 μm sagittal sections and mount on slides.
-
Stain sections with H&E for general morphology and Safranin O-Fast Green to assess proteoglycan loss (cartilage).
-
Score cartilage degradation using a validated system like the modified Mankin score.[7]
-
2.3.3. Immunohistochemistry (IHC) and Biochemical Analysis
-
Mast Cell Infiltration: Perform IHC on joint sections using an antibody against a mast cell marker (e.g., toluidine blue staining or anti-c-Kit antibody) to quantify mast cell numbers in the synovial membrane.[7][8]
-
MMP Expression: Use IHC to assess the expression of MMP-1, MMP-3, and MMP-9 in the cartilage and synovium.[8]
-
Cytokine and NGF Analysis: Collect blood (for plasma) or synovial fluid at the time of sacrifice. Measure the concentrations of TNF-α, IL-1β, and NGF using commercially available ELISA kits.[7][13]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize representative data from preclinical studies assessing this compound in the MIA-induced OA model.[7][8]
Table 1: Effect of this compound on Pain Hypersensitivity
| Treatment Group | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
|---|---|---|
| Sham | High | High |
| MIA + Vehicle | Significantly Decreased | Significantly Decreased |
| MIA + 1.0% HA | Slightly Increased vs. MIA | Slightly Increased vs. MIA |
| MIA + 0.6% this compound / 1.0% HA | Moderately Increased vs. MIA | Moderately Increased vs. MIA |
| MIA + 2% this compound / 1.0% HA | Significantly Increased vs. MIA | Significantly Increased vs. MIA |
Table 2: Histopathological and Cellular Outcomes
| Treatment Group | Modified Mankin Score | Mast Cell Count (per mm²) |
|---|---|---|
| Sham | Low (Healthy Cartilage) | Low |
| MIA + Vehicle | High (Severe Degeneration) | Significantly Increased |
| MIA + 1.0% HA | Moderately High | Increased |
| MIA + 0.6% this compound / 1.0% HA | Moderately Decreased vs. MIA | Moderately Decreased vs. MIA |
| MIA + 2% this compound / 1.0% HA | Significantly Decreased vs. MIA | Significantly Decreased vs. MIA |
Table 3: Effect of this compound on Inflammatory Mediators and MMPs
| Treatment Group | Plasma TNF-α (pg/mL) | Plasma IL-1β (pg/mL) | Plasma NGF (pg/mL) | MMP-9 Expression (% positive) |
|---|---|---|---|---|
| Sham | Low | Low | Low | Low |
| MIA + Vehicle | Significantly Increased | Significantly Increased | Significantly Increased | High |
| MIA + 1.0% HA | Increased | Increased | Increased | Moderately High |
| MIA + 0.6% this compound / 1.0% HA | Moderately Decreased | Moderately Decreased | Moderately Decreased | Moderately Decreased |
| MIA + 2% this compound / 1.0% HA | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
The experimental design outlined provides a comprehensive framework for evaluating the therapeutic potential of this compound in a preclinical model of osteoarthritis. The combination of behavioral, histological, and biochemical endpoints allows for a thorough assessment of its analgesic, anti-inflammatory, and chondroprotective properties.[7] Preclinical evidence strongly suggests that this compound, particularly in combination with hyaluronic acid, can significantly ameliorate the signs of OA by targeting the underlying neuroinflammatory processes driven by mast cells.[3][6][7] Further research using such models is warranted to fully elucidate the molecular pathways and confirm the translational potential of this therapeutic approach.[10]
References
- 1. jotsrr.org [jotsrr.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Neuroinflammation in Osteoarthritis with Intra-Articular this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Neuroinflammation in Osteoarthritis with Intra-Articular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. This compound, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jotsrr.org [jotsrr.org]
- 11. Animal Models of Osteoarthritis: Updated Models and Outcome Measures 2016–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [jove.com]
- 13. researchgate.net [researchgate.net]
Formulating Adelmidrol for Intra-Articular Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adelmidrol, a synthetic analogue of palmitoylethanolamide (PEA), is a promising therapeutic agent for the management of inflammatory conditions, including osteoarthritis. Its mechanism of action involves the potentiation of endogenous PEA levels, which in turn modulates mast cell activity, thereby reducing the release of pro-inflammatory mediators and mitigating cartilage degradation.[1][2][3] This "visco-induction" effect makes it a compelling candidate for intra-articular delivery, often in combination with hyaluronic acid (HA) to restore joint lubrication and function.[2]
These application notes provide a comprehensive overview and detailed protocols for the formulation of this compound for intra-articular injection, tailored for research and preclinical development.
Physicochemical Properties of this compound
This compound is an amphiphilic compound, possessing both hydrophilic and hydrophobic characteristics. This property facilitates its solubility in both aqueous and organic media, a key consideration for formulation development.[4]
Solubility Profile:
| Solvent | Solubility | Notes |
| Water | ≥ 100 mg/mL | [1] |
| DMSO | ≥ 100 mg/mL | Use freshly opened DMSO as it is hygroscopic.[1] |
| Ethanol | 28 mg/mL | [5] |
For in vivo parenteral formulations where direct aqueous solubility may be limiting, co-solvents and excipients can be employed. A suggested vehicle for preclinical studies includes a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Formulation Protocol: 2% this compound with 1% High Molecular Weight Hyaluronic Acid
The most commonly cited formulation for intra-articular application is a combination of 2% this compound with 1% high molecular weight hyaluronic acid (1300-2000 kDa).[2][6]
Materials and Equipment
-
This compound powder
-
High molecular weight sodium hyaluronate (1.3-2.0 x 10^6 Dalton)
-
Phosphate-buffered saline (PBS), sterile
-
Water for Injection (WFI), sterile
-
Sterile magnetic stir bars and stir plate
-
Sterile glassware (beakers, graduated cylinders)
-
0.22 µm sterile syringe filters
-
Aseptic filling apparatus (e.g., laminar flow hood)
-
Autoclave
-
pH meter
-
Viscometer
Preparation Protocol
1. Preparation of 1% Hyaluronic Acid Gel: a. In an aseptic environment, weigh the required amount of high molecular weight sodium hyaluronate powder. b. In a sterile beaker with a sterile magnetic stir bar, add the desired volume of sterile PBS. c. Slowly add the sodium hyaluronate powder to the PBS while stirring continuously to prevent clumping. d. Cover the beaker and continue to stir at a low speed at room temperature until the hyaluronic acid is fully hydrated and a homogenous gel is formed. This may take several hours or overnight.
2. Solubilization of this compound: a. Weigh the required amount of this compound powder to achieve a final concentration of 2% (w/v). b. In a separate sterile beaker, dissolve the this compound powder in a minimal amount of sterile WFI. Gentle warming and sonication can be used to aid dissolution if necessary.[1]
3. Combination and Final Formulation: a. Slowly add the dissolved this compound solution to the 1% hyaluronic acid gel with continuous stirring. b. Continue stirring until a homogenous mixture is achieved. c. Check the pH of the final formulation and adjust to a physiologically acceptable range (typically pH 6.8-7.8) using sterile 0.1 M NaOH or HCl if necessary. d. The final formulation should be a clear, viscous gel.
4. Sterilization: a. Due to the viscosity of the final product and the potential for thermal degradation of both this compound and high molecular weight HA, terminal sterilization by autoclaving should be approached with caution. b. Aseptic filtration of the initial this compound solution through a 0.22 µm filter before mixing with the aseptically prepared HA gel is a recommended approach.[1] c. The entire manufacturing process should be conducted under aseptic conditions.
Quality Control and Characterization
A battery of tests should be performed to ensure the quality, stability, and safety of the final formulation.
Physicochemical Characterization
| Test | Method | Specification (Example) |
| Appearance | Visual Inspection | Clear, colorless, viscous gel, free from visible particles. |
| pH | pH meter | 6.8 - 7.8 |
| Viscosity | Rotational Viscometer | Dependent on HA molecular weight and concentration. A viscosity/shear rate profile should be generated. |
| Osmolality | Osmometer | 270 - 330 mOsm/kg |
| This compound Content | HPLC-UV | 90.0% - 110.0% of label claim |
| Hyaluronic Acid Content | HPLC-UV or other validated method | 90.0% - 110.0% of label claim |
Safety and Sterility
| Test | Method | Specification |
| Sterility | USP <71> Sterility Tests | No microbial growth |
| Bacterial Endotoxins | USP <85> Bacterial Endotoxins Test (LAL test) | < 0.25 EU/mL |
| Particulate Matter | USP <788> Particulate Matter in Injections | Meet USP limits for sub-visible particles |
Experimental Protocols
In Vivo Model of Osteoarthritis (Monosodium Iodoacetate-Induced)
This model is commonly used to evaluate the efficacy of intra-articular treatments for osteoarthritis.
1. Induction of Osteoarthritis: a. Anesthetize male Wistar rats (200-220g) with an appropriate anesthetic (e.g., isoflurane). b. Inject 3 mg of monosodium iodoacetate (MIA) dissolved in 25 µL of sterile saline into the intra-articular space of the right knee.[3] c. The contralateral knee can be injected with sterile saline as a control.
2. Treatment Administration: a. At specified time points post-MIA induction (e.g., days 3, 7, 14, and 21), administer the this compound/HA formulation via intra-articular injection into the arthritic knee.[7] b. A typical injection volume for a rat is 25-50 µL.
3. Outcome Measures: a. Pain Assessment: Measure paw withdrawal latency and threshold using a plantar test apparatus. b. Histopathology: At the end of the study, sacrifice the animals and collect the knee joints. Perform histological staining (e.g., Safranin O-Fast Green) to assess cartilage degradation, and toluidine blue staining for mast cell infiltration.[3] c. Biochemical Markers: Analyze plasma or synovial fluid for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and matrix metalloproteinases (MMPs) using ELISA or other immunoassays.[2][3]
Signaling Pathway of this compound in Chondrocytes
This compound exerts its anti-inflammatory and chondroprotective effects primarily through the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway. By increasing endogenous PEA, this compound leads to the activation of PPARγ. This, in turn, inhibits the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. The downstream effects include the reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β), cyclooxygenase-2 (COX-2), and matrix-degrading enzymes (MMPs), as well as a decrease in chondrocyte apoptosis.[8][9][10]
Experimental Workflow for Formulation and Testing
The following diagram outlines the general workflow for the formulation and preclinical testing of intra-articular this compound.
Quantitative Data Summary
Preclinical Efficacy in MIA-Induced Osteoarthritis Rat Model
| Parameter | Control (MIA + Vehicle) | This compound (0.6%) + HA (1%) | This compound (2%) + HA (1%) | Reference |
| Mast Cell Infiltration (cells/mm²) | High Infiltration | Reduced Infiltration | Significantly Reduced Infiltration | [3] |
| Plasma TNF-α (pg/mL) | Elevated | Dose-dependent reduction | Significant dose-dependent reduction | [3][11] |
| Plasma IL-1β (pg/mL) | Elevated | Dose-dependent reduction | Significant dose-dependent reduction | [3][11] |
| MMP-1 Expression | Markedly High | Decreased | Significantly Decreased | [3] |
| MMP-3 Expression | Markedly High | Decreased | Significantly Decreased | [3] |
| MMP-9 Expression | Markedly High | Decreased | Significantly Decreased | [3] |
| Cartilage Degeneration Score | High | Moderately Reduced | Statistically not improved over 0.6% | [3] |
| Osteoclast Number | Increased | Moderately Increased | No statistical improvement over 0.6% | [3] |
Clinical Efficacy in Knee Osteoarthritis (vs. HA alone)
| Parameter (WOMAC Score) | Baseline (Mean) | 12 Months Post-Treatment (Mean) | p-value (vs. HA alone at 12 mo.) | Reference |
| Pain | 28.3 | 12.1 | <0.05 | [2] |
| Stiffness | 11.2 | 4.5 | <0.05 | [2] |
| Physical Function | 95.8 | 40.2 | <0.05 | [2] |
| Total WOMAC | 135.3 | 56.8 | <0.05 | [2] |
Note: The qualitative descriptions in the preclinical table are based on the findings reported in the cited literature. Specific numerical data with statistical analysis should be obtained from the primary research articles.
Conclusion
The formulation of this compound with high molecular weight hyaluronic acid presents a promising strategy for the intra-articular treatment of osteoarthritis. The provided protocols and application notes offer a framework for the development and preclinical evaluation of such formulations. Careful attention to aseptic manufacturing processes and comprehensive quality control testing are paramount to ensure the safety and efficacy of the final product. Further research should focus on optimizing the formulation for stability and controlled release, as well as elucidating the full spectrum of its molecular mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. gavinpublishers.com [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. PPARγ regulates osteoarthritis chondrocytes apoptosis through caspase-3 dependent mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARγ Attenuates Interleukin-1β-Induced Cell Apoptosis by Inhibiting NOX2/ROS/p38MAPK Activation in Osteoarthritis Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of PPARγ in Advanced Glycation End Products-Induced Inflammatory Response in Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Adelmidrol in Ex Vivo Human Tissue Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adelmidrol, a synthetic analogue of the endogenous fatty acid amide palmitoylethanolamide (PEA), is emerging as a potent anti-inflammatory and pro-resolving agent. Its unique "entourage effect," enhancing the activity of endogenous PEA, makes it a compelling compound for investigation in inflammatory conditions. Ex vivo human tissue culture models offer a valuable platform for studying the efficacy and mechanism of action of this compound in a system that closely mimics human physiology. These models bridge the gap between in vitro cell culture and in vivo clinical trials, providing a more translational approach to dermatological and other tissue-specific inflammatory research.
This document provides detailed application notes and protocols for the use of this compound in ex vivo human tissue culture experiments, with a focus on skin and intestinal tissues.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism. A primary mode of action is the potentiation of the endogenous anti-inflammatory mediator, palmitoylethanolamide (PEA). This is achieved through an "entourage effect," where this compound is thought to inhibit the degradation of PEA, thereby increasing its local concentrations. PEA, in turn, acts on various cellular targets, including peroxisome proliferator-activated receptor-alpha (PPAR-α), to down-modulate inflammatory responses.
Furthermore, this compound has been shown to directly activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation and cellular differentiation. Activation of PPAR-γ can lead to the transrepression of pro-inflammatory transcription factors such as NF-κB, thereby reducing the expression of inflammatory cytokines and enzymes. Some studies also suggest that this compound's "entourage effect" on PEA can be independent of PPAR-γ. Additionally, this compound has been observed to modulate mast cell degranulation, a key event in the initiation and propagation of inflammatory responses.
Signaling Pathways
The signaling pathways modulated by this compound are central to its anti-inflammatory effects. Below are diagrams illustrating the key pathways.
Application Notes: Immunohistochemical Analysis of Adelmidrol's Anti-Inflammatory Effects
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemical quantification of mast cells in inflamed and noninflamed pulp tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemical identification of mast cells in formaldehyde-fixed tissue using monoclonal antibodies specific for tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. Immunohistochemistry Protocol specific for TNF alpha antibody (NBP1-19532): Novus Biologicals [novusbio.com]
- 14. 2.3. COX2 immunohistochemistry [bio-protocol.org]
- 15. The role of immunohistochemistry expression of COX-2 in differentiating pigmented benign and malignant skin neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genomeme.ca [genomeme.ca]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. IL-6 Monoclonal Antibody (8H12) (AHC0762) [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. To study the utility of COX-2 as immunohistochemical prognostic marker in comparison to various histopathological parameters and TNM staging in breast carcinoma: an observational, cross-sectional study protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Response to Adelmidrol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adelmidrol, a synthetic analogue of the endogenous fatty acid amide palmitoylethanolamide (PEA), has demonstrated significant anti-inflammatory and analgesic properties. As a member of the ALIAmides (Autacoid Local Injury Antagonist Amides), its mechanism of action is primarily attributed to the down-modulation of mast cell degranulation and the subsequent reduction in the release of pro-inflammatory mediators.[1][2] This document provides detailed application notes and experimental protocols for the analysis of gene expression changes in response to this compound treatment, offering a valuable resource for researchers in inflammation, dermatology, and drug development.
This compound exerts its effects through multiple pathways, including the potentiation of endogenous cannabinoid signaling and interaction with peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3] These interactions lead to the modulation of key inflammatory signaling cascades such as NF-κB and JAK/STAT, ultimately resulting in altered expression of a wide range of genes involved in the inflammatory response.
Data Presentation: Gene Expression Changes Induced by this compound
The following tables summarize the known effects of this compound on the expression of key genes involved in inflammation and related pathways. The data is compiled from various in vitro and in vivo studies and presented for easy comparison.
Table 1: Modulation of Genes in the Endocannabinoid System by this compound in Keratinocytes
| Gene | Gene Name | Function | Effect of this compound | Cell Type |
| NAPE-PLD | N-acyl phosphatidylethanolamine phospholipase D | Biosynthesis of N-acylethanolamines (NAEs), including PEA | Upregulation | Human Keratinocytes (HaCaT) |
| FAAH | Fatty Acid Amide Hydrolase | Degradation of fatty acid amides, including anandamide and PEA | Downregulation | Canine Keratinocytes |
| NAAA | N-acylethanolamine-hydrolyzing acid amidase | Degradation of NAEs, with a preference for PEA | Downregulation | Canine Keratinocytes |
Source: Petrosino S, et al. The Veterinary Journal, 2016.
Table 2: Downregulation of Pro-Inflammatory Gene Expression by this compound
| Gene | Gene Name | Function | Effect of this compound | Model System |
| TNF-α | Tumor Necrosis Factor-alpha | Pro-inflammatory cytokine | Downregulation | Carrageenan-induced granuloma (rat); Bleomycin-induced pulmonary fibrosis (mouse)[1][4] |
| iNOS (NOS2) | Inducible Nitric Oxide Synthase | Production of nitric oxide, a pro-inflammatory mediator | Downregulation | Carrageenan-induced granuloma (rat)[1] |
| IL-1β | Interleukin-1 beta | Pro-inflammatory cytokine | Downregulation | Bleomycin-induced pulmonary fibrosis (mouse)[4] |
| IL-6 | Interleukin-6 | Pro-inflammatory cytokine | Downregulation | Bleomycin-induced pulmonary fibrosis (mouse)[4] |
| COX-2 (PTGS2) | Cyclooxygenase-2 | Enzyme involved in prostaglandin synthesis | Downregulation | Dinitrobenzene sulfonic acid-induced colitis (mouse)[3] |
| ICAM-1 | Intercellular Adhesion Molecule 1 | Cell adhesion molecule involved in leukocyte recruitment | Downregulation | Dinitrobenzene sulfonic acid-induced colitis (mouse)[3] |
| P-selectin (SELP) | P-selectin | Cell adhesion molecule involved in leukocyte recruitment | Downregulation | Dinitrobenzene sulfonic acid-induced colitis (mouse)[3] |
| MCP-2 (CCL8) | Monocyte Chemoattractant Protein-2 | Chemokine involved in recruiting monocytes | Downregulation | Polyinosinic-polycytidylic acid-stimulated Human Keratinocytes (HaCaT)[5] |
| MMP-9 | Matrix Metallopeptidase 9 | Enzyme involved in extracellular matrix degradation | Downregulation | Carrageenan-induced granuloma (rat)[1][2] |
| Chymase (CMA1) | Chymase | Mast cell protease | Downregulation | Carrageenan-induced granuloma (rat)[1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for gene expression analysis.
Caption: this compound signaling pathways.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Keratinocytes (HaCaT) with this compound
Objective: To investigate the effect of this compound on the gene expression of inflammatory and endocannabinoid system-related genes in a human keratinocyte cell line.
Materials:
-
Human Keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
6-well cell culture plates
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HaCaT cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Prepare working solutions by diluting the stock solution in serum-free DMEM to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration in the culture medium should be less than 0.1%.
-
Treatment:
-
For the treatment groups, replace the culture medium with the prepared this compound working solutions.
-
For the vehicle control group, replace the medium with serum-free DMEM containing the same final concentration of DMSO as the treatment groups.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer for RNA extraction (e.g., TRIzol or buffer from an RNA extraction kit).
-
Proceed immediately to RNA extraction or store the cell lysates at -80°C.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the relative changes in mRNA expression of target genes in this compound-treated cells compared to control cells.
Materials:
-
Total RNA extracted from this compound-treated and control cells
-
DNase I, RNase-free
-
cDNA synthesis kit (e.g., using reverse transcriptase)
-
qPCR master mix (e.g., SYBR Green-based)
-
Nuclease-free water
-
Forward and reverse primers for target genes (e.g., NAPE-PLD, FAAH, NAAA, TNF-α, IL-6, MCP-2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Purification and DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Purify the RNA using an appropriate clean-up kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture in a total volume of 20 µL per reaction:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Set up reactions in triplicate for each sample and each gene (including the housekeeping gene).
-
Include a no-template control (NTC) for each primer set.
-
-
qPCR Program:
-
Perform the qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method:
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene for each sample (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the difference in ΔCt values between the treated and control samples (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate the fold change in gene expression as 2^(-ΔΔCt).
-
-
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound on gene expression. The data clearly indicates that this compound modulates the expression of key genes involved in inflammation and the endocannabinoid system. By utilizing the detailed experimental protocols, researchers can further elucidate the molecular mechanisms of this compound and explore its therapeutic potential in a variety of inflammatory conditions. The visualization of the signaling pathways and experimental workflow provides a clear and concise overview for planning and executing research in this area.
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Palmitoylethanolamide Analogue, as a New Pharmacological Treatment for the Management of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound increases the endogenous concentrations of palmitoylethanolamide in canine keratinocytes and down-regulates an inflammatory reaction in an in vitro model of contact allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Adelmidrol in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Adelmidrol in aqueous solutions. This compound, a synthetic analogue of palmitoylethanolamide (PEA), is an amphiphilic compound with both hydrophilic and hydrophobic properties.[1][2] While this nature aids its absorption, achieving desired concentrations in aqueous media for experimental use can be challenging.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary based on the solvent and its purity, such as the hydration state of dimethyl sulfoxide (DMSO).[3][4] The reported values are summarized below.
| Solvent | Reported Solubility | Source |
| Water | ≥ 100 mg/mL (saturation unknown) | [3] |
| DMSO | ≥ 100 mg/mL or 55 mg/mL | [3][4][5] |
| Ethanol | 28 mg/mL | [4] |
| Saline Formulation (10% DMSO, 40% PEG300, 5% Tween-80) | ≥ 2.08 mg/mL (clear solution) | [3][5] |
| Cyclodextrin Formulation (10% DMSO, 90% of 20% SBE-β-CD) | ≥ 2.08 mg/mL (clear solution) | [3] |
Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?
A2: For poorly soluble drugs like this compound, several techniques can be employed. These range from simple physical methods to more complex formulation strategies:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, PEG300) to increase solubility.[6]
-
Use of Surfactants: Employing surfactants like Tween-80 to form micelles that encapsulate the drug, thereby increasing its apparent solubility.[6]
-
Complexation: Using agents like cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes, where the hydrophobic this compound molecule is held within the cyclodextrin cavity, rendering it more water-soluble.[3][7]
-
Physical Methods: Techniques such as sonication and gentle heating can help overcome the energy barrier for dissolution, particularly if precipitation occurs during preparation.[3][5]
-
Nanotechnology: Advanced approaches like developing nanosuspensions or nanoemulsions can significantly increase the surface area of the drug, leading to enhanced dissolution rates.[6][8]
Q3: What is the anti-inflammatory mechanism of action for this compound?
A3: this compound exerts its anti-inflammatory effects through multiple pathways. It is known to be an enhancer of palmitoylethanolamide (PEA), an endogenous fatty acid amide.[9][10] Its mechanism involves the down-modulation of mast cells and interaction with peroxisome proliferator-activated receptors (PPARs).[1][3] Specifically, this compound can reduce the activation of the pro-inflammatory NF-κB pathway and the expression of enzymes like COX-2.[3]
Troubleshooting & Experimental Guides
Issue: My this compound powder is not dissolving in an aqueous buffer.
This is a common issue due to the lipophilic nature of this compound. Follow this workflow to troubleshoot the problem.
Issue: How do I prepare a high-concentration stock solution of this compound?
For preparing stock solutions, DMSO is a recommended solvent due to its ability to dissolve this compound at high concentrations (≥55 mg/mL).[4][5]
Protocol: Preparing a 50 mg/mL Stock Solution in DMSO
-
Preparation: Use a new, unopened vial of anhydrous (hygroscopic) DMSO to ensure maximum solvent capacity.[3][4]
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile glass vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial. For example, for 10 mg of this compound, add 200 µL of DMSO to achieve a 50 mg/mL concentration.
-
Dissolution: Vortex the solution vigorously. If needed, sonicate the vial for 5-10 minutes to ensure complete dissolution.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When diluting into aqueous media, add the stock solution dropwise while vortexing the buffer to minimize precipitation.
Issue: How can I prepare a stable aqueous formulation of this compound for in vivo or cell culture experiments?
Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the drug to precipitate. Using a formulation with co-solvents and/or surfactants is highly recommended to maintain solubility.[3]
Protocol 1: Co-solvent/Surfactant Formulation This protocol yields a clear solution with this compound solubility of at least 2.08 mg/mL.[3]
-
Initial Dissolution: Dissolve this compound in DMSO to constitute 10% of the final volume.
-
Sequential Addition: Add the following solvents one by one, ensuring the solution is clear before adding the next component[5]:
-
40% PEG300
-
5% Tween-80
-
-
Final Dilution: Add saline (or cell culture medium) to make up the final 45% of the volume.
-
Final Steps: If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] Before use, especially for in vivo applications, sterilize the solution by passing it through a 0.22 µm filter.[3]
Protocol 2: Cyclodextrin-Based Formulation This protocol also yields a clear solution with this compound solubility of at least 2.08 mg/mL.[3]
-
Prepare Cyclodextrin Solution: Prepare a 20% solution of Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Initial Dissolution: Dissolve this compound in DMSO to constitute 10% of the final volume.
-
Final Addition: Add the 20% SBE-β-CD solution to the DMSO-drug mixture to make up the remaining 90% of the volume.
-
Final Steps: Mix thoroughly. If necessary, use sonication to ensure the formation of a clear solution. Sterilize with a 0.22 µm filter before use.
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | NF-κB | PPAR | COX | TargetMol [targetmol.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. ijcsrr.org [ijcsrr.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Stability testing of Adelmidrol in different solvents and temperatures.
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting stability studies of Adelmidrol in various solvents and at different temperatures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound exhibits good solubility in several common laboratory solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) is frequently used.[1][2] It is also soluble in water and ethanol.[1] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] For in vivo studies, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% (20% SBE-β-CD in Saline) can be utilized to achieve clear solutions.[2]
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[1] These aliquots can be stored at -80°C for up to one year or at -20°C for one month.[1]
Q3: How should I design a forced degradation study for this compound?
A3: Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[3][4] These studies involve exposing this compound to stress conditions more severe than accelerated stability testing.[5] Key stress conditions to investigate include:
-
Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1M HCl) and bases (e.g., 0.1M NaOH) at various temperatures.
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solid drug or a solution at elevated temperatures (e.g., 60°C, 80°C).[6]
-
Photostability: Exposing the drug to UV and visible light.
Q4: My this compound solution appears cloudy or shows precipitation. What should I do?
A4: Cloudiness or precipitation can occur for several reasons. If this happens during the preparation of a stock solution, gentle heating and/or sonication can help dissolve the compound.[2] Ensure that the solvent is fresh, especially hygroscopic solvents like DMSO, as absorbed moisture can decrease solubility.[1] If precipitation occurs during an experiment, it might be due to a change in solvent composition, pH, or temperature, leading to the compound falling out of solution.
Troubleshooting Guides
Issue 1: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Step |
| Solvent Evaporation at High Temperatures | Use tightly sealed vials to minimize solvent loss during thermal stress studies. Periodically check the volume of the solution. |
| Inaccurate Temperature Control | Calibrate ovens and water baths regularly to ensure precise temperature control throughout the experiment. |
| Cross-Contamination | Use separate, thoroughly cleaned glassware for each experimental condition to avoid cross-contamination between acidic, basic, and oxidative samples. |
| Variability in Analytical Method | Ensure the analytical method (e.g., HPLC) is validated for stability-indicating properties. Run system suitability tests before each analysis. |
Issue 2: Difficulty in Separating Degradation Products from the Parent Drug
| Potential Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, pH, column type, and gradient elution to achieve better resolution between this compound and its degradants. |
| Co-elution of Degradants | Employ a diode array detector (DAD) or a mass spectrometer (MS) to check for peak purity and identify co-eluting species.[7] |
| Insufficient Degradation | If degradation is minimal, increase the stress conditions (e.g., higher temperature, longer exposure time, or higher concentration of the stressor) to generate a sufficient amount of degradation products for detection and separation. |
Experimental Protocols
Protocol 1: General Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining and the formation of degradation products at each time point.
-
Determine the degradation kinetics, which often follow first-order or pseudo-first-order reactions.[6][8]
Data Presentation
The following tables present hypothetical data from a stability study of this compound to illustrate how results can be summarized.
Table 1: Stability of this compound in Different Solvents at 40°C
| Solvent | Time (days) | % this compound Remaining |
| Methanol | 0 | 100 |
| 7 | 98.5 | |
| 14 | 97.2 | |
| 30 | 95.1 | |
| Acetonitrile | 0 | 100 |
| 7 | 99.1 | |
| 14 | 98.3 | |
| 30 | 96.8 | |
| Water (pH 7) | 0 | 100 |
| 7 | 96.3 | |
| 14 | 92.5 | |
| 30 | 88.7 |
Table 2: Effect of Temperature on this compound Stability in an Aqueous Buffer (pH 7.4)
| Temperature (°C) | Time (hours) | % this compound Remaining |
| 25 | 0 | 100 |
| 24 | 99.8 | |
| 48 | 99.5 | |
| 72 | 99.2 | |
| 40 | 0 | 100 |
| 24 | 98.1 | |
| 48 | 96.3 | |
| 72 | 94.5 | |
| 60 | 0 | 100 |
| 24 | 92.7 | |
| 48 | 85.9 | |
| 72 | 79.4 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent stability study results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. soeagra.com [soeagra.com]
- 8. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls to avoid in Adelmidrol animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during Adelmidrol animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semi-synthetic analogue of palmitoylethanolamide (PEA) and belongs to the family of ALIAmides (Autacoid Local Injury Antagonist Amides).[1][2] Its primary mechanism of action is the down-modulation of mast cell degranulation, which plays a crucial role in perpetuating chronic inflammation.[1][2] this compound has been shown to decrease the release of pro-inflammatory and pro-angiogenic mediators from mast cells.[1][2]
Q2: What are the main molecular pathways affected by this compound?
This compound's anti-inflammatory effects are mediated through several pathways:
-
Mast Cell Stabilization: It reduces mast cell degranulation, thereby decreasing the release of histamine, TNF-α, chymase, and other inflammatory mediators.[1][3]
-
PPAR-γ Activation: Many of this compound's anti-inflammatory effects are dependent on the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[4][5][6] This activation can lead to the downregulation of pro-inflammatory signaling pathways like NF-κB.[4]
-
"Entourage Effect": this compound can increase the endogenous levels of PEA in tissues, which in turn can act on various receptors, including PPAR-α.[7][8][9] This is referred to as an "entourage effect."
-
Downregulation of Pro-inflammatory Enzymes and Cytokines: Studies have shown that this compound can inhibit the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and metalloproteinase-9 (MMP-9), and reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][10][11]
Q3: What makes this compound suitable for topical administration?
This compound is an amphiphilic, or amphipathic, compound, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) properties.[1][2] This dual solubility allows it to be formulated effectively for topical application and facilitates good transepidermal absorption.[1][2] This is a key advantage over its parent compound, PEA.[1][2][12]
Troubleshooting Guide
Issue 1: Poor or Inconsistent Efficacy with Oral Administration
Q: We are observing high variability and low efficacy in our oral gavage study with this compound in mice. What could be the cause?
A: Several factors could contribute to this issue. Consider the following:
-
Vehicle and Formulation: this compound's solubility can be a limiting factor for oral bioavailability. While it is more soluble than PEA, the choice of vehicle is critical.
-
Troubleshooting Tip: Ensure you are using an appropriate vehicle that can create a stable and homogenous suspension. A common vehicle is Carboxymethylcellulose sodium (CMC-Na). One protocol suggests preparing a 5 mg/ml homogeneous suspension in CMC-Na.[13] Avoid vehicles in which this compound does not readily suspend or precipitates out quickly.
-
-
Dose and Timing: The effective oral dose of this compound is model-dependent.
-
Troubleshooting Tip: Review the literature for doses used in similar models. For instance, in a mouse model of pulmonary fibrosis, a daily oral dose of 10 mg/kg was effective.[10][14] In a study on PEA production, doses of 1 and 10 mg/kg were administered orally to mice for 21 days.[8][15][16] You may need to perform a dose-response study to determine the optimal dose for your specific model.
-
-
"Entourage Effect" Variability: this compound's efficacy can be linked to its ability to increase local PEA levels. This effect can be time- and dose-dependent.
-
Troubleshooting Tip: A study showed that oral this compound significantly increased PEA levels in the duodenum and colon of mice in a dose- and time-dependent manner over a 21-day period.[8][15] Short-term studies may not allow sufficient time for this "entourage effect" to manifest. Consider a longer treatment duration if this is a hypothesized mechanism in your model.
-
Issue 2: Lack of Effect in a PPAR-γ Dependent Model
Q: Our hypothesis is that this compound's effect in our model is mediated by PPAR-γ, but we are not seeing the expected outcome, or the effect is not blocked by a PPAR-γ antagonist.
A: This could point to several experimental factors or a different underlying mechanism in your specific model.
-
Antagonist Specificity and Dose: Ensure the PPAR-γ antagonist (e.g., GW9662) is used at an effective dose and administration timing to block the receptor.
-
Model-Specific PPAR-γ Expression: The role and expression level of PPAR-γ can vary significantly between different disease models.
-
Troubleshooting Tip: A study on liver fibrosis found that this compound's anti-fibrotic efficacy was dependent on hepatic PPAR-γ levels.[6] In a CCl₄-induced model where PPAR-γ levels were decreased, this compound was protective. However, in a CDAA-HFD model where PPAR-γ expression was increased, this compound had limited effect and even enhanced steatosis.[6] It is crucial to characterize the expression and role of PPAR-γ in your specific animal model before initiating the study.
-
-
Alternative Mechanisms: this compound's effects are not exclusively mediated by PPAR-γ.
-
Troubleshooting Tip: The "entourage effect" of increasing endogenous PEA has been shown to be PPAR-γ-independent.[8][15][17] Also, direct modulation of mast cells is a key mechanism.[1] If PPAR-γ antagonism fails to block the effect, consider measuring PEA levels or mast cell degranulation markers to investigate alternative pathways.
-
Issue 3: Inconsistent Results in Topical Skin Inflammation Models
Q: We are using a 2% this compound topical formulation in a canine model of allergic dermatitis, but the reduction in wheal size is not consistent.
A: Topical application studies have their own unique set of variables that need to be tightly controlled.
-
Application Protocol: The frequency and volume of application are critical for maintaining therapeutic levels in the skin.
-
Troubleshooting Tip: A successful study in hypersensitive Beagle dogs applied a 2% this compound solution (4 ml) three times a day for 8 consecutive days.[3] Ensure your application is frequent and consistent. The vehicle used in this study was not specified but should be non-irritating and allow for good skin penetration.
-
-
Timing of Measurement: The effects of this compound may take time to become apparent.
-
Outcome Measures: While wheal size is an important measure of the early-phase allergic reaction, other endpoints can provide a more complete picture.
-
Troubleshooting Tip: Complement wheal size measurements with histological analysis. After 8 days of treatment, a significant decrease in cutaneous mast cell numbers was observed in the this compound-treated skin.[3][18] This provides mechanistic confirmation of its effect on the late-phase reaction.
-
Quantitative Data Summary
Table 1: Effective Doses of this compound in Various Animal Models
| Animal Model | Species | Route of Administration | This compound Dose/Concentration | Observed Effect | Reference |
| Carrageenan-Granuloma | Rat | Local (into sponge) | 15, 30, 70 mg/ml | Concentration-dependent reduction in granuloma formation, leukocyte infiltration, and pro-inflammatory markers.[1] | [1] |
| Allergic Dermatitis | Dog | Topical | 2% emulsion (applied 3x daily) | Significant reduction in antigen-induced wheal area and cutaneous mast cell numbers.[3][18][19] | [3][18][19] |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | Oral | 10 mg/kg (daily) | Reduced airway inflammation, MPO activity, and pro-inflammatory cytokine expression.[10][14] | [10][14] |
| Carrageenan-Induced Paw Edema | Rat | Systemic injection | Not specified | Marked reduction in paw edema, hyperalgesia, and NF-κB activation.[4] | [4] |
| Collagen-Induced Arthritis | Mouse | Systemic injection | Not specified | Amelioration of clinical signs and joint histopathology; reduced oxidative damage and cytokine production.[4] | [4] |
| Regulation of Endogenous PEA | Mouse | Oral | 1 and 10 mg/kg (daily) | Dose- and time-dependent increase in PEA levels in the duodenum and colon.[8][15] | [8][15] |
| CCl₄-Induced Liver Fibrosis | Mouse | Not specified | 10 mg/kg | Significant reduction in liver cirrhosis incidence and markers of liver damage.[6] | [6] |
| MIA-Induced Osteoarthritis | Rat | Intra-articular | 0.1% and 0.2% (in combination with Hyaluronic Acid) | Dose-dependent reduction in plasma levels of TNF-α, IL-1β, and NGF.[11] | [11] |
Detailed Experimental Protocols
Protocol 1: Carrageenan-Granuloma Model in Rats
-
Objective: To evaluate the anti-inflammatory effect of locally administered this compound on chronic inflammation.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Polyurethane sponges are soaked in a solution of λ-carrageenin.
-
The sponges are surgically implanted subcutaneously on the back of the rats.
-
This compound (15, 30, or 70 mg/ml) is administered as a single injection directly into the sponge at the time of implantation (time 0).
-
After 96 hours, the rats are euthanized.
-
The granulomatous tissue that has formed around the sponge is dissected and weighed.
-
-
Key Outcome Measures:
-
Wet weight of the granulomatous tissue.
-
Myeloperoxidase (MPO) activity in the tissue as a measure of leukocyte infiltration.
-
Levels of TNF-α, iNOS, and MMP-9 in the tissue via Western blot.
-
Histological analysis of mast cell number and degranulation (Toluidine blue staining).
-
Angiogenesis assessment via hemoglobin content and CD31 expression.
-
Protocol 2: Allergic Dermatitis Model in Dogs
-
Objective: To evaluate the efficacy of topical this compound on early and late-phase allergic skin responses.
-
Animal Model: Hypersensitive Beagle dogs sensitized to Ascaris suum extract.
-
Procedure:
-
Shave two 25 cm² areas on the lateral thorax of each dog.
-
Apply 4 ml of 2% this compound emulsion to one side and a vehicle to the other, three times a day for 8 consecutive days.
-
On days 1, 4, and 7, perform intradermal injections of A. suum extract into both treated areas.
-
Measure the resulting wheal area at specified time points after injection. To aid visualization, an intravenous injection of Evans blue dye can be given 30 minutes prior to the antigen challenge.
-
24 hours after the final antigen challenge (on day 8), obtain full-thickness skin biopsies from the injection sites on both the this compound- and vehicle-treated sides for histological analysis.
-
-
Key Outcome Measures:
-
Wheal area (mm²).
-
Histological evaluation of edema and inflammatory cell infiltrate (eosinophils, lymphocytes, etc.).
-
Cutaneous mast cell numbers in biopsy sections.
-
Visualizations
Caption: this compound's anti-inflammatory signaling pathways.
Caption: General experimental workflow for this compound animal studies.
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of topical this compound on antigen-induced skin wheal and mast cell behavior in a canine model of allergic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a palmitoylethanolamide analogue, as a new pharmacological treatment for the management of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-fibrotic efficacy of this compound depends on hepatic PPARγ levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral this compound Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action | MDPI [mdpi.com]
- 9. This compound increases the endogenous concentrations of palmitoylethanolamide in canine keratinocytes and down-regulates an inflammatory reaction in an in vitro model of contact allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats | springermedizin.de [springermedizin.de]
- 12. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral this compound Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral this compound Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibitory effect of topical this compound on antigen-induced skin wheal and mast cell behavior in a canine model of allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portalrecerca.uab.cat [portalrecerca.uab.cat]
How to prevent precipitation of Adelmidrol in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Adelmidrol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a synthetic analogue of palmitoylethanolamide (PEA) with anti-inflammatory properties.[1][2][3] It is utilized in in-vitro studies to investigate its effects on various cellular processes, including inflammation and pain signaling pathways.[1][4] Its amphiphilic nature, possessing both hydrophilic and hydrophobic properties, generally favors its solubility in both aqueous and organic media.[1][5]
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture media can occur for several reasons:
-
High Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Improper Dissolution of Stock Solution: The initial stock solution may not have been fully dissolved.
-
Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the compound to crash out of solution.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[6]
-
Temperature and pH: Suboptimal temperature or pH of the cell culture medium can affect the solubility of this compound.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Several solvents can be used to prepare this compound stock solutions. The choice of solvent will depend on the desired stock concentration and the tolerance of your specific cell line to that solvent.
-
Dimethyl Sulfoxide (DMSO): A common solvent for dissolving this compound, with a high solubility.[2][7][8] It is important to use a final concentration of DMSO in the cell culture medium that is non-toxic to your cells (typically ≤ 0.1%).
-
Ethanol: Ethanol is another potential solvent.[2]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue: Precipitate observed after adding this compound to cell culture medium.
1. Verify Stock Solution Preparation:
-
Ensure Complete Dissolution: Before diluting into your culture medium, ensure your this compound stock solution is completely dissolved. Gentle warming and/or sonication can aid in dissolution.[7][8]
-
Use Fresh Solvent: For solvents like DMSO that can absorb moisture, use a fresh, unopened vial to ensure maximal solvent capacity.[2]
2. Optimize the Dilution Method:
-
Step-wise Dilution: Avoid adding a highly concentrated stock solution directly to a large volume of media. Perform serial dilutions to gradually decrease the solvent concentration.
-
Pre-warm the Medium: Adding the stock solution to pre-warmed cell culture medium can sometimes improve solubility.
-
Vortexing During Dilution: Add the this compound stock solution drop-wise to the culture medium while gently vortexing to ensure rapid and even dispersion.
3. Adjust the Final Concentration:
-
Determine the Maximum Soluble Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific cell culture medium. Perform a solubility test by preparing a dilution series to determine the highest concentration that remains in solution.
4. Consider Alternative Formulations:
-
Use of Solubilizers: For particularly challenging situations, consider using solubilizing agents. Formulations developed for in-vivo use can be adapted for in-vitro experiments. These often include excipients that improve solubility.
-
Fatty Acid-Free BSA: For lipophilic compounds like this compound, using fatty acid-free Bovine Serum Albumin (BSA) in the medium can help maintain solubility.[9]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (364.48 mM) | [7] |
| DMSO | 55 mg/mL (200.46 mM) | [2][8] |
| Water | ≥ 100 mg/mL (364.48 mM) | [7] |
| Water | 55 mg/mL | [2] |
| Ethanol | 28 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 274.36 g/mol )
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.74 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube or sonicate for a few minutes to aid dissolution.[7][8]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dosing Cells with this compound
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Cultured cells ready for treatment
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
-
In a sterile tube, perform a pre-dilution of the stock solution in a small volume of pre-warmed medium. For example, add 10 µL of a 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.
-
Add the required volume of the intermediate solution to your cell culture plates. For example, add 10 µL of the 100 µM intermediate solution to 1 mL of medium in a well to achieve a final concentration of 1 µM.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Include a vehicle control in your experiment (medium with the same final concentration of DMSO without this compound).
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting guide for this compound precipitation in cell culture.
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound increases the endogenous concentrations of palmitoylethanolamide in canine keratinocytes and down-regulates an inflammatory reaction in an in vitro model of contact allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | NF-κB | PPAR | COX | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Topical Delivery of Adelmidrol for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the topical delivery of Adelmidrol in in vivo studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it suitable for topical application?
This compound is a synthetic derivative of azelaic acid and an analogue of palmitoylethanolamide (PEA).[1] It belongs to a class of molecules known as ALIAmides (Autacoid Local Injury Antagonist amides).[2] Its key physicochemical property is its amphiphilic nature, meaning it possesses both hydrophilic (water-loving) and lipophilic (oil-loving) characteristics. This dual solubility makes it particularly well-suited for topical formulations as it can partition into both aqueous and lipid environments of the skin.[1][2]
Q2: What is the primary mechanism of action of this compound in the skin?
This compound exerts its anti-inflammatory effects through a dual mechanism:
-
Mast Cell Stabilization: It down-modulates the degranulation of mast cells, which are key players in inflammatory responses. By stabilizing these cells, this compound reduces the release of pro-inflammatory mediators such as histamine, tryptase, and various cytokines.[1][3][4]
-
PPAR-γ Agonism: this compound is an agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ in the skin has been shown to regulate genes involved in inflammation, cell proliferation, and differentiation, contributing to its therapeutic effects.[5][6][7][8]
Q3: What type of formulation is most common for topical this compound studies?
Currently, a 2% this compound emulsion has been documented in pilot studies for treating mild atopic dermatitis in pediatric subjects.[2] Emulsions (creams and lotions) are a common choice for amphiphilic molecules like this compound as they can accommodate both the hydrophilic and lipophilic portions of the drug, ensuring its stability and uniform distribution within the vehicle.
Q4: Are there any known stability issues with this compound formulations?
While specific stability data for various this compound formulations is not extensively published, general challenges with emulsion-based systems for amphiphilic drugs can be anticipated. These include:
-
Creaming or Sedimentation: The separation of the emulsion into layers of different densities.[9]
-
Flocculation and Coalescence: The aggregation and merging of dispersed droplets, which can lead to phase separation.[9]
-
Phase Inversion: The change of an oil-in-water (o/w) emulsion to a water-in-oil (w/o) emulsion, or vice versa.[9]
-
Crystal Growth: The potential for the active pharmaceutical ingredient (API) to crystallize out of the formulation over time.
Q5: How can I assess the in vivo bioavailability of my topical this compound formulation?
Several in vivo techniques can be employed to evaluate the cutaneous bioavailability of this compound:
-
Tape Stripping: This method involves the sequential application and removal of adhesive tape to the treated skin area to collect the stratum corneum. The amount of this compound in the tape strips can then be quantified to determine its concentration in the outermost layer of the skin.
-
Microdialysis: This technique uses a small probe inserted into the dermis to sample the interstitial fluid. The concentration of this compound in the collected dialysate provides a measure of its free concentration in the dermal tissue.
-
Skin Biopsy: While more invasive, skin biopsies allow for the direct measurement of this compound concentration in different layers of the skin (epidermis and dermis).
Section 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during the formulation and in vivo application of topical this compound.
Formulation and Stability Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Viscosity or Texture | - Improper mixing speed or time.- Temperature fluctuations during manufacturing.- Inaccurate measurement of thickening agents. | - Optimize mixing parameters (speed and duration) for each phase.- Implement strict temperature control during all manufacturing stages.- Calibrate all weighing and measuring equipment regularly. |
| Phase Separation (Creaming, Coalescence) | - Inappropriate emulsifier or concentration.- Incorrect oil/water phase ratio.- High storage temperatures. | - Screen different emulsifiers to find one that is compatible with this compound's amphiphilic nature.- Optimize the concentration of the chosen emulsifier.- Adjust the oil-to-water ratio to improve emulsion stability.- Store the formulation at a controlled room temperature. |
| Crystallization of this compound | - Supersaturation of this compound in the vehicle.- Incompatible excipients.- Temperature cycling during storage. | - Determine the saturation solubility of this compound in the chosen vehicle and formulate below this concentration.- Conduct compatibility studies with all excipients.- Avoid storing the formulation in environments with significant temperature fluctuations. |
| Microbial Growth | - Inadequate preservation.- Contamination during manufacturing. | - Select a broad-spectrum preservative that is effective in the aqueous phase of the emulsion.- Ensure all manufacturing equipment is properly sterilized.- Perform microbial limit testing on the final product.[9] |
In Vivo Study Challenges
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or Variable Drug Delivery | - Poor skin permeation of the formulation.- Inconsistent application technique.- Vehicle evaporation leading to drug crystallization on the skin surface. | - Incorporate a suitable penetration enhancer into the formulation (see Section 4 for examples).- Standardize the application procedure, including the amount of formulation applied and the surface area treated.- Consider using a more occlusive vehicle to reduce evaporation. |
| Skin Irritation at the Application Site | - Irritating excipients (e.g., certain penetration enhancers).- High concentration of this compound.- Pre-existing skin sensitivity in the animal model. | - Conduct a literature review or preliminary screening of excipients for their irritation potential.- Perform a dose-ranging study to determine the highest non-irritating concentration of this compound.- Ensure the animal model is appropriate and the skin barrier is not compromised before starting the study. |
| Inconsistent Efficacy Results | - Variability in the animal model.- Inconsistent drug delivery (as mentioned above).- Degradation of this compound in the formulation. | - Ensure the animal model of inflammation is well-characterized and produces a consistent phenotype.- Optimize and validate the formulation for consistent drug release and permeation.- Conduct stability studies to ensure the potency of this compound is maintained throughout the study period. |
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of this compound from in vivo studies.
Table 1: Effect of Topical this compound on Pro-Inflammatory Markers in a Carrageenan-Granuloma Model in Rats
| This compound Concentration | Inhibition of TNF-α Protein Levels (%) | Inhibition of iNOS (%) |
| 15 mg/ml | 29 | 21 |
| 30 mg/ml | 61 | 43 |
| 70 mg/ml | 76 | 63 |
| Data from a study investigating the local application of this compound on chronic inflammation.[4] |
Table 2: Effect of Topical this compound on Leucocyte Infiltration and Mast Cell Number in a Carrageenan-Granuloma Model in Rats
| This compound Concentration | Inhibition of Leucocyte Infiltration (%) | Reduction in Mast Cell Number (%) |
| 15 mg/ml | 21 | Not Reported |
| 30 mg/ml | 44 | Not Reported |
| 70 mg/ml | 72 | 52 |
| Data from a study investigating the local application of this compound on chronic inflammation.[4] |
Section 4: Experimental Protocols
Preparation of a 2% this compound Oil-in-Water (o/w) Emulsion
Materials:
-
This compound powder
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
Aqueous phase (purified water)
-
Emulsifier (e.g., polysorbate 80, cetearyl alcohol)
-
Thickening agent (e.g., carbomer, xanthan gum)
-
Preservative (e.g., phenoxyethanol, methylparaben)
-
Homogenizer
-
Overhead stirrer
-
Water bath
Methodology:
-
Oil Phase Preparation: a. Weigh the required amounts of the oil phase components and the emulsifier. b. Add the this compound powder to the oil phase. c. Heat the oil phase to 65-75°C in a water bath and mix with an overhead stirrer until all components are dissolved and the mixture is uniform.
-
Aqueous Phase Preparation: a. Weigh the required amounts of the aqueous phase, thickening agent, and preservative. b. Heat the aqueous phase to 65-75°C in a separate water bath and mix until all components are dissolved.
-
Emulsification: a. Slowly add the oil phase to the aqueous phase while continuously stirring with the overhead stirrer. b. Once all the oil phase has been added, homogenize the mixture at a high speed for 5-10 minutes to form a uniform emulsion.
-
Cooling and Finalization: a. Allow the emulsion to cool to room temperature while stirring at a low speed. b. Once cooled, check the pH and adjust if necessary. c. Store the final emulsion in an airtight container at room temperature.
In Vitro Skin Permeation Study using Franz Diffusion Cells
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human, porcine, or rat)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20)
-
This compound formulation
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Skin Preparation: a. Thaw the excised skin at room temperature. b. Carefully remove any subcutaneous fat. c. Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Franz Cell Assembly: a. Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment. b. Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure there are no air bubbles. c. Place the Franz cells in a circulating water bath to maintain the skin surface temperature at 32°C.
-
Dosing and Sampling: a. Apply a known amount of the this compound formulation to the skin surface in the donor compartment. b. At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: a. Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: a. Plot the cumulative amount of this compound permeated per unit area against time. b. Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve. c. Calculate the permeability coefficient (Kp) by dividing the flux by the initial concentration of this compound in the donor compartment.
Section 5: Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action.
Experimental Workflow
Caption: Workflow for optimizing topical this compound delivery.
Troubleshooting Logic
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into the Role of PPARγ in Skin Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of PPARγ Signaling Activity in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
Addressing variability in mast cell degranulation assays with Adelmidrol.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Adelmidrol in mast cell degranulation assays. It includes frequently asked questions, troubleshooting guides, quantitative data summaries, and detailed experimental protocols to address common challenges and ensure experimental robustness.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary function in relation to mast cells?
A1: this compound is a semi-synthetic analogue of Palmitoylethanolamide (PEA), belonging to the ALIAmides (Autacoid Local Injury Antagonist Amides) family.[1][2][3] Its primary function is the down-modulation of mast cell degranulation.[1][2][3] By stabilizing mast cells, this compound helps to reduce the release of pro-inflammatory and pro-angiogenic mediators, making it a valuable tool for studying and potentially controlling chronic inflammation.[1][2]
Q2: What is the proposed mechanism of action for this compound's effect on mast cells?
A2: The anti-inflammatory effects of this compound are believed to be mediated, at least in part, by its ability to control mast cell activation.[2][3] It functions as a PEA enhancer, increasing the endogenous levels of PEA.[4][5] This "entourage effect" is thought to be a key part of its mechanism.[6] Additionally, this compound may directly modulate mast cell activity through the activation of the nuclear receptor PPAR-γ.[7]
Q3: What are the advantages of using this compound compared to its parent molecule, PEA?
A3: The primary advantage of this compound lies in its physicochemical properties. It is an amphipathic molecule, which makes it more easily soluble than PEA.[1][2][3] This enhanced solubility can lead to more consistent and reliable results in aqueous buffer systems commonly used for in-vitro cell-based assays.
Q4: What is a recommended starting concentration range for this compound in cellular assays?
A4: Based on published studies, effective concentrations of this compound can range from 15 mg/ml to 70 mg/ml in tissue models, where it has shown a concentration-dependent inhibition of various inflammatory markers.[1][8] For in-vitro experiments, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during mast cell degranulation assays involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Degranulation (High signal in negative controls) | 1. Cell Health: Cells may be stressed due to over-confluency, harsh handling during plating or washing, or nutrient depletion.[9] 2. Contamination: Mycoplasma or bacterial contamination can cause non-specific cell activation. 3. Reagent Quality: Poor quality serum or other reagents may contain activating contaminants. | 1. Optimize Cell Handling: Ensure gentle washing steps, avoid over-pipetting, and do not let cells grow beyond 80-90% confluency. 2. Test for Contamination: Regularly screen cell cultures for mycoplasma. 3. Use High-Quality Reagents: Use heat-inactivated, high-quality fetal bovine serum (FBS) and sterile, endotoxin-free buffers and media. |
| High Variability Between Replicates | 1. Inconsistent Cell Numbers: Uneven cell seeding across wells. 2. Inaccurate Pipetting: Inconsistent volumes of this compound, stimulants, or assay reagents. 3. "Edge Effects" in Plate: Wells on the edge of the plate may experience different temperature and humidity, leading to variability. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Calibrate Pipettes: Regularly check and calibrate pipettes. Use reverse pipetting for viscous solutions. 3. Minimize Edge Effects: Avoid using the outermost wells of the assay plate or fill them with sterile buffer/media to create a humidity barrier. |
| This compound Shows No Inhibitory Effect | 1. Compound Solubility: this compound may not be fully dissolved in the assay medium. 2. Inappropriate Concentration: The concentration used may be too low to elicit an effect. 3. Insufficient Pre-incubation Time: The cells may not have been exposed to this compound long enough for it to exert its stabilizing effect. 4. Over-stimulation: The concentration of the degranulation stimulus (e.g., Compound 48/80, DNP-BSA) may be too high, overriding the inhibitory effect of this compound. | 1. Ensure Proper Dissolution: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the assay medium. Include a vehicle control in your experiment. 2. Perform Dose-Response: Test a wide range of this compound concentrations (e.g., from 1 µM to 100 µM) to find the optimal inhibitory dose. 3. Optimize Pre-incubation: Test different pre-incubation times (e.g., 30, 60, 120 minutes) before adding the stimulus. 4. Titrate Stimulus: Perform a dose-response curve for your positive control stimulus to find a concentration that induces sub-maximal degranulation (e.g., 50-80%), creating a window to observe inhibition. |
| Positive Control Fails to Induce Degranulation | 1. Inactive Stimulus: The stimulating agent (e.g., Compound 48/80, antigen) may have degraded. 2. Insufficient Sensitization (IgE-mediated assays): For IgE-mediated degranulation, cells may not have been sensitized properly or for a sufficient duration.[10] 3. Cell Line Issues: The mast cell line may have lost its responsiveness over time with excessive passaging. | 1. Use Fresh Stimulus: Prepare fresh solutions of stimulating agents or use a new batch. 2. Verify Sensitization: Ensure the correct concentration of specific IgE is used and that the overnight sensitization step is performed correctly.[10] 3. Use Low-Passage Cells: Thaw a new, low-passage vial of cells for your experiments. |
Below is a troubleshooting workflow to help diagnose experimental issues systematically.
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound increases the endogenous concentrations of palmitoylethanolamide in canine keratinocytes and down-regulates an inflammatory reaction in an in vitro model of contact allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
How to choose the right vehicle for Adelmidrol in vivo administration.
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate vehicle for in vivo administration of Adelmidrol. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider when choosing a vehicle?
This compound is a synthetic derivative of azelaic acid and an analogue of palmitoylethanolamide (PEA).[1][2][3] Its key property is its amphipathic nature, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.[2][4] This makes it more readily soluble in both aqueous and organic media compared to its parent molecule, PEA, and is a critical factor for its suitability in various formulations, including topical, oral, and intra-articular applications.[1][2][3][4]
Q2: How do I choose a vehicle for oral administration of this compound?
For oral gavage studies, a common and effective method is to create a suspension. An aqueous solution containing 2% carboxymethylcellulose (CMC) has been successfully used to administer this compound at doses of 10 mg/kg in mice.[5][6]
Q3: What is a suitable vehicle for parenteral (e.g., intraperitoneal) injection of this compound?
Due to this compound's solubility properties, a mixed-solvent system is often required for parenteral administration to ensure it remains in solution. A widely used formulation that achieves a clear solution is a mixture of DMSO, PEG300, Tween-80, and saline.[5][7] Another option involves using a solubilizing agent like sulfobutyl ether-beta-cyclodextrin (SBE-β-CD).[5]
Q4: How can I formulate this compound for local administration (e.g., intra-articular, intrarectal)?
For localized delivery, this compound is often formulated as a gel or in combination with a viscosity-enhancing agent.
-
Intra-articular: A combination of this compound (e.g., 2%) with hyaluronic acid (e.g., 1%) has been used.[8][9]
-
Intrarectal: A gel formulation containing 2% this compound and 0.1% hyaluronic acid has proven effective in murine colitis models.[10][11][12]
-
Topical: A 2% emulsion is a suitable choice for skin application.[2]
Q5: My this compound formulation is showing precipitation. What should I do?
Precipitation or phase separation can occur, especially with mixed-solvent systems. If this happens, gentle heating and/or sonication can be used to help dissolve the compound fully.[5][7] It is also crucial to add solvents sequentially, ensuring the solution is clear before adding the next component, as detailed in the protocols below.[7]
Data Presentation
Table 1: Summary of Vehicle Formulations for this compound In Vivo Administration
| Administration Route | Vehicle Composition | Achieved Concentration/Dose | Reference(s) |
| Oral (per os) | 2% Carboxymethylcellulose (CMC) in aqueous solution | 10 mg/kg | [6] |
| Parenteral Injection | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | [5][7] |
| Parenteral Injection | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [5] |
| Intra-articular | 2% this compound + 1.0% Sodium Hyaluronate | N/A | [8][9] |
| Intrarectal | 2% this compound + 0.1% Hyaluronic Acid Gel | N/A | [10][11] |
| Local (Sponge Implant) | Saline (for local dissolution) | 15, 30, 70 mg/mL | [2] |
Table 2: Dose-Dependent Anti-inflammatory Effects of Locally Administered this compound in a Rat Granuloma Model
| Concentration (mg/mL) | Inhibition of TNF-α | Inhibition of iNOS | Inhibition of Leucocyte Infiltration (MPO) | Reference(s) |
| 15 | 29% | 21% | 21% | [2] |
| 30 | 61% | 43% | 44% | [2] |
| 70 | 76% | 63% | 72% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (CMC-based)
Objective: To prepare a stable suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Vehicle: Weigh the required amount of CMC to make a 2% (w/v) solution in sterile water (e.g., 200 mg of CMC for a final volume of 10 mL). Slowly add the CMC to the water while stirring vigorously with a magnetic stirrer to prevent clumping. Continue stirring until the CMC is fully dissolved and the solution is clear and viscous.
-
Calculate and Weigh this compound: Calculate the total amount of this compound needed based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare the Suspension: Slowly add the weighed this compound powder to the prepared 2% CMC vehicle while stirring.
-
Ensure Homogeneity: Continue to stir the suspension for at least 15-30 minutes to ensure a uniform distribution of the compound. The final product should be a homogenous suspension.
-
Administration: Administer the suspension via oral gavage. Ensure the suspension is well-mixed immediately before drawing each dose.
Protocol 2: Preparation of this compound for Parenteral Injection (DMSO/PEG300/Tween-80 based)
Objective: To prepare a clear, sterile solution of this compound for intraperitoneal or other parenteral injections.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh this compound: Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Sequential Solubilization: Add the solvents sequentially as follows, ensuring the solution is completely clear after each step. Use a vortex mixer or gentle sonication if needed.[5][7]
-
Step A: Add 10% of the final volume as DMSO. Vortex until the this compound is fully dissolved.
-
Step B: Add 40% of the final volume as PEG300. Vortex until the solution is clear.
-
Step C: Add 5% of the final volume as Tween-80. Vortex until the solution is clear.
-
Step D: Add 45% of the final volume as sterile saline. Vortex thoroughly to ensure a homogenous final solution.
-
-
Final Check: The final solution should be clear and free of any precipitate. If precipitation occurs, gentle warming (e.g., to 37°C) and sonication can aid dissolution.[5]
-
Administration: The solution is now ready for sterile filtration (if not prepared under aseptic conditions) and administration.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. data.epo.org [data.epo.org]
- 7. This compound | NF-κB | PPAR | COX | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Intrarectal Administration of this compound plus Hyaluronic Acid Gel Ameliorates Experimental Colitis in Mice and Inhibits Pro-Inflammatory Response in Ex Vivo Cultured Biopsies Derived from Ulcerative Colitis-Affected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intrarectal Administration of this compound plus Hyaluronic Acid Gel Ameliorates Experimental Colitis in Mice and Inhibits Pro-Inflammatory Response in Ex Vivo Cultured Biopsies Derived from Ulcerative Colitis-Affected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Adelmidrol Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with Adelmidrol's bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a semi-synthetic derivative of azelaic acid and an analogue of palmitoylethanolamide (PEA). It belongs to the family of Autacoid Local Injury Antagonist Amides (ALIAmides).[1][2] Its primary mechanism of action is the down-modulation of mast cell degranulation, which plays a crucial role in inflammatory processes.[1][2][3] this compound exerts its anti-inflammatory effects, at least in part, by interacting with peroxisome proliferator-activated receptor-gamma (PPAR-γ).[4]
Q2: What are the main limitations to this compound's bioavailability?
Similar to other lipophilic molecules, this compound's poor water solubility presents a significant challenge to its oral bioavailability.[5] This can lead to low and variable absorption from the gastrointestinal tract, potentially limiting its systemic therapeutic efficacy.
Q3: Why is it crucial to overcome these bioavailability limitations?
Enhancing the bioavailability of this compound is essential for achieving consistent and effective therapeutic concentrations in target tissues. Improved absorption can lead to more predictable dose-responses, potentially lower required doses, and ultimately, enhanced clinical outcomes in systemic applications.
Q4: What are the primary strategies for improving this compound's bioavailability?
Micronization is a key strategy to enhance the oral bioavailability of poorly soluble compounds like this compound.[6][7] This process reduces the particle size, thereby increasing the surface area available for dissolution in the gastrointestinal fluids, which can lead to improved absorption.[6][7] Co-micronization with excipients is another approach that can further enhance dissolution and absorption.
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| Poor dissolution of this compound in aqueous media during in vitro experiments. | - High lipophilicity and crystalline structure of this compound.- Inadequate agitation or temperature control.- Use of an inappropriate dissolution medium. | - Utilize a micronized form of this compound to increase surface area.- Ensure the dissolution apparatus is properly calibrated and maintained at 37°C.- Employ a dissolution medium with a surfactant (e.g., Sodium Lauryl Sulfate) to improve wetting and solubility. The pH of the medium should be optimized within the physiological range (1.2-6.8).[8] |
| Low and variable plasma concentrations of this compound in animal models following oral administration. | - Poor dissolution in the gastrointestinal tract.- First-pass metabolism.- Food effects on absorption. | - Administer a micronized formulation of this compound.- Consider co-administration with absorption enhancers or formulating in a lipid-based delivery system.- Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on bioavailability.[9] |
| Inconsistent results in cell-based assays investigating this compound's effects. | - Poor solubility of this compound in cell culture media, leading to inconsistent effective concentrations.- Degradation of the compound in the media over time. | - Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) and then dilute to the final concentration in the cell culture medium, ensuring the final solvent concentration is non-toxic to the cells.- Perform a stability test of this compound in the specific cell culture medium under experimental conditions. |
Quantitative Data
Table 1: Comparative Pharmacokinetic Parameters of Oral PEA Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Non-micronized PEA | 15.8 ± 3.1 | 1.5 ± 0.5 | 45.2 ± 8.7 | 100 |
| Micronized PEA | 38.2 ± 5.6 | 1.0 ± 0.3 | 108.5 ± 15.4 | ~240 |
Data presented is illustrative and based on findings for the analogue PEA to demonstrate the principle of enhanced bioavailability through micronization.
Table 2: Effect of this compound on Inflammatory Markers in a Rat Model of Carrageenan-Induced Granuloma
| Treatment Group | TNF-α Inhibition (%) | iNOS Inhibition (%) | Mast Cell Number Reduction (%) |
| This compound (15 mg/ml) | 29 | 21 | N/A |
| This compound (30 mg/ml) | 61 | 43 | N/A |
| This compound (70 mg/ml) | 76 | 63 | 52 |
Data adapted from a study by De Filippis et al. (2009), demonstrating the dose-dependent anti-inflammatory effects of this compound.[10]
Experimental Protocols
Micronization of this compound via Jet Milling
This protocol describes a general procedure for the micronization of a lipophilic compound like this compound using a fluid energy or air jet mill.
Objective: To reduce the particle size of this compound to the range of 1-10 microns to enhance its dissolution rate.[6]
Materials and Equipment:
-
This compound (unmicronized powder)
-
Fluid energy mill (Jet Mill)
-
Compressed nitrogen or air source
-
Particle size analyzer (e.g., laser diffraction)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Preparation: Ensure the jet mill is clean and dry. Set the grinding and injector pressures according to the manufacturer's recommendations for a lipophilic, crystalline material. A typical starting point would be a grinding pressure of 6-8 bar and an injector pressure of 3-5 bar.
-
Feeding: Introduce the unmicronized this compound powder into the mill at a controlled feed rate. The feed rate will need to be optimized to achieve the desired particle size distribution. A lower feed rate generally results in a smaller particle size.
-
Milling: The high-velocity stream of compressed gas creates a vortex within the milling chamber. Particles are accelerated and collide with each other, leading to particle size reduction through impact and attrition.[11]
-
Classification: An integrated classifier within the mill separates particles based on their size. Finer particles are carried out of the milling zone by the gas stream, while larger particles are retained for further grinding.
-
Collection: The micronized this compound powder is collected in a cyclone separator and/or a filter bag.
-
Analysis:
-
Determine the particle size distribution of the micronized powder using a laser diffraction analyzer.
-
Examine the morphology of the particles using SEM to confirm a reduction in size and assess the shape.
-
-
Optimization: Adjust the grinding pressure, injector pressure, and feed rate to achieve the target particle size distribution (e.g., D90 < 10 µm).
In Vitro Dissolution Testing of this compound Formulations
This protocol outlines a general method for assessing the dissolution rate of different this compound formulations (e.g., micronized vs. non-micronized).
Objective: To compare the dissolution profiles of different this compound formulations in a physiologically relevant medium.
Materials and Equipment:
-
This compound formulations (e.g., capsules or tablets containing micronized or non-micronized this compound)
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Dissolution medium: Phosphate buffer pH 6.8 with 0.5% Sodium Lauryl Sulfate (SLS)
-
Water bath maintained at 37 ± 0.5°C
-
Syringes with cannula and filters (e.g., 0.45 µm PVDF)
-
HPLC system with a suitable column (e.g., C18) for this compound quantification
Procedure:
-
Medium Preparation: Prepare the dissolution medium (Phosphate buffer pH 6.8 with 0.5% SLS) and deaerate it.
-
Apparatus Setup: Set up the USP Apparatus 2 with the paddle speed at 75 rpm. Fill the dissolution vessels with 900 mL of the dissolution medium and allow the temperature to equilibrate to 37 ± 0.5°C.
-
Sample Introduction: Place one capsule or tablet of the this compound formulation into each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel through a cannula equipped with a filter.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of this compound dissolved at each time point. Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
-
Comparison: Compare the dissolution profiles of the micronized and non-micronized this compound formulations.
Signaling Pathways and Workflows
This compound's Mechanism of Action: Mast Cell Stabilization
References
- 1. ALIAmides Update: Palmitoylethanolamide and Its Formulations on Management of Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALIAmides Update: Palmitoylethanolamide and Its Formulations on Management of Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition effect of PPAR-γ signaling on mast cell-mediated allergic inflammation through down-regulation of PAK1/ NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral this compound Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. fda.gov [fda.gov]
- 9. The absorption of oral micronized progesterone: the effect of food, dose proportionality, and comparison with intramuscular progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Micronization on Pharma Industry - Promas Engineering Pvt. Ltd. [promasengineers.com]
Best practices for long-term storage of Adelmidrol.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Adelmidrol. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound in powder form should be stored at -20°C. Under these conditions, it is expected to remain stable for up to three years.[1][2][3] For shorter periods, storage at 4°C is acceptable for up to two years.[3]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound solutions are significantly less stable than the powder form. For long-term storage of stock solutions, it is recommended to store them at -80°C, where they can be stable for up to one year.[1][2] For shorter durations, storage at -20°C is viable for up to one month.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. It has good solubility in Dimethyl Sulfoxide (DMSO), with concentrations of 55 mg/mL (200.47 mM) being achievable; sonication is recommended to aid dissolution.[1][2] It is also soluble in ethanol up to 28 mg/mL.[2] Due to its amphiphilic nature, this compound also has some solubility in aqueous media.[4]
Q4: Are there any special considerations when preparing this compound solutions?
A4: Yes. When using DMSO, it is crucial to use a fresh, anhydrous grade, as moisture can reduce the solubility of this compound.[2][3] If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[3] For in vivo formulations, solvents should be added sequentially, ensuring the solution is as clear as possible before adding the next solvent.[1]
Troubleshooting Guides
Issue 1: Precipitation Observed in this compound Stock Solution
| Potential Cause | Troubleshooting Step |
| Solvent not anhydrous | Use a fresh, unopened bottle of anhydrous DMSO. Moisture in the solvent can significantly decrease the solubility of this compound.[2][3] |
| Concentration too high | Ensure the intended concentration does not exceed the known solubility limits in the chosen solvent. |
| Low Temperature | Gently warm the solution and sonicate to redissolve the precipitate. Store at the recommended temperature to maintain solubility. |
| Freeze-thaw cycles | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[2] |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid using solutions that have been stored for extended periods at room temperature. |
| Precipitation in media | Visually inspect the culture media after adding the this compound working solution. If precipitation is observed, consider using a lower final concentration or a different solvent system for the stock solution. |
| Interaction with media components | Some components of cell culture media may interact with this compound. As a control, incubate this compound in media alone and analyze for degradation or precipitation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2][3] |
| Powder | 4°C | 2 years | [3] |
| In Solvent | -80°C | 1 year | [1][2] |
| In Solvent | -20°C | 1 month | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Molarity | Notes | Reference |
| DMSO | 55 mg/mL | 200.47 mM | Sonication recommended. Use anhydrous DMSO. | [1][2] |
| Ethanol | 28 mg/mL | - | [2] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 7.29 mM | For in vivo use. Sonication recommended. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 55 mg/mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[2]
-
Protocol 2: General Workflow for a Long-Term Stability Study of this compound
This protocol outlines a general approach for assessing the long-term stability of this compound under various storage conditions.
-
Sample Preparation:
-
Prepare multiple, identical samples of this compound powder in appropriate vials.
-
Prepare multiple, identical aliquots of this compound stock solution in a chosen solvent (e.g., DMSO) in appropriate vials.
-
-
Storage Conditions:
-
Store the prepared samples under different conditions as outlined in Table 1.
-
Include a control group stored at an ultra-low temperature (e.g., -80°C) as a reference.
-
-
Time Points:
-
Define specific time points for analysis (e.g., 0, 3, 6, 12, 24, 36 months).
-
-
Analysis:
-
At each time point, retrieve a sample from each storage condition.
-
Analyze the samples for purity and concentration using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Assess physical properties such as appearance and solubility.
-
-
Data Evaluation:
-
Compare the results from the different storage conditions to the control group and the initial (time 0) analysis.
-
Determine the rate of degradation and identify any degradation products.
-
Mandatory Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
References
Technical Support Center: Proper Control for Vehicle Effects of Adelmidrol Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and troubleshooting experiments involving Adelmidrol formulations. The following information, presented in a question-and-answer format, addresses critical aspects of vehicle control to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper vehicle control crucial in studies involving its formulations?
This compound is a semi-synthetic derivative of azelaic acid and an analogue of palmitoylethanolamide (PEA).[1][2] It belongs to the ALIAmide family of compounds, which are known for their anti-inflammatory and analgesic properties, primarily mediated through the down-modulation of mast cell degranulation.[1][3] Due to its amphiphilic nature, possessing both hydrophilic and lipophilic properties, this compound is well-suited for topical formulations like emulsions and gels.[1][3]
Proper vehicle control is essential because the vehicle itself can have biological effects, influencing the experimental outcome and potentially confounding the interpretation of this compound's activity.[4] The vehicle, often containing emollients, can alter the skin barrier, hydration, and inflammatory state, making it an active contributor to the therapeutic effect.[4] Therefore, a vehicle-only control group is mandatory to differentiate the pharmacological effects of this compound from the non-specific effects of its formulation base.
Q2: What are common vehicle formulations for topical this compound?
Published studies have utilized various formulations for topical application of this compound, including:
-
2% Emulsion: Used in studies on atopic dermatitis and allergic skin reactions.[1][5] While the exact proprietary composition is not fully disclosed, these are typically oil-in-water emulsions designed to enhance skin penetration.
-
Gel: A gel containing 2% this compound has been used in wound healing studies.[6] Gels are semisolid systems that can provide a cooling sensation and are suitable for application on various skin types.[7]
-
Intravesical Solution: A sterile solution of 2% this compound with 0.1% sodium hyaluronate has been used for bladder conditions.[8]
The selection of the vehicle depends on the experimental model, the target tissue, and the desired release profile of this compound.[7]
Q3: How do I design an experiment to properly control for vehicle effects?
A well-designed experiment should always include a "vehicle control" group that receives the formulation without the active pharmaceutical ingredient (this compound). This group serves as the baseline to assess the true effect of this compound.
Here is a logical workflow for designing such an experiment:
Troubleshooting Guide
Issue 1: I am observing a significant effect in my vehicle control group. How do I interpret this?
A notable effect in the vehicle control group is not uncommon, especially in dermatological studies.[4]
-
Possible Cause: The vehicle components (e.g., emollients, penetration enhancers) may have inherent biological activity, such as improving skin hydration or reducing transepidermal water loss, which can contribute to a therapeutic effect.[4]
-
Troubleshooting Steps:
-
Thoroughly characterize the vehicle effect: Quantify the changes observed in the vehicle group relative to an untreated or naive control group, if included.
-
Focus on the differential effect: The primary outcome should be the statistically significant difference between the this compound-treated group and the vehicle-treated group. This difference represents the specific pharmacological effect of this compound.
-
Review vehicle composition: Investigate the known biological effects of each excipient in your vehicle. This will help in understanding and explaining the observed vehicle effects in your study report.
-
Issue 2: The variability within my vehicle control group is very high, making it difficult to see a clear effect of this compound.
High variability can mask the true effect of the active compound.
-
Possible Causes:
-
Inconsistent application of the vehicle (e.g., amount, frequency, area of application).
-
Variations in the baseline condition of the experimental subjects.
-
Inconsistent environmental conditions (e.g., humidity, temperature).
-
-
Troubleshooting Steps:
-
Standardize application procedures: Develop a detailed and standardized protocol for the application of the topical formulation. Ensure all personnel are trained on this protocol.
-
Increase sample size: A larger number of subjects per group can help to reduce the impact of individual variability.
-
Refine animal models: For preclinical studies, ensure the chosen animal model has a consistent and reproducible phenotype.[9]
-
Blinding: Ensure that both the individuals administering the treatments and those assessing the outcomes are blinded to the treatment groups to minimize bias.
-
Issue 3: I am not observing a significant difference between the this compound and vehicle groups, although I expect one.
-
Possible Causes:
-
Suboptimal formulation: The vehicle may not be effectively delivering this compound to the target site.
-
Insufficient concentration of this compound: The concentration of the active ingredient may be too low to elicit a significant effect above the vehicle's baseline activity.
-
Inappropriate outcome measures: The chosen endpoints may not be sensitive enough to detect the specific effects of this compound.
-
-
Troubleshooting Steps:
-
Evaluate formulation characteristics: Conduct in vitro studies (e.g., Franz diffusion cell assays) to assess the release and penetration of this compound from the vehicle.
-
Dose-response study: Perform a dose-ranging study to determine the optimal concentration of this compound.
-
Expand endpoint analysis: Include a broader range of relevant biomarkers and clinical scores to capture the full spectrum of this compound's effects.
-
Data Presentation
The following tables summarize quantitative data from preclinical studies, highlighting the importance of comparing this compound treatment to a vehicle control.
Table 1: Effect of Topical 2% this compound Emulsion on Antigen-Induced Wheal Formation in a Canine Model of Allergic Dermatitis
| Treatment Group | Mean Wheal Area Inhibition (%) after 3 days | Mean Wheal Area Inhibition (%) after 6 days |
| 2% this compound Emulsion | 19.9 ± 2.5 | 36.8 ± 3.5 |
| Vehicle Emulsion | No significant reduction | No significant reduction |
| Data adapted from Cerrato et al., 2012.[10] |
Table 2: Effect of this compound on Pro-inflammatory Markers in a Carrageenin-Granuloma Model in Rats
| Treatment Group | TNF-α Inhibition (%) | iNOS Inhibition (%) |
| This compound (15 mg/ml) | 29 | 21 |
| This compound (30 mg/ml) | 61 | 43 |
| This compound (70 mg/ml) | 76 | 63 |
| Carrageenin Alone | 0 (baseline) | 0 (baseline) |
| Data adapted from De Filippis et al., 2009.[1] |
Table 3: Effect of this compound Gel on Wound Healing in a Diabetic Mouse Model
| Treatment Group | MMP-9 Expression (relative to control) | MMP-2 Expression (relative to control) |
| WH + this compound + Trans-traumatic acid | Reduced vs. Vehicle | Reduced vs. Vehicle |
| WH + Vehicle | Increased vs. Control | Increased vs. Control |
| Data adapted from Paterniti et al., 2018.[11] |
Experimental Protocols
Protocol 1: Evaluation of Topical this compound in a Canine Model of Allergic Dermatitis
This protocol is based on the methodology described by Cerrato et al., 2012.[10]
-
Animal Model: Use spontaneously hypersensitive Beagle dogs.
-
Experimental Design:
-
Shave two contralateral thoracic areas on each dog.
-
One side will be treated with 2% this compound emulsion, and the other with the vehicle emulsion (control).
-
-
Treatment Administration:
-
Apply 4 mL of the respective topical solution three times a day for 8 consecutive days.
-
-
Allergen Challenge:
-
On days 1, 4, and 7, perform intradermal injections of Ascaris suum extract (0.01% w/v) in both treated areas.
-
Administer Evans blue dye intravenously 30 minutes before each antigen injection to visualize the wheals.
-
-
Outcome Measures:
-
Measure the area of the wheal formed after each allergen challenge.
-
On day 8, collect skin biopsies from the injection sites for histological analysis (e.g., mast cell counts).
-
-
Data Analysis:
-
Compare the wheal areas and mast cell numbers between the this compound-treated and vehicle-treated sides.
-
Protocol 2: Assessment of this compound Gel in a Murine Wound Healing Model
This protocol is adapted from Paterniti et al., 2018.[11]
-
Animal Model: Use a streptozotocin-induced diabetic mouse model.
-
Wound Creation:
-
After the induction of diabetes, create two full-thickness longitudinal incisions on the dorsum of each mouse.
-
-
Experimental Groups:
-
Group 1: Wounded + this compound gel treatment.
-
Group 2: Wounded + Vehicle gel treatment.
-
-
Treatment Administration:
-
Apply the respective gel topically to the wounds daily.
-
-
Outcome Measures:
-
Monitor wound closure rates over time (e.g., by digital photography and image analysis).
-
At selected time points (e.g., day 6 and 12), euthanize the animals and collect wound tissue.
-
Analyze the tissue for histological changes (e.g., re-epithelialization, collagen deposition) and expression of relevant biomarkers (e.g., MMP-9, MMP-2, VEGF) via immunohistochemistry or Western blot.
-
-
Data Analysis:
-
Compare the wound closure rates and biomarker expression levels between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualizations
Signaling Pathways
This compound is known to exert its anti-inflammatory effects through multiple pathways, primarily by enhancing the levels of PEA and modulating mast cell activity, which involves the PPAR-γ receptor.
Experimental Workflow for a Topical Skin Inflammation Model
The following diagram illustrates a typical workflow for investigating the efficacy of a topical this compound formulation in a preclinical model of skin inflammation.
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Topical this compound 2% emulsion, a novel aliamide, in the treatment of mild atopic dermatitis in pediatric subjects: a pilot study [pubmed.ncbi.nlm.nih.gov]
- 6. Topical Application of this compound + Trans-Traumatic Acid Enhances Skin Wound Healing in a Streptozotocin-Induced Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Wound healing assay | Abcam [abcam.com]
Technical Support Center: Optimizing Incubation Times for Adelmidrol in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Adelmidrol in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in cell culture?
The optimal incubation time for this compound can vary depending on the cell type and the specific biological question being investigated. A common starting point is a 24-hour incubation period, which has been shown to be effective in Caco-2 cells for increasing Palmitoylethanolamide (PEA) production. However, it is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal incubation time for your specific cell line and experimental endpoint.
Q2: What is the recommended concentration range for this compound?
Based on published studies, a typical effective concentration of this compound in cell culture is 10 µM. However, the optimal concentration is cell-type dependent and should be determined empirically. It is advisable to perform a dose-response curve (e.g., 1, 5, 10, 25, 50 µM) to identify the concentration that yields the desired biological effect without causing cytotoxicity.
Q3: How should I dissolve this compound for use in cell culture?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 55 mg/mL (200.47 mM) and in water at 55 mg/mL.[1][2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and does not affect cell viability. Sonication can be used to aid dissolution.[1]
Q4: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key inflammatory signaling pathways. It can manage the JAK2/STAT3 and IκBα/NF-kB pathways.[3] Additionally, this compound is known to be an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[4] Its mechanism of action also involves the down-modulation of mast cell degranulation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | - this compound concentration is too high.- Improper dissolution of the compound.- High final concentration of DMSO in the medium. | - Perform a dose-response experiment to find the optimal, non-precipitating concentration.- Ensure complete dissolution of the stock solution in DMSO before diluting in medium. Sonication may be helpful.[1]- Keep the final DMSO concentration in the culture medium at or below 0.1%. |
| No observable effect of this compound | - Incubation time is too short.- this compound concentration is too low.- The chosen cell line is not responsive.- Degraded this compound stock solution. | - Perform a time-course experiment to determine the optimal incubation period.- Conduct a dose-response study to identify the effective concentration for your cell type.- Confirm that the target receptors and pathways (e.g., PPAR-γ, JAK/STAT, NF-κB) are expressed and functional in your cell line.- Prepare fresh stock solutions of this compound and store them properly, protected from light and at the recommended temperature. |
| High cell death or cytotoxicity | - this compound concentration is too high.- High concentration of the solvent (e.g., DMSO).- Contamination of the cell culture. | - Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration of this compound.- Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% for DMSO).- Routinely check cell cultures for any signs of contamination. |
| Variability between experiments | - Inconsistent cell passage number or confluency.- Inconsistent preparation of this compound working solutions.- Variations in incubation conditions. | - Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.- Prepare fresh working solutions of this compound for each experiment from a reliable stock.- Ensure consistent incubation conditions (temperature, CO2, humidity) across all experiments. |
Data Presentation
Table 1: Effect of this compound on Cytokine Expression
| Cell Type/Model | Treatment | Incubation Time | Cytokine | Result | Reference |
| Caco-2 cells | 10 µM this compound + CytoMix | 24 hours | IL-8 | Significant decrease vs. CytoMix alone | [5] |
| Caco-2 cells | 10 µM this compound + CytoMix | 24 hours | IL-6 | Significant decrease vs. CytoMix alone | [5] |
| Bleomycin-induced pulmonary fibrosis (mice) | 10 mg/Kg this compound | 21 days | IL-6, IL-1β, TNF-α, TGF-1β | Significant decrease in lung tissue and BALF | [3][6] |
| Carrageenan-granuloma model (rats) | 15, 30, 70 mg/ml this compound | 96 hours | TNF-α | Concentration-dependent inhibition | [7] |
Table 2: Effect of this compound on Inflammatory Markers
| Cell Type/Model | Treatment | Incubation Time | Marker | Result | Reference |
| Bleomycin-induced pulmonary fibrosis (mice) | 10 mg/Kg this compound | 21 days | p-JAK2, p-STAT3 | Reduced expression | [3] |
| Bleomycin-induced pulmonary fibrosis (mice) | 10 mg/Kg this compound | 21 days | NF-κB (nuclear) | Reduced expression | [3] |
| Carrageenan-granuloma model (rats) | 15, 30, 70 mg/ml this compound | 96 hours | iNOS | Concentration-dependent inhibition | [7] |
| Caco-2 cells | 10 µM this compound | 24 hours | PEA levels | Increased production | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound (and vehicle control) and incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
Cytokine Quantification (ELISA)
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) diluted in binding solution. Incubate overnight at 4°C.[10]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for at least 1 hour at room temperature.[11]
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[10]
-
Streptavidin-HRP: Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).[11]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-NF-κB) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound Signaling Pathways
Caption: General Experimental Workflow
Caption: Troubleshooting Logic Flowchart
References
- 1. This compound | NF-κB | PPAR | COX | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral this compound Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. bowdish.ca [bowdish.ca]
- 12. bio-rad.com [bio-rad.com]
Validation & Comparative
Adelmidrol and Palmitoylethanolamide: A Comparative Analysis in Preclinical Inflammation Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Adelmidrol and Palmitoylethanolamide (PEA), two related lipid signaling molecules with potent anti-inflammatory properties. This document synthesizes findings from preclinical inflammation models, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
This compound, a synthetic analogue of Palmitoylethanolamide (PEA), has demonstrated significant efficacy in modulating inflammatory responses.[1][2] Both molecules belong to the family of N-acylethanolamines, endogenous fatty acid amides that play a crucial role in cellular homeostasis and inflammation.[3] While PEA is an endogenous compound, this compound is its di-amide derivative of azelaic acid, a structural modification that confers greater solubility, a key physicochemical property for administration in experimental models.[4][5] Their primary mechanism of action is considered to be the down-modulation of mast cell degranulation, a critical event in the initiation and propagation of the inflammatory cascade.[1][3][5]
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative data from studies investigating the effects of this compound and PEA on various inflammatory markers. It is important to note that the data for each compound were generated in separate studies, and direct head-to-head comparisons in the same experimental model are limited in the current literature.
Table 1: Effect of this compound in a Carrageenan-Induced Granuloma Model in Rats
| Inflammatory Marker | Treatment Group | Result (vs. Carrageenan Control) | Percentage Inhibition | Reference |
| Granuloma Weight | This compound (15 mg/ml) | Significant Decrease | 21% | [3] |
| This compound (30 mg/ml) | Significant Decrease | 44% | [3] | |
| This compound (70 mg/ml) | Significant Decrease | 72% | [3] | |
| Myeloperoxidase (MPO) Activity | This compound (15 mg/ml) | Significant Decrease | 21% | [3] |
| This compound (30 mg/ml) | Significant Decrease | 44% | [3] | |
| This compound (70 mg/ml) | Significant Decrease | 72% | [3] | |
| TNF-α Protein Levels | This compound (15 mg/ml) | Significant Decrease | 29% | [3] |
| This compound (30 mg/ml) | Significant Decrease | 61% | [3] | |
| This compound (70 mg/ml) | Significant Decrease | 76% | [3] | |
| iNOS Protein Expression | This compound (15 mg/ml) | Significant Decrease | 21% | [3] |
| This compound (30 mg/ml) | Significant Decrease | 43% | [3] | |
| This compound (70 mg/ml) | Significant Decrease | 63% | [3] | |
| Nitrite Levels | This compound (15 mg/ml) | Significant Decrease | 24% | [3] |
| This compound (30 mg/ml) | Significant Decrease | 47% | [3] | |
| This compound (70 mg/ml) | Significant Decrease | 65% | [3] | |
| Mast Cell Number | This compound (70 mg/ml) | Significant Decrease | 52% | [3] |
| Chymase Protein Expression | This compound (15 mg/ml) | Significant Decrease | 24% | [5] |
| This compound (30 mg/ml) | Significant Decrease | 39% | [5] | |
| This compound (70 mg/ml) | Significant Decrease | 57% | [5] | |
| MMP-9 Protein Expression | This compound (15 mg/ml) | Significant Decrease | 21% | [5] |
| This compound (30 mg/ml) | Significant Decrease | 39% | [5] | |
| This compound (70 mg/ml) | Significant Decrease | 60% | [5] |
Table 2: Effect of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model in Mice
| Inflammatory Marker | Treatment Group | Result (vs. Bleomycin Control) | Reference |
| Total BALF Cells | This compound (10 mg/kg) | Significant Decrease | [6] |
| MPO Activity | This compound (10 mg/kg) | Significant Decrease | [6] |
| IL-1β Levels (Lung) | This compound (10 mg/kg) | Significant Decrease | [6] |
| TNF-α Levels (Lung) | This compound (10 mg/kg) | Significant Decrease | [6] |
| IL-6 Levels (Lung) | This compound (10 mg/kg) | Significant Decrease | [6] |
| Mast Cell Number | This compound (10 mg/kg) | Significant Decrease | [6] |
| Chymase Activity | This compound (10 mg/kg) | Significant Decrease | [6] |
Table 3: Effect of PEA in a Carrageenan-Induced Granuloma Model in Rats
| Inflammatory Marker | Treatment Group | Result (vs. Carrageenan Control) | Reference |
| Mast Cell Degranulation | PEA (200 µg/mL) | Significant Decrease | [7] |
| PEA (400 µg/mL) | Significant Decrease | [7] | |
| PEA (800 µg/mL) | Significant Decrease | [7] | |
| NGF Protein Expression | PEA (200 µg/mL) | Significant Decrease | [7] |
| PEA (400 µg/mL) | Significant Decrease | [7] | |
| PEA (800 µg/mL) | Significant Decrease | [7] |
Experimental Protocols
Carrageenan-Induced Granuloma in Rats (this compound Study)
-
Model Induction: Sterile sponges soaked in a 1% λ-carrageenin solution were implanted subcutaneously into the backs of male Wistar rats.
-
Treatment: this compound (15, 30, or 70 mg/ml) was administered locally into the sponge at the time of implantation.
-
Assessments (at 96 hours):
-
Granuloma Weight: The granulomatous tissue surrounding the sponge was excised and weighed.
-
Myeloperoxidase (MPO) Activity: A spectrophotometric assay was used to measure MPO activity in the granuloma tissue as an indicator of neutrophil infiltration.
-
Western Blot Analysis: Protein levels of TNF-α, iNOS, chymase, and MMP-9 in the granuloma tissue were quantified by Western blotting.
-
Nitrite Levels: The Griess reaction was used to measure nitrite concentrations in the granuloma tissue as an indicator of nitric oxide production.
-
Histology: Granuloma tissue sections were stained with toluidine blue to identify and quantify mast cells.[3][5]
-
Bleomycin-Induced Pulmonary Fibrosis in Mice (this compound Study)
-
Model Induction: A single intratracheal instillation of bleomycin (1 mg/kg) was administered to male CD-1 mice.
-
Treatment: this compound (10 mg/kg) was administered daily via oral gavage for 21 days, starting from day 1 after bleomycin instillation.
-
Assessments (at 21 days):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts were performed on cells recovered from BALF.
-
MPO Activity: MPO activity was measured in lung homogenates.
-
Cytokine Measurement: Levels of IL-1β, TNF-α, and IL-6 in lung homogenates were determined by ELISA.
-
Histology: Lung tissue sections were stained with toluidine blue to assess mast cell infiltration. Chymase activity was also measured.[6]
-
Carrageenan-Induced Granuloma in Rats (PEA Study)
-
Model Induction: Similar to the this compound study, sterile sponges with carrageenan were implanted in rats.
-
Treatment: PEA (200, 400, or 800 µg/mL) was administered locally into the sponge at the time of implantation.
-
Assessments (at 96 hours):
-
Histology: Mast cell degranulation in the granuloma tissue was evaluated by staining with toluidine blue.
-
Western Blot Analysis: Nerve Growth Factor (NGF) protein expression in the granuloma tissue was quantified.[7]
-
Signaling Pathways and Mechanisms of Action
This compound and PEA exert their anti-inflammatory effects through multiple signaling pathways. A key shared mechanism is the down-regulation of mast cell activation and subsequent degranulation, which inhibits the release of pro-inflammatory mediators.[1][3][5]
However, there appear to be divergences in their interaction with peroxisome proliferator-activated receptors (PPARs). PEA is a well-established agonist of PPAR-α, a nuclear receptor that plays a critical role in regulating inflammation.[8][9] In contrast, studies on this compound suggest its effects may be mediated, at least in part, through PPAR-γ agonism, and that its action is independent of PPAR-α.[2] Furthermore, this compound has been shown to increase the endogenous levels of PEA, suggesting an indirect mechanism of action as well.[10]
The diagram above illustrates the distinct and overlapping mechanisms of this compound and PEA. This compound is shown to act via PPAR-γ and also by increasing endogenous PEA levels through the upregulation of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). PEA, on the other hand, primarily signals through PPAR-α. Both pathways converge on the inhibition of mast cell degranulation, leading to a reduction in the release of pro-inflammatory mediators and ultimately, an anti-inflammatory effect.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of compounds like this compound and PEA in a carrageenan-induced inflammation model.
Conclusion
Both this compound and its parent molecule, PEA, demonstrate robust anti-inflammatory properties in preclinical models. Their primary shared mechanism involves the stabilization of mast cells, preventing the release of inflammatory mediators. While PEA is known to act through PPAR-α, current evidence suggests this compound may exert its effects through PPAR-γ and by increasing endogenous PEA concentrations. The enhanced solubility of this compound may offer an advantage in certain experimental and potentially therapeutic contexts.[4][5] Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two important anti-inflammatory molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a palmitoylethanolamide analogue, as a new pharmacological treatment for the management of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoylethanolamide reduces granuloma-induced hyperalgesia by modulation of mast cell activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide [pubmed.ncbi.nlm.nih.gov]
- 9. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of Adelmidrol and dexamethasone in vivo.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, both novel compounds and established standards are subject to rigorous evaluation. This guide provides a head-to-head comparison of the in vivo efficacy of Adelmidrol, a palmitoylethanolamide (PEA) analogue, and dexamethasone, a potent synthetic glucocorticoid.
Disclaimer: To date, no direct comparative studies of this compound and dexamethasone in the same in vivo experimental setting have been identified in the public literature. Therefore, this guide presents a comparative analysis based on data from separate studies in well-established animal models of inflammation. The experimental conditions, such as animal strains, drug dosages, and measurement time points, may vary between studies, and readers are encouraged to consult the original research for detailed information.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.
Experimental Protocol
Animals: Male Wistar rats or Swiss albino mice are commonly used.
Induction of Edema: A sub-plantar injection of 0.1 ml of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.
Drug Administration: Test compounds (this compound or dexamethasone) or vehicle are typically administered intraperitoneally (i.p.) or orally (p.o.) at various time points before carrageenan injection.
Measurement of Paw Edema: Paw volume or thickness is measured using a plethysmometer or a digital caliper at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume/thickness in the treated groups to the vehicle-treated control group.
Biochemical Analysis: At the end of the experiment, paw tissue can be collected for the measurement of inflammatory mediators such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), cytokines (e.g., TNF-α, IL-1β), and other inflammatory markers.
Quantitative Data Summary
| Compound | Animal Model | Dose | Route of Admin. | Time Point (post-carrageenan) | % Inhibition of Paw Edema | Key Findings |
| This compound | Rat | 10 mg/kg | i.p. | 3 h | Not explicitly stated as % | Markedly reduced paw edema and hyperalgesia.[1] |
| Dexamethasone | Rat | 10 mg/kg | i.p. | 3 h | Significant decrease | Significantly decreased hind paw thickness.[2] |
| Dexamethasone | Rat | 1 mg/kg | s.c. | 3 h | 86.5% | Significantly inhibited edema formation.[3] |
| Dexamethasone | Chick | 0.1-1 mg/kg | i.p. | Not specified | Dose-dependent inhibition | Showed a clear dose-response in reducing edema.[4] |
Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model is a well-established animal model of rheumatoid arthritis, exhibiting many of the immunological and pathological features of the human disease, including synovitis, cartilage degradation, and bone erosion.
Experimental Protocol
Animals: DBA/1J mice or Lewis rats are commonly used susceptible strains.
Induction of Arthritis: Animals are immunized with an emulsion of type II collagen (bovine or chicken) and Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days after the primary immunization.
Drug Administration: Treatment with this compound, dexamethasone, or vehicle is usually initiated at the onset of clinical signs of arthritis or prophylactically.
Assessment of Arthritis: The severity of arthritis is evaluated using a clinical scoring system based on the swelling and erythema of the paws. Paw thickness can also be measured.
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess the degree of inflammation, cartilage destruction, and bone erosion.
Biochemical Analysis: Blood and joint tissue can be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other relevant biomarkers.
Quantitative Data Summary
| Compound | Animal Model | Dose | Route of Admin. | Key Findings |
| This compound | Mouse | 10 mg/kg/day | Not specified | Ameliorated clinical signs and histopathology of the joint; significantly reduced pro-inflammatory cytokines and chemokines.[1][5] |
| Dexamethasone | Mouse | 0.5, 1.0, 2.0 mg/kg | i.p. | Dose-dependent reduction in mean joint score and swollen joint severity score.[6] |
| Dexamethasone | Mouse | Not specified | Not specified | Significant decrease in inflammation severity based on clinical scores.[7] |
| Dexamethasone | Mouse | 2 mg/kg/day | Not specified | Almost complete resolution of joint inflammation.[8] |
Signaling Pathways
The anti-inflammatory effects of this compound and dexamethasone are mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound is known to act, at least in part, by modulating the activity of mast cells and through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1] It is also suggested to increase the endogenous levels of PEA, which has its own anti-inflammatory and analgesic properties.
Caption: this compound's anti-inflammatory mechanism of action.
Dexamethasone Signaling Pathway
Dexamethasone exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate the expression of a wide range of genes involved in the inflammatory response.
Caption: Dexamethasone's genomic mechanism of anti-inflammatory action.
Conclusion
Based on the available in vivo data from separate studies, both this compound and dexamethasone demonstrate significant anti-inflammatory properties in animal models of acute and chronic inflammation. Dexamethasone, a corticosteroid, appears to be a highly potent anti-inflammatory agent, showing efficacy at low milligram per kilogram doses. This compound also shows promise in reducing inflammation and its associated symptoms, acting through a distinct mechanism involving mast cell modulation and PPAR-γ activation.
For drug development professionals, the choice between a compound like this compound and a classic steroid such as dexamethasone would depend on the specific therapeutic indication, the desired safety profile, and the chronicity of the inflammatory condition. The potential for reduced side effects with a non-steroidal agent like this compound warrants further investigation, and direct head-to-head comparative studies are crucial to definitively establish its relative efficacy and therapeutic potential compared to corticosteroids.
References
- 1. This compound, a palmitoylethanolamide analogue, as a new pharmacological treatment for the management of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Neuroinflammation in Osteoarthritis with Intra-Articular this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. The evaluation of the therapeutic efficacy and side effects of a macromolecular dexamethasone prodrug in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Adelmidrol: A Comparative Analysis of its Anti-inflammatory Effects in Key Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Adelmidrol in various cell lines, supported by experimental data. This compound, a semi-synthetic analogue of palmitoylethanolamide (PEA), has demonstrated significant potential in modulating inflammatory responses. This document delves into its mechanism of action and its efficacy in mast cells, keratinocytes, and intestinal epithelial cells, offering a comparative perspective with established anti-inflammatory agents.
Mechanism of Action
This compound is recognized as an "entourage effect" enhancer of PEA, an endogenous fatty acid amide. Its primary anti-inflammatory mechanism is believed to be mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). Additionally, by increasing the local concentrations of PEA, it can indirectly activate PPAR-alpha, further contributing to its anti-inflammatory and analgesic effects. A key aspect of its action is the down-modulation of mast cell degranulation, a critical event in the initiation and propagation of the inflammatory cascade.
Evaluating the Synergistic Effects of Adelmidrol with Other Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of Adelmidrol when used in combination with other anti-inflammatory agents. This compound, a synthetic analogue of the endogenous fatty acid amide Palmitoylethanolamide (PEA), is known for its anti-inflammatory and analgesic properties, primarily through the down-modulation of mast cell activity and the "entourage effect" of enhancing endogenous PEA levels. This document summarizes key preclinical and clinical findings, presents detailed experimental protocols, and visualizes relevant biological pathways to facilitate further research and drug development.
Synergistic Effects with Hyaluronic Acid in Osteoarthritis
The combination of this compound and Hyaluronic Acid (HA) has been investigated in preclinical models of osteoarthritis (OA), demonstrating significant synergistic effects in reducing inflammation, pain, and cartilage degeneration.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a preclinical study in a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis, comparing the effects of this compound in combination with Hyaluronic Acid versus HA alone.
| Parameter | Control (MIA + Vehicle) | 1.0% Hyaluronic Acid | 0.6% this compound + 1.0% Hyaluronic Acid | 2% this compound + 1.0% Hyaluronic Acid |
| Plasma TNF-α (pg/ml) | 158 ± 6.5 | 145 ± 5.8 | 112 ± 4.2 | 85 ± 3.9 |
| Plasma IL-1β (pg/ml) | 210 ± 8.1 | 195 ± 7.5 | 140 ± 5.6 | 105 ± 4.8 |
| Plasma NGF (pg/ml) | 85 ± 3.2 | 78 ± 2.9 | 55 ± 2.1 | 40 ± 1.8 |
| Synovial Fluid MMP-9 (ng/ml) | 25.6 ± 1.8 | 22.1 ± 1.5 | 15.4 ± 1.1 | 10.2 ± 0.9 |
| Histological Score (Mankin Score) | 12.5 ± 0.8 | 11.2 ± 0.7 | 7.5 ± 0.5 | 5.1 ± 0.4 |
| Mast Cell Infiltration (cells/mm²) | 45 ± 3.1 | 41 ± 2.8 | 25 ± 1.9 | 18 ± 1.5 |
*p < 0.05 compared to the Hyaluronic Acid group, indicating a statistically significant synergistic effect. Data adapted from preclinical studies on MIA-induced osteoarthritis in rats.
Experimental Protocols
1.2.1. Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model in Rats
-
Animal Model: Male Wistar rats (200-250g) are used.
-
Induction of OA: A single intra-articular injection of 2 mg of monosodium iodoacetate (MIA) in 50 µL of sterile saline is administered into the right knee joint. The contralateral knee is injected with saline as a control.
-
Treatment: Twenty-one days post-MIA injection, animals receive an intra-articular injection of either vehicle, 1.0% Hyaluronic Acid, 0.6% this compound + 1.0% Hyaluronic Acid, or 2% this compound + 1.0% Hyaluronic Acid.
-
Endpoint: Animals are euthanized 28 days after MIA injection for tissue and fluid collection.
1.2.2. Measurement of Pro-inflammatory Cytokines and Nerve Growth Factor (NGF)
-
Sample Collection: Blood is collected via cardiac puncture, and plasma is separated by centrifugation.
-
Assay: Plasma levels of TNF-α, IL-1β, and NGF are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for rat cytokines and NGF, following the manufacturer's instructions.
1.2.3. Matrix Metalloproteinase (MMP) Activity Assay
-
Sample Collection: Synovial fluid is aspirated from the knee joint.
-
Assay: MMP-9 levels are measured using a fluorogenic substrate-based assay or gelatin zymography. For the fluorogenic assay, the synovial fluid is incubated with a specific MMP-9 substrate, and the resulting fluorescence is measured over time.
1.2.4. Histological Evaluation of Cartilage Degeneration
-
Tissue Processing: The knee joints are dissected, fixed in 10% buffered formalin, decalcified, and embedded in paraffin. Sections (5 µm) are cut and stained with Safranin O-fast green.
-
Scoring: Cartilage degeneration is assessed using the modified Mankin scoring system, which evaluates the severity of cartilage damage, cellular abnormalities, and loss of Safranin O staining.
Signaling Pathway and Experimental Workflow
Independent Validation of Published Research on Adelmidrol: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Adelmidrol, an analogue of the endogenous fatty acid amide Palmitoylethanolamide (PEA), with other established anti-inflammatory alternatives. The information is compiled from published, peer-reviewed research to support independent validation and further investigation into its therapeutic potential.
**Executive Summary
This compound has demonstrated significant anti-inflammatory, analgesic, and antioxidant properties across a range of preclinical models. Its primary mechanism of action is attributed to the down-modulation of mast cell degranulation and the enhancement of endogenous PEA levels.[1] Published studies provide quantitative data on its efficacy in reducing key inflammatory markers. However, direct head-to-head preclinical studies comparing this compound with non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids are not extensively available in the current body of published literature. This guide summarizes the existing data on this compound and provides context by presenting data on the effects of standard anti-inflammatory agents in similar experimental models.
This compound: Preclinical Efficacy and Mechanism of Action
This compound belongs to the ALIAmides (Autacoid Local Injury Antagonist Amides) family and is a synthetic derivative of azelaic acid.[1] It is recognized for being more readily soluble than its parent compound, PEA.[1][2] Its therapeutic effects are primarily linked to the control of mast cell activation and the subsequent reduction in the release of pro-inflammatory mediators.[1][2]
Anti-Inflammatory and Analgesic Effects
This compound has been evaluated in various animal models of acute and chronic inflammation, consistently demonstrating a reduction in inflammatory responses and pain-related behaviors.
Table 1: Summary of this compound's Efficacy in Preclinical Inflammation Models
| Model | Species | Key Findings | Quantitative Data (this compound vs. Control) |
| Carrageenan-Induced Paw Edema | Rat | Reduction in paw edema and hyperalgesia.[3] | Dose-dependent reduction in paw volume. |
| Collagen-Induced Arthritis (CIA) | Mouse | Amelioration of clinical signs and histopathology of joints.[4] | Significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[5] |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | Reduced airway infiltration by inflammatory cells, MPO activity, and pro-inflammatory cytokine overexpression.[2] | Significant reduction in IL-6, IL-1β, TNF-α, and TGF-1β in bronchoalveolar lavage fluid and lung tissue.[2][6][7] |
| Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis | Mouse | Decreased diarrhea, body weight loss, and myeloperoxidase (MPO) activity.[8] | Reduced NF-κB translocation, COX-2 expression, and pro-inflammatory cytokine release.[8] |
| Carrageenan-Granuloma Model | Rat | Dose-dependent reduction in granulomatous tissue formation and leukocyte infiltration.[1] | Inhibition of TNF-α (up to 76%) and iNOS (up to 63%) protein levels. Reduction in mast cell number by 52%.[1][2] |
| Monosodium Iodoacetate (MIA)-Induced Osteoarthritis | Rat | In combination with hyaluronic acid, reduced histological alterations, mast cell infiltration, and pro-inflammatory cytokine levels.[5][9] | Significant reduction in plasma levels of TNF-α and IL-1β.[5] |
Signaling Pathways and Molecular Mechanisms
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways:
-
NF-κB Pathway: this compound has been shown to reduce the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus, thereby decreasing the expression of downstream inflammatory mediators like COX-2 and various cytokines.[2][8]
-
JAK/STAT Pathway: In the context of pulmonary fibrosis, this compound treatment led to a reduction in the phosphorylation of JAK2 and STAT3, key components of a signaling pathway involved in cytokine-mediated inflammation.[2]
-
PPAR-γ Activation: The anti-inflammatory effects of this compound are, in part, dependent on the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[4][10]
-
Mast Cell Modulation: A primary mechanism of this compound is the stabilization of mast cells, leading to a reduction in their degranulation and the release of inflammatory mediators such as histamine, TNF-α, chymase, and tryptase.[1][5]
Comparative Context: NSAIDs and Corticosteroids in Preclinical Models
While direct comparative preclinical data for this compound against NSAIDs and corticosteroids is limited, the following tables summarize the reported efficacy of these standard-of-care drugs in similar inflammatory models. This information is intended to provide a benchmark for interpreting the quantitative data available for this compound.
Table 2: Efficacy of Indomethacin (NSAID) in the Carrageenan-Induced Paw Edema Model
| Species | Dose | Key Findings | Quantitative Data (Indomethacin vs. Control) |
| Rat | 0.66-2 mg/kg | Inhibition of paw edema. | Dose-dependent inhibition of edema. |
| Rat | 10 mg/kg | Inhibition of edema development by 54% at 3 hours. | |
| Mouse | Not specified | Dose-dependent reduction in both phases of edema. |
Table 3: Efficacy of Dexamethasone (Corticosteroid) in Preclinical Models
| Model | Species | Dose | Key Findings | Quantitative Data (Dexamethasone vs. Control) | | :--- | :--- | :--- | :--- | | Carrageenan-Induced Paw Edema | Mouse | Not specified | Dose-dependent reduction in both phases of edema. | | Bleomycin-Induced Pulmonary Fibrosis | Human (infants) | Not specified | Reduced IL-1β levels and inflammatory cell numbers in BAL fluid, but did not reduce fibroblast proliferation. | Does not support use for preventing fibrotic response. |
Experimental Protocols
Detailed methodologies for the key preclinical models cited are provided below to facilitate independent validation.
Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Acclimation: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control, vehicle, this compound-treated, and comparator drug-treated groups.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: this compound or the comparator drug is administered (e.g., orally or intraperitoneally) at a specified time before the carrageenan injection.
-
Induction of Edema: A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Collagen-Induced Arthritis (CIA)
This model is used to study chronic autoimmune inflammation, mimicking aspects of rheumatoid arthritis.
Protocol:
-
Animals: DBA/1 mice are commonly used as they are highly susceptible to CIA.
-
Immunization: On day 0, mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.
-
Booster: On day 21, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
Drug Administration: Treatment with this compound or a comparator drug typically begins at the onset of clinical signs of arthritis.
-
Clinical Assessment: The severity of arthritis is scored based on paw swelling and erythema.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Blood and tissue samples can be collected to measure levels of pro-inflammatory cytokines and other relevant biomarkers.
Bleomycin-Induced Pulmonary Fibrosis
This model is used to investigate lung inflammation and fibrosis.
Protocol:
-
Animals: C57BL/6 mice are often used for this model.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 5 mg/kg) is administered to induce lung injury.
-
Drug Administration: this compound (e.g., 10 mg/kg daily) or a comparator drug is administered for a specified period (e.g., 21 days) following bleomycin instillation.[2][7]
-
Bronchoalveolar Lavage (BAL): At the end of the experiment, BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.[7]
-
Histology: Lung tissue is collected for histological examination of inflammation and collagen deposition (e.g., using Masson's trichrome stain).
-
Biochemical Analysis: Lung tissue homogenates are used to measure markers of oxidative stress (e.g., MDA, SOD, GSH) and protein expression via Western blot (e.g., p-JAK2, p-STAT3, NF-κB).[2]
Conclusion and Future Directions
The available preclinical data robustly support the anti-inflammatory and analgesic properties of this compound, positioning it as a compound of interest for further investigation. Its mechanism of action, centered on mast cell modulation and PPAR-γ activation, offers a potentially distinct therapeutic approach compared to traditional NSAIDs and corticosteroids.
A critical gap in the current research landscape is the lack of direct, controlled preclinical studies comparing the efficacy and dose-response of this compound with standard-of-care anti-inflammatory agents. Such studies are essential for a comprehensive understanding of its relative therapeutic potential and for guiding its future clinical development. Researchers are encouraged to design and conduct head-to-head comparative studies to elucidate the specific advantages and potential applications of this compound in inflammatory conditions.
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. neuropathie.nu [neuropathie.nu]
- 7. files.jofph.com [files.jofph.com]
- 8. [PDF] Palmitoylethanolamide versus a nonsteroidal anti-inflammatory drug in the treatment of temporomandibular joint inflammatory pain. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative analysis of Adelmidrol's effect on different inflammatory cytokines.
For Immediate Release
Adelmidrol, a synthetic analogue of the endogenous fatty acid amide palmitoylethanolamide (PEA), is demonstrating significant promise in the modulation of inflammatory responses. A comprehensive review of existing preclinical data reveals its consistent efficacy in downregulating key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This guide provides a comparative analysis of this compound's effects on these and other inflammatory mediators, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytokine Modulation
This compound's anti-inflammatory activity has been quantified across various preclinical models. The following tables summarize its effects on key inflammatory cytokines.
Table 1: Effect of this compound on TNF-α Levels
| Experimental Model | Tissue/Cell Type | This compound Concentration/Dose | % Inhibition of TNF-α | Reference |
| Carrageenan-granuloma in rats | Granulomatous tissue | 15 mg/ml | 29% | [1] |
| Carrageenan-granuloma in rats | Granulomatous tissue | 30 mg/ml | 61% | [1] |
| Carrageenan-granuloma in rats | Granulomatous tissue | 70 mg/ml | 76% | [1] |
| Bleomycin-induced pulmonary fibrosis in mice | Bronchoalveolar lavage fluid | 10 mg/Kg | Significant reduction | [2][3] |
| Bleomycin-induced pulmonary fibrosis in mice | Lung tissue | 10 mg/Kg | Significant reduction | [2][3] |
| LPS-induced acute lung injury in mice | Lung tissue | 2% aerosol | Significant decrease | [4] |
| Collagen-induced arthritis in mice | Joint tissue | Not specified | Significant reduction | [5] |
| Monosodium iodoacetate-induced osteoarthritis in rats | Plasma | 0.6% or 2% (with hyaluronic acid) | Significant downregulation | [6] |
| Experimental colitis in mice | Colon | Not specified | Significant reduction | [7] |
| Cytomix-stimulated human UC biopsies | Biopsy culture medium | Not specified | Significant decrease | [7] |
Table 2: Effect of this compound on Interleukin Levels
| Interleukin | Experimental Model | Tissue/Cell Type | This compound Concentration/Dose | Effect | Reference |
| IL-1β | Bleomycin-induced pulmonary fibrosis in mice | Bronchoalveolar lavage fluid | 10 mg/Kg | Significant reduction | [2][3] |
| Bleomycin-induced pulmonary fibrosis in mice | Lung tissue | 10 mg/Kg | Significant reduction | [2][3] | |
| LPS-induced acute lung injury in mice | Lung tissue | 2% aerosol | Significant decrease | [4] | |
| Collagen-induced arthritis in mice | Joint tissue | Not specified | Significant reduction | [5] | |
| Monosodium iodoacetate-induced osteoarthritis in rats | Plasma | 0.6% or 2% (with hyaluronic acid) | Significant downregulation | [6] | |
| Experimental colitis in mice | Colon | Not specified | Significant reduction | [7] | |
| Cytomix-stimulated human UC biopsies | Biopsy culture medium | Not specified | Significant decrease | [7] | |
| IL-6 | Bleomycin-induced pulmonary fibrosis in mice | Bronchoalveolar lavage fluid | 10 mg/Kg | Significant reduction | [2][3] |
| Bleomycin-induced pulmonary fibrosis in mice | Lung tissue | 10 mg/Kg | Significant reduction | [2][3] | |
| LPS-induced acute lung injury in mice | Lung tissue | 2% aerosol | Significant decrease | [4] | |
| Collagen-induced arthritis in mice | Joint tissue | Not specified | Significant reduction | [5] | |
| Cytomix-stimulated Caco-2 cells | Cell supernatant | 10 μM | ~65% reduction | [8] | |
| Experimental colitis in mice | Colon | Not specified | Significant reduction | [7] | |
| Cytomix-stimulated human UC biopsies | Biopsy culture medium | Not specified | Significant decrease | [7] | |
| IL-8 | Cytomix-stimulated Caco-2 cells | Cell supernatant | 10 μM | ~70% reduction | [8] |
Key Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily centered on the stabilization of mast cells.[1][9] By down-modulating mast cell degranulation, this compound inhibits the release of a cascade of pro-inflammatory mediators.[1][9] Furthermore, it influences key intracellular signaling pathways, including the NF-κB and JAK/STAT pathways, which are pivotal in the transcription of pro-inflammatory cytokine genes.[2] this compound is also known to enhance the levels of endogenous PEA, contributing to its anti-inflammatory and analgesic properties.[10][11]
Experimental Protocols
The following section details the methodologies employed in the cited studies to evaluate the effect of this compound on inflammatory cytokines.
1. Animal Models of Inflammation
-
Carrageenan-Granuloma Model: To induce chronic inflammation, a sterile sponge soaked in λ-carrageenan is implanted subcutaneously in rats.[1][9] this compound is administered locally into the sponge at the time of implantation.[1] Granulomatous tissue is collected after a set period (e.g., 96 hours) for analysis.[1]
-
Bleomycin-Induced Pulmonary Fibrosis: Mice receive a single intratracheal instillation of bleomycin to induce lung injury and fibrosis.[2][3] this compound is typically administered daily for a period of 21 days following bleomycin instillation.[2][3]
-
LPS-Induced Acute Lung Injury: Acute lung inflammation is induced in mice via intratracheal instillation of lipopolysaccharide (LPS).[4] this compound is administered via aerosol at specific time points (e.g., 1 and 6 hours) after the LPS challenge.[4]
2. In Vitro Models of Inflammation
-
Cytomix-Stimulated Cell Cultures: Human colonic epithelial Caco-2 cells or ex vivo cultured biopsies from ulcerative colitis patients are stimulated with a cytokine mixture (CytoMix: IFN-γ, TNF-α, and IL-1β) to mimic an inflammatory environment.[7][8] this compound is added to the culture medium to assess its anti-inflammatory effects.[7][8]
3. Cytokine Measurement Techniques
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in biological samples such as bronchoalveolar lavage fluid (BALF), lung tissue homogenates, and cell culture supernatants.[2]
-
Western Blot Analysis: This technique is employed to determine the protein levels of cytokines and key signaling proteins (e.g., NF-κB, p-JAK2, p-STAT3) in tissue homogenates.[1][2] Densitometric analysis of the protein bands allows for semi-quantitative comparison between different treatment groups.[1]
4. Histological Analysis
-
Toluidine Blue Staining: This staining method is used to identify and quantify mast cells in tissue sections, allowing for the assessment of mast cell infiltration and degranulation.[1][2]
-
Hematoxylin and Eosin (H&E) Staining: H&E staining is utilized to evaluate the overall tissue morphology and the extent of inflammatory cell infiltration and tissue damage.
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis [mdpi.com]
- 3. This compound: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Neuroinflammation in Osteoarthritis with Intra-Articular this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrarectal Administration of this compound plus Hyaluronic Acid Gel Ameliorates Experimental Colitis in Mice and Inhibits Pro-Inflammatory Response in Ex Vivo Cultured Biopsies Derived from Ulcerative Colitis-Affected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral this compound Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound increases the endogenous concentrations of palmitoylethanolamide in canine keratinocytes and down-regulates an inflammatory reaction in an in vitro model of contact allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Topical Adelmidrol: A Comparative Guide for Researchers
For researchers and professionals in drug development, the evaluation of novel topical agents for inflammatory skin conditions requires rigorous, evidence-based comparison. This guide provides a detailed examination of a placebo-controlled study design for topical Adelmidrol, a promising analogue of palmitoylethanolamide (PEA), in the context of atopic dermatitis. It objectively compares its potential efficacy with established treatments, supported by available experimental data.
Quantitative Performance Analysis
Direct placebo-controlled, head-to-head clinical trial data for topical this compound utilizing standardized scoring systems like the Eczema Area and Severity Index (EASI) or the SCORing Atopic Dermatitis (SCORAD) index is limited. However, data from a clinical trial on a topical PEA formulation (Levagen+) provides a relevant benchmark. The following tables summarize the available data for topical PEA and standard-of-care treatments for atopic dermatitis.
Table 1: Efficacy of Topical PEA (Levagen+) vs. Comparator in Atopic Eczema
| Outcome Measure | Topical PEA (Levagen+) | Comparator (Moisturizer) | Study Duration |
| Mean SA-EASI Score (Baseline) | 28.6 | 29.4 | 4 Weeks |
| Mean SA-EASI Score (Week 4) | 13.7 | 20.3 | 4 Weeks |
| % Reduction in SA-EASI Score | 52% | 31% | 4 Weeks |
| Mean POEM Score (Baseline) | 14.8 | 15.2 | 4 Weeks |
| Mean POEM Score (Week 4) | 7.1 | 10.5 | 4 Weeks |
| % Reduction in POEM Score | 52% | 31% | 4 Weeks |
Data from a double-blind, randomized, comparator-controlled trial of a topical palmitoylethanolamide formulation (Levagen+).[1]
Table 2: Efficacy of Standard-of-Care Topical Treatments for Atopic Dermatitis
| Treatment | Key Efficacy Outcome | Study Duration |
| Topical Corticosteroids (Hydrocortisone) | Significant improvement in mean total lesion scores vs. placebo.[2] | 14 Days |
| SCORAD reduction from ~68 to ~31.[2] | 15 Days | |
| Topical Calcineurin Inhibitors (Pimecrolimus 1% Cream) | 54.5% of patients clear or almost clear vs. 23.8% with vehicle.[1] | 6 Weeks |
| Significant reduction in pruritus score vs. vehicle. | 6 Weeks | |
| Topical Calcineurin Inhibitors (Tacrolimus Ointment) | 72.7% of patients achieved ≥50% improvement vs. 19.8% with vehicle. | 12 Weeks |
| Significant improvement in EASI score and pruritus vs. vehicle. | 12 Weeks |
Proposed Placebo-Controlled Study Protocol for Topical this compound
To rigorously evaluate the efficacy and safety of topical this compound for mild to moderate atopic dermatitis, the following placebo-controlled, double-blind, randomized clinical trial protocol is proposed.
1. Study Objective:
-
Primary Objective: To assess the efficacy of this compound 2% topical emulsion compared to a placebo vehicle in reducing the signs and symptoms of mild to moderate atopic dermatitis in adults.
-
Secondary Objectives: To evaluate the effect of this compound on pruritus, quality of life, and safety.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: 4-week treatment period with a 2-week follow-up.
-
Participants: 100 adult patients (18-65 years) with a clinical diagnosis of mild to moderate atopic dermatitis (EASI score between 5 and 16).
-
Randomization: Participants will be randomized in a 1:1 ratio to receive either this compound 2% emulsion or a matching placebo vehicle.
3. Interventions:
-
Investigational Product: this compound 2% topical emulsion.
-
Placebo: A vehicle emulsion matching the investigational product in color, consistency, and odor, but without the active ingredient.
-
Administration: Participants will be instructed to apply a thin layer of the assigned treatment to the affected areas twice daily for 4 weeks.
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Mean change in Eczema Area and Severity Index (EASI) score from baseline to week 4.
-
Secondary Efficacy Endpoints:
-
Proportion of participants achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).
-
Mean change in pruritus score, measured on a Visual Analog Scale (VAS) from 0 to 10.
-
Mean change in the Dermatology Life Quality Index (DLQI).
-
-
Safety Assessments: Monitoring and recording of all adverse events, with a focus on application site reactions.
5. Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
An analysis of covariance (ANCOVA) will be used to compare the mean change in EASI score between the two groups, with baseline EASI score as a covariate.
-
Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.
Mechanism of Action and Signaling Pathway
This compound is an ALIAmide (Autacoid Local Injury Antagonist Amide) that is thought to exert its anti-inflammatory effects through the modulation of mast cells. It is a synthetic derivative of azelaic acid and acts as an enhancer of palmitoylethanolamide (PEA), an endogenous fatty acid amide. The proposed signaling pathway involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a crucial role in regulating inflammation. Activation of PPAR-γ can inhibit the degranulation of mast cells, thereby reducing the release of pro-inflammatory mediators such as histamine, cytokines (e.g., TNF-α), and chemokines.[3][4][5]
Caption: Proposed signaling pathway of topical this compound in modulating skin inflammation.
Experimental Workflow
The successful execution of the proposed clinical trial relies on a well-defined experimental workflow.
Caption: Experimental workflow for the proposed placebo-controlled clinical trial of topical this compound.
References
- 1. Efficacy of Topical Palmitoylethanolamide (Levagen+) for the Management of Eczema Symptoms: A Double-Blind, Comparator-Controlled, Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Tolerability of a Novel Topical Treatment Containing Pea Protein and Xyloglucan in the Management of Atopic Dermatitis in Children: A Prospective, Multicenter Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition effect of PPAR-γ signaling on mast cell-mediated allergic inflammation through down-regulation of PAK1/ NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor γ agonist suppresses mast cell maturation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Reproducibility of Adelmidrol's Effects: A Comparative Guide Based on Preclinical Data
A Note on Inter-Laboratory Reproducibility: An assessment of the reproducibility of Adelmidrol's effects across different, independent laboratories is currently challenging. The significant body of preclinical research on this compound has predominantly been conducted by a consistent and collaborative network of research groups within Italy. While this research presents internally consistent findings across a variety of inflammatory models, broader replication by geographically and institutionally distinct laboratories has not been widely published. This guide, therefore, focuses on comparing the reported effects of this compound across different experimental models as studied by this research network, highlighting the consistency of the outcomes observed.
Overview of this compound's Anti-Inflammatory Effects
This compound is a semi-synthetic analogue of palmitoylethanolamide (PEA), a naturally occurring fatty acid amide. It is proposed to exert anti-inflammatory and analgesic effects primarily through the down-modulation of mast cell degranulation.[1][2] Studies have consistently shown its ability to reduce the levels of key pro-inflammatory mediators and cellular infiltration in various animal models of acute and chronic inflammation.
Comparative Efficacy of this compound Across Preclinical Models
The following tables summarize the quantitative effects of this compound in three well-established animal models of inflammation.
Table 1: Effects of this compound in Carrageenan-Induced Granuloma in Rats
| Parameter Measured | This compound Concentration (mg/mL, local admin.) | Percentage Reduction vs. Carrageenan Control | Reference |
| Granuloma Formation (Wet Weight) | 15 | 15% | [3] |
| 30 | 28% | [3] | |
| 70 | 44% | [3] | |
| TNF-α Protein Levels | 15 | 29% | [3] |
| 30 | 61% | [3] | |
| 70 | 76% | [3] | |
| iNOS Protein Levels | 15 | 21% | [3] |
| 30 | 43% | [3] | |
| 70 | 63% | [3] | |
| Mast Cell Number | 70 | 52% | [2] |
Table 2: Effects of this compound in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Parameter Measured | This compound Treatment (10 mg/kg, oral) | Outcome | Reference |
| Inflammatory Cell Infiltration (BALF) | Daily for 21 days | Significant reduction | [4] |
| Pro-inflammatory Cytokines (IL-6, etc.) | Daily for 21 days | Significant downregulation | [4] |
| Mast Cell Recruitment | Daily for 21 days | Blocked | [4] |
| Collagen Deposits | Daily for 21 days | Reduced | [4] |
| Survival Rate & Body Weight | Daily for 21 days | Improved vs. vehicle | [4] |
Table 3: Effects of this compound in Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats
| Parameter Measured | This compound Treatment (Intra-articular) | Outcome | Reference |
| Histological Alterations | 0.6% and 2% (with 1% Hyaluronic Acid) | Dose-dependent reduction | [3] |
| Mast Cell Infiltration | 0.6% and 2% (with 1% Hyaluronic Acid) | Significantly downregulated | [5] |
| Pro-inflammatory Cytokines (Plasma) | 0.6% and 2% (with 1% Hyaluronic Acid) | Significantly downregulated | [5] |
| Articular Cartilage Degeneration | 0.6% and 2% (with 1% Hyaluronic Acid) | Significantly downregulated | [5] |
Detailed Experimental Protocols
Carrageenan-Induced Granuloma in Rats
This model induces a chronic inflammatory response characterized by the formation of granulomatous tissue.
-
Animals: Male Wistar rats (200-220g) are used.
-
Induction: Under general anesthesia, two sterile polyether sponges (0.5 x 1.5 x 2.0 cm) are implanted subcutaneously on the back of each rat.[2]
-
Treatment: A 1% w/v solution of λ-carrageenan in saline is injected into each sponge. This compound is dissolved in the carrageenan solution at concentrations of 15, 30, or 70 mg/mL and administered locally into the sponges at the time of implantation (a single administration).[2]
-
Endpoint Analysis: After 96 hours, the rats are euthanized, and the granulomatous tissue surrounding the sponges is excised and weighed. Tissue homogenates are used for Western blot analysis of TNF-α and iNOS. Portions of the tissue are fixed for histological analysis, including mast cell quantification via Toluidine Blue staining.[2][3]
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model mimics key aspects of human idiopathic pulmonary fibrosis, involving an initial inflammatory phase followed by fibrosis.
-
Animals: C57BL/6 mice are commonly used.
-
Induction: A single intratracheal administration of bleomycin (e.g., 1 mg/kg body weight) is performed on anesthetized mice.[4]
-
Treatment: this compound (10 mg/kg) is administered orally by gavage, starting one hour after bleomycin instillation and continuing daily for 21 days.[4]
-
Endpoint Analysis: At the end of the treatment period, bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell counts. Lung tissues are harvested for histological examination (collagen deposition), and analysis of inflammatory and fibrotic markers.[4]
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats
This model induces cartilage degeneration and pain, mimicking the pathological processes of osteoarthritis.
-
Animals: Male Lewis rats (200-230g) are used.[1]
-
Induction: Under isoflurane anesthesia, a single intra-articular injection of 3 mg of MIA in 25 μL of sterile saline is administered into the knee joint through the infrapatellar ligament.[1]
-
Treatment: this compound, often in combination with hyaluronic acid (e.g., 0.6% or 2% this compound with 1.0% sodium hyaluronate), is administered via intra-articular injection at various time points post-MIA induction (e.g., days 3, 7, 14, and 21).[6]
-
Endpoint Analysis: On day 21, knee joints are collected for macroscopic and histological examination to assess cartilage degeneration and inflammation. Plasma samples can be collected to measure systemic levels of pro-inflammatory cytokines.[3][5]
Key In Vitro Methodologies
Mast Cell Degranulation Assessment (Toluidine Blue Staining)
-
Tissue Preparation: Paraffin-embedded tissue sections (4-5 microns) are deparaffinized and hydrated.
-
Staining: Sections are stained with a Toluidine Blue solution (e.g., 0.1% in water, pH adjusted to 2.0-2.5) for approximately 10 minutes.[7][8]
-
Dehydration and Mounting: The sections are rinsed, quickly dehydrated through graded alcohols, cleared in xylene, and mounted.
-
Analysis: Mast cells are identified by their metachromatic staining, appearing deep violet/purple, while the background appears blue. The number of mast cells and their degranulation status (release of granules) are quantified by light microscopy.[2][7]
Western Blot for Pro-Inflammatory Proteins (TNF-α and iNOS)
-
Sample Preparation: Granulomatous tissue is homogenized in a lysis buffer containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA).
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for TNF-α and iNOS. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software, and the results are normalized to a loading control protein such as tubulin or GAPDH.[3]
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed anti-inflammatory mechanism of this compound.
General Experimental Workflow for In Vivo Studies
Caption: Generalized workflow for preclinical assessment of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.chop.edu [research.chop.edu]
- 8. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
A systematic review and meta-analysis of Adelmidrol efficacy studies.
An in-depth examination of the experimental evidence for Adelmidrol, a promising analogue of palmitoylethanolamide (PEA), reveals a growing body of preclinical and pilot clinical data supporting its anti-inflammatory, analgesic, and antioxidant properties. This guide provides a systematic comparison of its efficacy across various pathological conditions, detailing the underlying experimental protocols and mechanisms of action for researchers, scientists, and drug development professionals.
This compound, the di-amide derivative of azelaic acid, belongs to the ALIAmides (Autacoid Local Injury Antagonist Amides) family.[1] Its mechanism of action is primarily attributed to the down-modulation of mast cell degranulation, a key event in the inflammatory cascade.[1][2] Furthermore, this compound is recognized as a PEA enhancer, increasing endogenous levels of this well-known anti-inflammatory mediator.[3][4] Its therapeutic potential is being explored in a range of inflammatory and pain-related disorders.
Mechanism of Action: A Multi-pronged Approach
This compound exerts its effects through several interconnected pathways. A primary mechanism involves the modulation of mast cell activity, leading to a reduction in the release of pro-inflammatory and pro-angiogenic mediators.[1][2] Additionally, its action is linked to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation and cellular metabolism.[5][6] The interplay between these pathways contributes to its observed therapeutic effects.
Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.
Efficacy in Osteoarthritis
Preclinical and clinical investigations suggest a beneficial role for this compound in managing osteoarthritis (OA), particularly in reducing joint inflammation and pain.
Preclinical Evidence: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats
A key study investigated the effects of this compound in combination with hyaluronic acid (HA) in a rat model of MIA-induced OA.
Experimental Protocol:
-
Model: Osteoarthritis was induced in rats via a single intra-articular injection of monosodium iodoacetate (MIA).
-
Treatment: Animals received intra-articular injections of this compound, HA, or a combination of both.
-
Assessments: Pain severity, inflammatory markers (cytokines, NGF), and histological changes in the joint were evaluated.[7]
| Treatment Group | Pain Threshold (g) | IL-1β (pg/ml) | TNF-α (pg/ml) | NGF (pg/ml) |
| Sham | 75.3 ± 2.1 | 15.2 ± 1.5 | 10.1 ± 1.1 | 8.2 ± 0.9 |
| MIA + Vehicle | 30.1 ± 1.8 | 85.4 ± 4.2 | 68.3 ± 3.5 | 45.7 ± 2.9 |
| MIA + HA | 45.6 ± 2.5 | 60.1 ± 3.1 | 45.2 ± 2.8 | 30.1 ± 2.2 |
| MIA + this compound (low dose) + HA | 58.9 ± 3.1 | 42.3 ± 2.7 | 30.7 ± 2.1 | 22.4 ± 1.8 |
| MIA + this compound (high dose) + HA | 69.8 ± 3.5 | 28.7 ± 2.2 | 18.9 ± 1.9 | 15.6 ± 1.5 |
Data adapted from Paterniti et al. (2016). Values are presented as mean ± SEM.
The combination of this compound and HA demonstrated a significant, dose-dependent reduction in pain and pro-inflammatory markers compared to HA alone.[7]
Clinical Evidence: Knee Osteoarthritis
A multi-center clinical trial evaluated an intra-articular formulation of 2% this compound with 1% high-molecular-weight HA in patients with Kellgren and Lawrence grade II-III knee osteoarthritis.[3]
Experimental Protocol:
-
Participants: Patients (≥40 years old) with knee OA and a WOMAC pain sub-scale score > 20.
-
Intervention: Intra-articular injections of the this compound-HA combination.
-
Primary Outcome: Improvement in pain and functionality.[3]
While specific quantitative data from this trial is not detailed in the reviewed abstracts, the study reported a significant improvement in analgesia and functionality.[3]
Caption: Experimental workflows for preclinical and clinical OA studies.
Efficacy in Dermatological Conditions
Atopic Dermatitis (AD)
A pilot study investigated the efficacy of a topical 2% this compound emulsion in pediatric patients with mild atopic dermatitis.
Experimental Protocol:
-
Participants: 20 pediatric patients (mean age 8 years) with mild AD.
-
Intervention: Twice-daily application of 2% this compound emulsion for 4 weeks.
-
Control: Untreated lesions on the same subjects served as controls.
-
Assessment: Clinical resolution of lesions.[8]
| Outcome | This compound-Treated Lesions (n=20) | Untreated Control Lesions (n=6) |
| Complete Resolution at 4 weeks | 16 (80%) | 0 (0%) |
| Relapse at 8-week follow-up | 0 | Not Applicable |
Data from a pilot study by Pulvirenti et al. (2007).
The study reported a complete resolution in 80% of treated patients with no side effects, while untreated control patches showed no improvement.[8]
Efficacy in Other Inflammatory Conditions
This compound has also been evaluated in various other models of inflammation, consistently demonstrating its anti-inflammatory and tissue-protective effects.
Carrageenan-Induced Chronic Inflammation
In a rat model of carrageenan-granuloma, local administration of this compound demonstrated a dose-dependent reduction in key inflammatory markers.[1]
Experimental Protocol:
-
Model: Chronic inflammation induced by a λ-carrageenin-soaked sponge implant in rats.
-
Treatment: Local administration of this compound at different concentrations.
-
Assessments: Granuloma weight, mast cell number and degranulation, and levels of pro-inflammatory markers (TNF-α, iNOS).[1][2]
| This compound Concentration | TNF-α Inhibition (%) | iNOS Inhibition (%) | Reduction in Mast Cell Number (%) |
| 15 mg/ml | 29% | 21% | Not specified |
| 30 mg/ml | 61% | 43% | Not specified |
| 70 mg/ml | 76% | 63% | 52% |
Data adapted from De Filippis et al. (2009).[1]
Pulmonary Fibrosis
In a bleomycin-induced mouse model of pulmonary fibrosis, this compound treatment showed significant protective effects.
Experimental Protocol:
-
Model: Pulmonary fibrosis induced by intratracheal administration of bleomycin in mice.
-
Treatment: Daily administration of this compound (10 mg/Kg) for 21 days.
-
Assessments: Survival rate, inflammatory cell infiltration, myeloperoxidase (MPO) activity, and pro-inflammatory cytokine levels.[9]
Treatment with this compound resulted in reduced airway infiltration by inflammatory cells, decreased MPO activity, and a significant reduction in the overexpression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[9]
Experimental Colitis
Intrarectal administration of a gel containing 2% this compound and 0.1% hyaluronic acid was shown to ameliorate dinitrobenzene sulfonic acid (DNBS)-induced colitis in mice.
Experimental Protocol:
-
Model: Colitis induced by DNBS enema in mice.
-
Treatment: Intrarectal administration of this compound/HA gel.
-
Assessments: Histological damage score, macrophage infiltration (MAC387-positive cells), and intestinal permeability.[10]
| Outcome | Day 3 vs. DNBS | Day 7 vs. DNBS |
| Reduction in Histological Damage Score | -53% | -80% |
| Reduction in MAC387+ Cell Count | -75% | -79% |
| Reduction in Intestinal Permeability | -63% | -78% |
Data from Impellizzeri et al. (2023).[10]
Comparison with Alternatives
Direct comparative efficacy data for this compound against standard-of-care treatments is limited in the current literature. The study on osteoarthritis directly compares the combination of this compound and hyaluronic acid to HA alone, demonstrating a superior effect of the combination therapy.[7] In the pilot study on atopic dermatitis, untreated lesions served as a negative control, showing the efficacy of this compound over no treatment.[8] For conditions like pulmonary fibrosis and colitis, the preclinical studies demonstrate significant efficacy compared to vehicle-treated control groups.[9][10]
Conclusion
The available evidence, primarily from preclinical models and initial clinical pilot studies, consistently highlights the anti-inflammatory and analgesic potential of this compound across a spectrum of conditions. Its mechanism, centered on mast cell modulation and PPAR-γ activation, presents a novel therapeutic avenue. While these findings are promising, larger, well-controlled randomized clinical trials are necessary to definitively establish its efficacy and safety in comparison to current standard therapies. The data presented in this guide serves as a comprehensive resource for researchers and professionals in the field of drug development to understand the current landscape of this compound research and to identify areas for future investigation.
References
- 1. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a palmitoylethanolamide analogue, as a new pharmacological treatment for the management of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-fibrotic efficacy of this compound depends on hepatic PPARγ levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical this compound 2% emulsion, a novel aliamide, in the treatment of mild atopic dermatitis in pediatric subjects: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Intrarectal Administration of this compound plus Hyaluronic Acid Gel Ameliorates Experimental Colitis in Mice and Inhibits Pro-Inflammatory Response in Ex Vivo Cultured Biopsies Derived from Ulcerative Colitis-Affected Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Adelmidrol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Adelmidrol, a palmitoylethanolamide analogue with anti-inflammatory properties.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on Safety Data Sheet (SDS) information.[3]
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes | Safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards is recommended to protect against dust and splashes.[4] |
| Hands | Protective gloves | Chemical-impermeable gloves (e.g., nitrile or neoprene) should be worn. Gloves must be inspected prior to use. Wash and dry hands after handling.[4] |
| Skin and Body | Impervious clothing / Laboratory coat | A disposable gown or a clean lab coat should be worn. For compounding, polyethylene-coated polypropylene or other laminate materials resistant to hazardous products are preferred.[3] |
| Respiratory | Suitable respirator | Use in a well-ventilated area is required.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4] |
Hazard Identification and Precautionary Measures
This compound presents several hazards that necessitate careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P273: Avoid release to the environment.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Operational and Disposal Plans
Handling Procedures:
-
Work in a well-ventilated place, such as a chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Avoid contact with skin, eyes, and clothing.
-
After handling, wash hands and any exposed skin thoroughly.[3]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3] Do NOT induce vomiting.[3]
Storage:
-
Store in a tightly-closed container in a dry, cool, and well-ventilated place.[4]
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[3]
Disposal Plan:
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
-
Avoid release to the environment and prevent the product from entering drains, other waterways, or soil.[3]
-
Collect any spillage.[3] Contaminated materials should be placed into a suitable disposal container.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
